N-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamine
Description
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Properties
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]oxy-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H23NOSi/c1-9(2,3)12(5,6)11-8-7-10-4/h10H,7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQLMSTUGJQEAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H23NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204580-28-9 | |
| Record name | {2-[(tert-butyldimethylsilyl)oxy]ethyl}(methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of N-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamine
Prepared by: Gemini, Senior Application Scientist
Abstract
N-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamine (CAS No. 204580-28-9) is a valuable bifunctional building block in modern organic synthesis, particularly in the development of pharmaceuticals and complex molecular architectures such as protein degraders[1]. Its structure incorporates a secondary amine and a sterically hindered silyl ether, providing a versatile platform for sequential chemical modifications. The silyl group serves as a robust protecting group for the primary alcohol of the precursor, 2-(methylamino)ethanol, allowing for selective reactions at the nitrogen atom. This guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound, grounded in established chemical principles and field-proven methodologies. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer insights into process optimization.
Strategic Overview: The Synthetic Rationale
The synthesis of this compound hinges on the chemoselective protection of the hydroxyl group in 2-(methylamino)ethanol. While both the secondary amine and the primary alcohol are nucleophilic, the hydroxyl group's oxygen is rendered significantly more reactive towards electrophilic silylating agents, especially under basic conditions. The use of a tert-butyldimethylsilyl (TBS) group is a strategic choice due to the high stability of the resulting silyl ether under a wide range of conditions, including those involving strong bases and nucleophiles, yet it can be readily cleaved using fluoride-based reagents or acidic conditions[2][3][4]. This orthogonality is paramount for multi-step synthetic campaigns.
The most direct and widely adopted method is the reaction of 2-(methylamino)ethanol with tert-butyldimethylsilyl chloride (TBSCl) in the presence of a suitable base.
Diagram 1: Overall Synthesis Scheme
Caption: Reaction scheme for the silylation of 2-(methylamino)ethanol.
Mechanistic Insights and Reagent Selection
2.1 The Silylating Agent: tert-Butyldimethylsilyl Chloride (TBSCl)
TBSCl is the electrophile in this reaction. The silicon atom is electron-deficient due to the electronegativity of the chlorine atom, making it susceptible to nucleophilic attack. The bulky tert-butyl group confers significant steric hindrance, which not only enhances the stability of the resulting silyl ether but also contributes to the selectivity for the less hindered primary alcohol over the secondary amine[5].
2.2 The Role of the Base: A Critical Choice
A base is required to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. The choice of base is critical for reaction efficiency.
-
Tertiary Amines (e.g., Diisopropylethylamine - DIPEA, Triethylamine - TEA): These are non-nucleophilic bases that effectively scavenge protons without competing with the substrate for the silylating agent. DIPEA is often preferred due to its greater steric bulk, further minimizing potential side reactions.
-
Imidazole: Imidazole plays a dual role. It acts as a base and, more importantly, as a catalyst. It reacts with TBSCl to form a highly reactive intermediate, N-(tert-butyldimethylsilyl)imidazole, which is a much more potent silylating agent than TBSCl itself[4]. This catalytic pathway, originally proposed by Corey, dramatically accelerates the rate of silylation[3].
2.3 Solvent Considerations
Aprotic solvents are essential to prevent solvolysis of the silylating agent.
-
Dichloromethane (DCM): An excellent, relatively non-polar solvent that dissolves the reactants well and is easily removed under reduced pressure. It is a common choice for reactions using DIPEA or TEA[6].
-
Dimethylformamide (DMF): A polar aprotic solvent that is the standard choice when using imidazole as the catalyst, as it effectively solubilizes the imidazole and its salts[2][3].
Detailed Experimental Protocols
3.1 Synthesis of this compound
This protocol is adapted from a standard procedure reported in the chemical literature[6].
Table 1: Reagent and Stoichiometry Summary
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Molar Eq. |
| 2-(Methylamino)ethanol | C₃H₉NO | 75.11 | 133.13 | 10.0 g | 1.0 |
| tert-Butyldimethylsilyl chloride | C₆H₁₅ClSi | 150.72 | 133.13 | 20.06 g | 1.0 |
| Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | 186.39 | 30.8 mL | 1.4 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 200 mL | - |
Step-by-Step Procedure:
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 2-(methylamino)ethanol (10 g, 133.13 mmol).
-
Solvent Addition: Dissolve the starting material in dichloromethane (200 mL).
-
Base and Reagent Addition: To the stirred solution at room temperature (20-25°C), add diisopropylethylamine (30.8 mL, 186.39 mmol) followed by the sequential, portion-wise addition of tert-butyldimethylsilyl chloride (20.06 g, 133.13 mmol) over 5 minutes.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Aqueous Work-up: Upon completion, carefully add deionized water (100 mL) to the reaction mixture to quench any remaining TBSCl and dissolve the amine salt byproduct.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic phases and wash sequentially with deionized water (100 mL) and brine (100 mL) to remove residual water-soluble impurities.
-
Drying and Concentration: Dry the separated organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The expected product is a colorless to yellow liquid[6].
Expected Yield: 18 g (71.39%)[6].
3.2 Purification of the Crude Product
The crude product is often of sufficient purity for subsequent steps. However, for applications requiring high purity (>97%), vacuum distillation is the recommended method.
Step-by-Step Procedure (Vacuum Distillation):
-
Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry.
-
Distillation: Transfer the crude liquid to the distillation flask. Apply vacuum and gently heat the flask using an oil bath.
-
Fraction Collection: Collect the fraction that distills at the appropriate boiling point. The predicted boiling point is 193.8±23.0 °C at atmospheric pressure, which will be significantly lower under vacuum[6].
-
Final Product: The distilled product should be a clear, colorless liquid. Store under an inert atmosphere (nitrogen or argon) at 2–8 °C to prevent hydrolysis[6].
Workflow Visualization
The entire process from reaction to purified product can be visualized as a logical workflow.
Diagram 2: Experimental Workflow
Sources
Physical and chemical properties of N-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamine
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as a substance that can cause skin and eye irritation. [5]Therefore, the use of personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier. [5]
Conclusion
This compound is a versatile and valuable building block for organic synthesis and medicinal chemistry. Its orthogonal functional groups, coupled with its straightforward synthesis and well-defined reactivity, provide chemists with a powerful tool for the construction of complex molecules. A thorough understanding of its properties and reactivity, as outlined in this guide, is essential for leveraging its full potential in the pursuit of novel chemical entities with therapeutic applications.
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CAS 204580-28-9 chemical structure and analysis
An In-depth Technical Guide to the Synthesis and Analysis of a Key Losartan Intermediate: 2-butyl-4-chloro-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]imidazole-5-carboxaldehyde
Disclaimer: The provided CAS number 204580-28-9 corresponds to N-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamine.[1][2][3][4] However, the broader context of the topic strongly indicates an interest in a key intermediate of Losartan, an angiotensin II receptor blocker. This guide will therefore focus on the chemical structure and analysis of 2-butyl-4-chloro-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]imidazole-5-carboxaldehyde , a pivotal compound in the synthesis of this important antihypertensive drug.
Introduction
The development of angiotensin II receptor blockers (ARBs) marked a significant advancement in the management of hypertension and cardiovascular diseases.[5][6] Losartan was the first of this class to be approved for clinical use. The synthesis of Losartan involves a multi-step process, with 2-butyl-4-chloro-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]imidazole-5-carboxaldehyde serving as a crucial late-stage intermediate. A thorough understanding of its synthesis, structure, and analytical characterization is paramount for ensuring the quality and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals involved in the synthesis and analysis of Losartan and related compounds.
Chemical Structure and Physicochemical Properties
The chemical structure of 2-butyl-4-chloro-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]imidazole-5-carboxaldehyde is characterized by a substituted imidazole ring linked to a biphenyl tetrazole moiety. This intricate structure is a precursor to the final Losartan molecule.
Caption: 2D Chemical Structure of the Losartan Intermediate.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C22H21ClN6O | [7] |
| Molecular Weight | 436.89 g/mol | [7] |
| Appearance | Likely a solid | Inferred |
| Solubility | Soluble in organic solvents like DMF, DMSO | Inferred |
Synthesis of the Key Intermediate
The synthesis of 2-butyl-4-chloro-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]imidazole-5-carboxaldehyde is a key step in the overall synthesis of Losartan. One common approach involves the alkylation of 2-butyl-4-chloro-1H-imidazole-5-carboxaldehyde with a protected biphenyl methyl bromide derivative.[8]
A general synthetic scheme is outlined below:
Caption: General Synthetic Workflow for the Losartan Intermediate.
The synthesis often starts from 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde.[9][10][11] This imidazole derivative is then alkylated with a suitable biphenylmethyl halide.[8] The tetrazole group is typically protected, for instance with a trityl group, to prevent side reactions. The final step is the deprotection of the tetrazole to yield the desired intermediate.[8]
Analytical Characterization
Rigorous analytical testing is crucial to ensure the identity, purity, and quality of the synthesized intermediate. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing the purity of the intermediate and for quantifying impurities. A reversed-phase HPLC method is typically suitable.
Table 2: Example HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides good separation for non-polar to moderately polar compounds. |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water | Acidified mobile phase improves peak shape for ionizable compounds. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient | Start with a lower percentage of B, increasing over time | To elute compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC. |
| Detection | UV at ~254 nm | The aromatic rings in the molecule provide strong UV absorbance. |
| Injection Volume | 10 µL | Standard injection volume. |
This method allows for the separation of the main compound from starting materials, by-products, and degradation products. Method validation would be required to establish linearity, accuracy, precision, and sensitivity.[12][13][14][15][16]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural elucidation and confirmation of the intermediate. Both ¹H and ¹³C NMR are utilized.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the butyl group (aliphatic region), the aromatic protons of the biphenyl system, the methylene bridge protons, the imidazole proton, and the aldehyde proton (downfield, ~9-10 ppm). The integration of these signals should correspond to the number of protons in the molecule.
-
¹³C NMR: The carbon NMR spectrum will display signals for all the unique carbon atoms in the molecule, including the carbonyl carbon of the aldehyde group (highly downfield), the carbons of the aromatic and heterocyclic rings, the methylene bridge carbon, and the carbons of the butyl chain.
The exact chemical shifts will depend on the solvent used for analysis. A Certificate of Analysis for a related compound indicates that the 1H NMR spectrum should be consistent with the structure.[17]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the intermediate and to identify potential impurities. Electrospray ionization (ESI) is a suitable technique for this molecule.
-
Expected Mass: The calculated monoisotopic mass of the molecule (C22H21ClN6O) is approximately 436.15 g/mol . In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 437.15.
-
Fragmentation Pattern: Tandem MS (MS/MS) can be used to study the fragmentation of the molecule, providing further structural confirmation. Common fragmentation pathways would involve cleavage of the methylene bridge and fragmentation of the imidazole and tetrazole rings.
Role in Drug Development: A Precursor to Losartan
2-butyl-4-chloro-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]imidazole-5-carboxaldehyde is the immediate precursor to (2-butyl-4-chloro-1-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-imidazol-5-yl)methanol, which is Losartan.[18][19] The final step in the synthesis of Losartan is the reduction of the aldehyde group of the intermediate to a primary alcohol.[8]
Caption: Conversion of the Intermediate to Losartan.
Losartan functions as an angiotensin II receptor blocker (ARB).[5] It selectively antagonizes the AT1 receptor, thereby inhibiting the vasoconstrictor and aldosterone-secreting effects of angiotensin II.[5][6] This leads to a reduction in blood pressure, making it an effective treatment for hypertension. The purity and quality of the intermediate directly impact the quality of the final Losartan API, highlighting the importance of the analytical methods described herein.
Conclusion
The synthesis and analysis of 2-butyl-4-chloro-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]imidazole-5-carboxaldehyde are critical aspects of the manufacturing process of Losartan. This technical guide has provided an in-depth overview of its chemical structure, synthesis, and the analytical techniques required for its characterization. A robust understanding and implementation of these methods are essential for ensuring the production of high-quality, safe, and effective Losartan for patients worldwide.
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ACS Publications. Synthesis of Angiotensin II Receptor Blockers by Means of a Catalytic System for C–H Activation. [Link]
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Semantic Scholar. A Convenient Synthesis of 2-Butyl-4(5)-chloro-1H-imidazole-5(4)-carboxaldehyde. [Link]
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University of Wisconsin-La Crosse. HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. [Link]
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PharmaCompass. (2-butyl-4-chloro-1-{[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazol-5-yl)methanol. [Link]
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ACS Publications. Novel Syntheses of 2-Butyl-5-chloro-3H-imidazole-4-carbaldehyde: A Key Intermediate for the Synthesis of the Angiotensin II Antagonist Losartan. [Link]
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ChemWhat. 2-BUTYL-4-CHLORO-1-[(2′-(1-H-TETRAZOL-5-YL)[1,1′-BIPHENYL]-4-YL)METHYL]-1-H-IMIDAZOLE-5-CARBOXYLIC ACID CAS. [Link]
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PharmaCompass. 2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde (Intermediate of Losartan Potassium). [Link]
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A Technical Guide to the Safe Handling of N-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamine
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety and handling protocols for N-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamine. As a versatile silyl-protected amino alcohol, this compound serves as a critical building block in complex organic synthesis, particularly within pharmaceutical and materials science research.[1] Its unique chemical nature, possessing both a hydrolytically sensitive silyl ether and a reactive secondary amine, necessitates stringent handling procedures to ensure personnel safety and maintain chemical integrity. This document moves beyond a simple recitation of safety data, offering a rationale-driven approach to its handling, storage, and emergency management.
Section 1: Chemical Identification and Physicochemical Properties
A foundational understanding of the compound's identity and physical characteristics is paramount before any laboratory work commences.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| Chemical Name | This compound[2][3][4] |
| IUPAC Name | 2-[tert-butyl(dimethyl)silyl]oxy-N-methylethanamine[2] |
| CAS Number | 204580-28-9[2][3][5] |
| Molecular Formula | C₉H₂₃NOSi[2][3][5] |
| Molecular Weight | 189.37 g/mol [2][3][5] |
| Common Synonyms | [2-(tert-Butyldimethylsilanyloxy)ethyl]methylamine; 2-((tert-butyldimethylsilyl)oxy)-N-methylethan-1-amine[2][4][6] |
Table 2: Physicochemical Data
| Property | Value | Rationale for Handling |
|---|---|---|
| Appearance | Colorless to light yellow liquid[5][6] | Visual inspection can indicate potential degradation or contamination. |
| Boiling Point | 193.8 ± 23.0 °C (Predicted)[5][6] | Its relatively high boiling point means it is not highly volatile at room temperature, but vapors can still accumulate. |
| Density | 0.830 ± 0.06 g/cm³ (Predicted)[5][6] | Similar to many organic solvents; will not readily separate from aqueous spills. |
| pKa | 9.55 ± 0.10 (Predicted)[5][6] | The basicity of the amine group makes it incompatible with acids.[7] |
| Purity | Typically supplied at ≥95% or ≥97% purity[3][4] | Impurities may alter reactivity or hazards. Always consult the supplier-specific Certificate of Analysis. |
Section 2: Hazard Identification and GHS Classification
This compound is classified as a hazardous substance.[2][6] The primary risks are associated with its corrosive nature, potential as a combustible liquid, and irritation to the respiratory system.[2][6]
Table 3: GHS Hazard Classification
| Pictogram(s) | Signal Word | Hazard Statements |
|---|
|
| Danger [2][6] | H227: Combustible liquid.[2][6] H314: Causes severe skin burns and eye damage.[2] (Note: Some sources classify as H315/H318/H319, but conservatism dictates adhering to the most severe classification).[2][6] H335: May cause respiratory irritation.[2][6] |The "Danger" signal word is predicated on the risk of severe skin burns and eye damage.[2][6] The silyl ether moiety can hydrolyze upon contact with moisture on the skin or in the eyes, releasing tert-butyldimethylsilanol and N-methylethanolamine. The amine itself is corrosive and contributes significantly to this hazard profile.
Section 3: Safe Handling and Storage Protocols
A multi-layered approach to safety, incorporating engineering controls, administrative procedures, and personal protective equipment (PPE), is essential.
Engineering Controls
The primary line of defense is to handle this chemical within a certified chemical fume hood to control vapor exposure and provide containment in case of a spill.[7] The workspace must be equipped with an accessible safety shower and eyewash station.[8] All equipment used should be properly grounded to prevent static discharge, which could ignite the combustible liquid's vapors.[7]
Personal Protective Equipment (PPE)
The selection of PPE is dictated by the compound's corrosive nature.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for tears or punctures before use.
-
Eye and Face Protection: Tight-fitting safety goggles in combination with a face shield are mandatory to protect against splashes that can cause severe eye damage.[7][8][9]
-
Skin and Body Protection: A flame-resistant lab coat should be worn, with all buttons fastened. Ensure full coverage of legs and arms.
-
Respiratory Protection: If there is a risk of exceeding exposure limits or if engineering controls fail, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[7]
Storage Requirements
Proper storage is critical for maintaining the compound's integrity.
-
Atmosphere: The container must be sealed under an inert gas (e.g., argon or nitrogen).[5][6] This prevents two key degradation pathways: hydrolysis of the silyl ether by atmospheric moisture and reaction of the secondary amine with atmospheric CO₂ to form a non-reactive carbamate salt.
-
Light: Keep in a dark place or use an amber bottle to prevent potential photodegradation.[3]
-
Incompatibilities: Store away from acids and strong oxidizing agents.[7]
Section 4: Emergency Procedures
Rapid and correct response during an emergency can significantly mitigate harm.
First-Aid Measures
Immediate action is required in the event of any exposure.
Spill Response
The response to a spill depends on its scale.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate: If the spill is large or ventilation is inadequate, evacuate the area.
-
Control Ignition Sources: Remove all heat and ignition sources from the area.[7]
-
Containment (Small Spills): For small spills (<100 mL), trained personnel wearing full PPE can proceed. Cover the spill with an inert, non-combustible absorbent material like sand or vermiculite. Do not use combustible materials like paper towels.
-
Collection: Use non-sparking tools to carefully scoop the absorbed material into a sealable, labeled container for hazardous waste.[7]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
Disposal: All contaminated materials must be disposed of as hazardous waste according to institutional and local regulations.[7][9]
Fire Fighting Measures
As a combustible liquid, vapors may form flammable mixtures with air.
-
Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[7][9]
-
Unsuitable Media: Do not use a direct stream of water, as it may spread the fire.
-
Firefighter Protection: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[9]
Section 5: Disposal Considerations
All waste, including the chemical itself, empty containers, and contaminated materials from spills, must be treated as hazardous waste.[9]
-
Chemical Waste: Collect in a designated, properly labeled, and sealed container.
-
Contaminated Materials: Absorbents, gloves, and other disposable materials that have come into contact with the chemical should be collected in a separate, sealed hazardous waste container.
-
Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal company, in strict accordance with all federal, state, and local environmental regulations.[9]
References
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PubChem. (2025). N-(2-(tert-Butyldimethylsilyloxy)ethyl)methylamine. National Center for Biotechnology Information. [Link]
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A Comprehensive Spectroscopic Guide to N-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Molecular Signature
N-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamine (CAS No. 204580-28-9) is a valuable bifunctional molecule utilized in organic synthesis, particularly in the construction of more complex molecules in pharmaceutical and materials science research.[1][2][3] Its structure incorporates a secondary amine, offering a nucleophilic center for further chemical modification, and a sterically hindered tert-butyldimethylsilyl (TBDMS) ether, which serves as a versatile protecting group for the primary alcohol functionality of the parent compound, N-methylethanolamine. The strategic presence of these two functional groups makes it a key building block.
A definitive understanding of the molecular structure and purity of this compound is paramount for its effective application. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed "fingerprint" of the molecule. This guide offers an in-depth analysis of the expected spectroscopic data for this compound. While publicly available experimental spectra are limited, this document, grounded in the principles of spectroscopic interpretation and data from analogous structures, presents a robust, predicted spectroscopic profile to aid researchers in its identification and characterization.
Molecular Structure and Key Features
The structural integrity of this compound is the foundation of its chemical reactivity and, consequently, its utility. The molecule's key features are the TBDMS protecting group and the secondary amine.
Figure 1. Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton and Carbon Perspective
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon) nuclei, a detailed connectivity map of the molecule can be constructed.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The predicted chemical shifts (δ) are influenced by the electronegativity of adjacent atoms (O, N, Si) and the number of neighboring protons.
| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| Si-C(CH₃)₃ | 0.8 - 0.9 | Singlet | 9H | The nine equivalent protons of the tert-butyl group are shielded by the silicon atom and show a characteristic singlet in the upfield region. |
| Si-(CH₃)₂ | 0.0 - 0.1 | Singlet | 6H | The six equivalent protons of the two methyl groups directly attached to the silicon are highly shielded and appear as a sharp singlet at a very low chemical shift. |
| N-CH₃ | 2.3 - 2.5 | Singlet | 3H | The methyl group attached to the nitrogen is deshielded by the electronegative nitrogen atom, resulting in a singlet in this region. |
| O-CH₂ | 3.6 - 3.8 | Triplet | 2H | These protons are adjacent to the electronegative oxygen atom, causing a significant downfield shift. The signal is split into a triplet by the neighboring -CH₂-N protons. |
| N-CH₂ | 2.6 - 2.8 | Triplet | 2H | These protons are adjacent to the nitrogen atom and are deshielded, though to a lesser extent than the O-CH₂ protons. They appear as a triplet due to coupling with the O-CH₂ protons. |
| N-H | 1.0 - 2.0 | Broad Singlet | 1H | The chemical shift of the N-H proton can vary depending on the solvent and concentration. It is often a broad signal due to quadrupole broadening and exchange. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom will give a distinct signal.
| Assignment | Predicted δ (ppm) | Rationale |
| Si-C(CH₃)₃ | 25 - 27 | The carbons of the tert-butyl group are in a typical aliphatic region. |
| Si-C (CH₃)₃ | 18 - 20 | The quaternary carbon of the tert-butyl group is also in the aliphatic region. |
| Si-(CH₃)₂ | -5 - 0 | The methyl carbons directly attached to silicon are highly shielded and appear at a characteristic upfield chemical shift. |
| N-CH₃ | 35 - 37 | The methyl carbon attached to the nitrogen is deshielded by the nitrogen atom. |
| O-CH₂ | 60 - 62 | The carbon adjacent to the oxygen atom is significantly deshielded. |
| N-CH₂ | 52 - 54 | The carbon adjacent to the nitrogen atom is also deshielded. |
Experimental Protocol for NMR Data Acquisition
A robust NMR analysis requires careful sample preparation and parameter selection.
Figure 3. Workflow for IR data acquisition and processing.
Expertise & Experience: The choice of using neat liquid on salt plates is a standard and efficient method for obtaining high-quality IR spectra of liquid samples, avoiding solvent interference.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to confirm its structure.
Predicted Mass Spectrum Data
For this compound, with a molecular weight of 189.37 g/mol ,[1][2] the mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 189. The fragmentation pattern will be characteristic of the TBDMS group and the amine functionality.
Key Predicted Fragments:
-
m/z 189 (M⁺): The molecular ion.
-
m/z 174 (M-15): Loss of a methyl radical (•CH₃) from the TBDMS group.
-
m/z 132 (M-57): Loss of a tert-butyl radical (•C(CH₃)₃) from the TBDMS group. This is often a very prominent peak for TBDMS ethers.
-
m/z 75: [Si(CH₃)₂OH]⁺ fragment.
-
m/z 44: [CH₂=NHCH₃]⁺ fragment resulting from alpha-cleavage adjacent to the nitrogen atom.
Figure 4. Predicted key fragmentation pathways for this compound.
Experimental Protocol for Mass Spectrometry Data Acquisition
Figure 5. Workflow for GC-MS data acquisition.
Authoritative Grounding: The use of 70 eV for electron impact ionization is a standard condition that provides reproducible fragmentation patterns, allowing for comparison with library spectra if available.
Conclusion: A Predictive Yet Powerful Analytical Framework
This guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The detailed analysis of expected ¹H NMR, ¹³C NMR, IR, and MS data, along with robust experimental protocols, offers a valuable resource for researchers. By understanding the anticipated spectroscopic signatures, scientists can more confidently verify the identity and purity of this important synthetic building block, ensuring the integrity and success of their research and development endeavors. The principles and predictions outlined herein serve as a strong foundation for the interpretation of experimentally acquired data for this compound.
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The Strategic deployment of the Tert-butyldimethylsilyl (TBS) Protecting Group in the Synthesis of Complex Bifunctional Molecules
In the intricate world of multi-step organic synthesis, particularly within the demanding landscape of drug discovery and development, the precise control of reactivity is paramount. Bifunctional and polyfunctional molecules, the cornerstones of modern therapeutics, present a formidable challenge: how to selectively modify one reactive site in the presence of others. The answer lies in the strategic use of protecting groups, and among the most versatile and reliable tools in the synthetic chemist's arsenal is the tert-butyldimethylsilyl (TBS) group.
This in-depth technical guide provides a comprehensive exploration of the role of the TBS protecting group in the synthesis of bifunctional molecules. Moving beyond a simple recitation of protocols, this guide, intended for researchers, scientists, and drug development professionals, delves into the causality behind experimental choices, empowering the reader with a deeper understanding of how to effectively wield this powerful synthetic tool.
The TBS Group: A Shield of Steric Bulk and Tunable Stability
The utility of any protecting group is defined by its ease of introduction, its stability under a range of reaction conditions, and its facile, selective removal. The TBS group, introduced to the synthetic community by E.J. Corey in 1972, excels in all these aspects, primarily due to the steric hindrance imparted by the bulky tert-butyl substituent.[1] This steric shield effectively prevents the approach of reagents to the protected hydroxyl group, rendering it inert to a wide variety of reaction conditions.
The stability of a silyl ether is a direct function of the steric bulk around the silicon atom. This principle allows for a predictable hierarchy of reactivity among different silyl ethers, a concept crucial for orthogonal protection strategies. The TBS group occupies a "sweet spot" of stability – robust enough to withstand many synthetic transformations, yet readily cleavable under specific and mild conditions.
| Silyl Ether | Abbreviation | Relative Rate of Acidic Cleavage (vs. TMS) | Relative Rate of Basic Cleavage (vs. TMS) |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBS/TBDMS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
Data sourced from multiple references.
This significant increase in stability for the TBS group compared to TMS and TES is a direct consequence of the steric hindrance provided by the tert-butyl group, which impedes the approach of both protons and nucleophiles to the silicon-oxygen bond.[2] This predictable stability is the foundation of its strategic application in complex syntheses.
The Art of Selective Protection: Exploiting Steric Hindrance
In a bifunctional molecule containing multiple hydroxyl groups of varying steric environments (e.g., primary, secondary, tertiary), the bulky nature of the TBS group can be exploited for selective protection. Primary alcohols, being the most sterically accessible, react preferentially with TBSCl, allowing for the selective protection of one hydroxyl group over others.
A classic example of this is seen in the synthesis of Zaragozic Acid C, where a primary alcohol was selectively protected with TBS-Cl in the presence of a more hindered tertiary hydroxyl group.[1] This selective protection was a critical step in advancing the synthesis of this complex natural product.
Experimental Protocol: Selective Protection of a Primary Alcohol in a Diol
Objective: To selectively protect the primary hydroxyl group of a diol containing both a primary and a secondary alcohol.
Materials:
-
Diol (e.g., 1,2-Hexanediol)
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of the diol (1.0 eq) in anhydrous DCM at 0 °C, add imidazole (1.1 eq).
-
Slowly add a solution of TBSCl (1.05 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding cold water.
-
Separate the layers and extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the selectively protected primary TBS ether.
Causality: The choice of a slight excess of imidazole serves to both catalyze the reaction and neutralize the HCl byproduct. The use of a non-polar solvent like DCM at low temperatures enhances the selectivity for the less sterically hindered primary alcohol.
The Mechanism of Protection: The Role of Imidazole Catalysis
The standard conditions for the introduction of a TBS group involve the use of TBSCl in the presence of imidazole in a polar aprotic solvent like DMF.[1][3] The role of imidazole is not merely that of a base to scavenge the generated HCl. Instead, it acts as a nucleophilic catalyst, forming a highly reactive silylating agent, 1-(tert-butyldimethylsilyl)imidazole. This intermediate is significantly more reactive than TBSCl itself, facilitating the efficient silylation of the alcohol.
Caption: Mechanism of Imidazole-Catalyzed TBS Protection.
For more sterically hindered alcohols, where the standard TBSCl/imidazole conditions may be sluggish, the more reactive tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) in the presence of a non-nucleophilic base like 2,6-lutidine is often employed.[1][3]
Orchestrating Deprotection: The Power of Fluoride and Orthogonality
The true elegance of the TBS group lies in its selective removal. The most common and effective method for cleaving a TBS ether is through the use of a fluoride ion source, typically tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).[3] The driving force for this reaction is the formation of the exceptionally strong silicon-fluoride bond, which is thermodynamically highly favorable.
Caption: Mechanism of Fluoride-Mediated TBS Deprotection.
This fluoride-mediated deprotection is remarkably chemoselective. The stability of the TBS group allows for the use of a wide range of reagents and reaction conditions on other parts of the molecule without affecting the protected alcohol. This "orthogonality" is a cornerstone of modern synthetic strategy. A bifunctional molecule can be adorned with multiple, different protecting groups, each of which can be removed under a unique set of conditions, allowing for the sequential unmasking and reaction of different functional groups.
For instance, a molecule might contain a TBS ether, a benzyl ether, and an acetate ester. The TBS group can be selectively removed with TBAF, leaving the benzyl and acetate groups intact. Subsequently, the benzyl group could be removed by hydrogenolysis, and finally, the acetate could be cleaved under basic conditions. This level of control is indispensable in the synthesis of complex drug molecules.
Experimental Protocol: Selective Deprotection of a TBS Ether
Objective: To deprotect a TBS ether in the presence of other functional groups.
Materials:
-
TBS-protected alcohol
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of the TBS-protected alcohol (1.0 eq) in anhydrous THF, add the 1.0 M solution of TBAF in THF (1.1 eq) at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC. The reaction time can vary from 30 minutes to several hours depending on the substrate.
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the deprotected alcohol.
Causality: The use of a slight excess of TBAF ensures complete deprotection. THF is an excellent solvent for both the substrate and the TBAF reagent. The aqueous workup removes the TBAF and other water-soluble byproducts.
Case Studies in Drug Development: The TBS Group in Action
The strategic use of the TBS protecting group has been instrumental in the synthesis of numerous biologically active molecules.
-
Prostaglandin Synthesis: In the synthesis of prostaglandins, complex lipids with a wide range of physiological effects, the TBS group has been widely used to protect hydroxyl groups. Its stability to a variety of oxidative and reductive conditions employed in these syntheses makes it an ideal choice.[4][5][6][7] The selective deprotection of TBS ethers at late stages of the synthesis allows for the introduction of sensitive functionalities.
-
Antiviral Nucleoside Analogues: The synthesis of nucleoside analogues, a cornerstone of antiviral therapy, often requires the selective protection of the hydroxyl groups of the sugar moiety. The TBS group has been effectively used to differentiate between the primary and secondary hydroxyls of the ribose or deoxyribose ring, enabling the selective modification of the nucleobase or the sugar.[8][9][10][11][12][13] Its stability during phosphorylation reactions is a key advantage in the synthesis of nucleotide analogues.[9]
-
Macrolide Antibiotics: The total synthesis of complex macrolide antibiotics, such as erythromycin and its derivatives, relies heavily on sophisticated protecting group strategies. The TBS group's robustness and selective removal under mild, fluoride-mediated conditions have made it a valuable tool in the assembly of these intricate structures. In the synthesis of solithromycin, a next-generation macrolide, a TBS ether is deprotected in a late-stage step before the final macrocyclization.[14]
-
Anticancer Drug Candidates: Research has also explored the TBS group not just as a passive protecting group, but as a moiety that can influence the biological activity of a molecule. In one study, the introduction of a TBS group into a series of tetrahydropyran derivatives was found to enhance their cytotoxic activity against human tumor cells, suggesting a potential role for silyl groups in modulating the pharmacological properties of drug candidates.[15][16]
Conclusion: A Cornerstone of Modern Synthesis
The tert-butyldimethylsilyl (TBS) protecting group is far more than a simple molecular placeholder. Its unique combination of steric bulk, predictable stability, and selective reactivity has established it as an indispensable tool for the synthetic chemist. In the context of bifunctional and polyfunctional molecules, the TBS group provides the fine control necessary to orchestrate complex reaction sequences, enabling the efficient and elegant synthesis of molecules that are at the forefront of medicine and materials science. A thorough understanding of the principles governing its application and removal is not just beneficial, but essential for any researcher, scientist, or drug development professional seeking to push the boundaries of chemical synthesis.
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The tert-butyl dimethyl silyl group as an enhancer of drug cytotoxicity against human tumor cells. (2005). PubMed. Retrieved from [Link]
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Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
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TBS Protecting Group: TBS Protection & Deprotection – Total Synthesis. Total Synthesis. Retrieved from [Link]
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Mass spectra of tert-butyldimethylsilyl ether derivatives of the major metabolite of prostaglandin F. PubMed. Retrieved from [Link]
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The tert-butyl dimethyl silyl group as an enhancer of drug cytotoxicity against human tumor cells. (2005). ResearchGate. Retrieved from [Link]
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Fine-Tuning Side Chain Substitutions: Impacts on the Lipophilicity–Solubility–Permeability Interplay in Macrocyclic Peptides. MDPI. Retrieved from [Link]
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Silyl Protective Groups. (2014). Chem-Station Int. Ed.. Retrieved from [Link]
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TBS Protection - Common Conditions. Organic Chemistry Portal. Retrieved from [Link]
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Orthogonal protection of saccharide polyols through solvent-free one-pot sequences based on regioselective silylations. Beilstein Journals. Retrieved from [Link]
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Silyl-protective groups influencing the reactivity and selectivity in glycosylations. PMC - NIH. Retrieved from [Link]
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Orthogonal protection of saccharide polyols through solvent-free one-pot sequences based on regioselective silylations. (2016). PubMed. Retrieved from [Link]
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Stereocontrolled organocatalytic synthesis of prostaglandin PGF2α in seven steps. (2012). PubMed. Retrieved from [Link]
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Inhibitors of Nucleotide Biosynthesis as Candidates for a Wide Spectrum of Antiviral Chemotherapy. MDPI. Retrieved from [Link]
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Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC - NIH. Retrieved from [Link]
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The tert-Butyldimethylsilyl Group as a Protecting Group in Deoxynucleosides. ResearchGate. Retrieved from [Link]
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tert-Butyl dimethylsilyl ethers as derivatives for qualitative analysis of steroids and prostaglandins by gas phase methods. Analytical Chemistry - ACS Publications. Retrieved from [Link]
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tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. Retrieved from [Link]
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How macrolide antibiotics work. PMC - NIH. Retrieved from [Link]
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Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. PMC. Retrieved from [Link]
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Macrolide antibiotics inhibit 50S ribosomal subunit assembly in Bacillus subtilis and Staphylococcus aureus. (1995). PubMed. Retrieved from [Link]
-
Discovery of Macrolide Antibiotics Effective against Multi-Drug Resistant Gram-Negative Pathogens. ResearchGate. Retrieved from [Link]
-
The macrolide antibiotic renaissance. PMC - NIH. Retrieved from [Link]
-
Design, synthesis, and biological evaluation of novel nucleoside and nucleotide analogues as agents against DNA viruses and/or retroviruses. PubMed. Retrieved from [Link]
-
A Platform for the Discovery of New Macrolide Antibiotics. PMC - NIH. Retrieved from [Link]
-
Drug Discovery of Nucleos(t)ide Antiviral Agents: Dedicated to Prof. Dr. Erik De Clercq on Occasion of His 80th Birthday. MDPI. Retrieved from [Link]
-
The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold. PubMed Central. Retrieved from [Link]
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Reactivity of the secondary amine in N-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamine
A Technical Guide to the Reactivity and Synthetic Utility of N-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamine
For Researchers, Scientists, and Drug Development Professionals
This compound, a bifunctional organic compound, serves as a versatile building block in modern organic synthesis. Its structure, featuring a nucleophilic secondary amine and a sterically shielded primary silyl ether, offers a unique combination of reactivity and stability. This guide provides an in-depth analysis of the amine's reactivity profile, explores its most common chemical transformations, and details the critical role of the tert-butyldimethylsilyl (TBDMS) protecting group. By synthesizing mechanistic insights with field-proven protocols, this document aims to equip researchers with the knowledge to effectively harness this reagent in complex molecule synthesis, particularly within the pharmaceutical and materials science sectors.
Introduction: A Profile of a Versatile Synthetic Intermediate
This compound (CAS 204580-28-9) is a colorless to light yellow liquid that has gained prominence as a key intermediate in multi-step organic synthesis.[1] Its utility stems from the orthogonal nature of its two functional groups: a secondary methylamino group, which acts as a potent nucleophile or base, and a TBDMS-protected primary alcohol. This TBDMS ether provides significant steric bulk and is stable under a wide range of reaction conditions, particularly basic and nucleophilic environments, allowing for selective functionalization of the amine.[2][3]
The strategic placement of these groups makes it an ideal precursor for constructing molecules containing a 2-(methylamino)ethanol moiety, a common pharmacophore in drug candidates and a useful structural unit in materials science.[4]
Core Reactivity: The Secondary Amine
The reactivity of the nitrogen atom is governed by its electronic and steric environment. As a secondary amine, it is inherently nucleophilic and basic, with a predicted pKa of approximately 9.55.[1] The lone pair of electrons on the nitrogen is readily available for reaction with a variety of electrophiles.
Nucleophilicity in N-Alkylation and N-Acylation Reactions
The primary utility of the amine is its function as a nucleophile. It readily participates in N-alkylation and N-acylation reactions, forming new carbon-nitrogen and nitrogen-acyl bonds, respectively.
-
N-Alkylation: This reaction class involves the displacement of a leaving group from an alkyl electrophile (e.g., alkyl halides or sulfonates). The reaction is typically performed in the presence of a non-nucleophilic base to neutralize the acid generated. The choice of base and solvent is critical to prevent undesired side reactions, such as elimination or cleavage of the silyl ether.
-
N-Acylation: The amine reacts smoothly with acylating agents like acyl chlorides, anhydrides, or activated esters to form the corresponding amide. These reactions are often rapid and high-yielding. The resulting amide bond is a key feature in many biologically active molecules. For example, the acylation of this amine with a glycine derivative can produce precursors for more complex peptide-like structures.[5]
Basicity and Its Implications
While its nucleophilicity is often exploited, the amine's basicity must be managed. In the presence of strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or sodium hydride, the N-H proton can be abstracted to form a lithium or sodium amide. This "activated" form is a much stronger nucleophile and base, but its use requires careful consideration of substrate compatibility, as it can promote side reactions.
The Guardian: Role and Stability of the TBDMS Protecting Group
The success of using this compound in synthesis is critically dependent on the stability of the TBDMS ether. Introduced by E.J. Corey in 1972, the TBDMS group is renowned for its robustness.[2]
Stability Profile
-
Base Stability: TBDMS ethers exhibit excellent stability towards a wide range of basic conditions, including organometallics and metal hydrides.[2][6] This allows for extensive manipulation of the amine functionality without premature deprotection of the alcohol.
-
Acid Sensitivity: Conversely, the silyl ether is labile under acidic conditions.[6] Strong acids (e.g., HCl, TFA) or even moderate acids in protic solvents can lead to rapid cleavage, regenerating the primary alcohol.[6] This sensitivity dictates that reactions involving the amine should be conducted under neutral or basic conditions if the TBDMS group is to be retained.
-
Fluoride-Mediated Cleavage: The TBDMS group is most famously cleaved by fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), due to the formation of the exceptionally strong Si-F bond.[2] This provides a mild and highly selective method for deprotection at a later synthetic stage.
The interplay between the amine's reactivity and the TBDMS group's stability is the cornerstone of its synthetic utility. The following workflow illustrates the strategic decisions involved.
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A Technical Guide to the Solubility of N-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamine in Common Organic Solvents
Introduction
N-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamine, a bifunctional molecule featuring a sterically hindered silyl ether and a secondary amine, is a valuable building block in organic synthesis, particularly in the construction of complex molecules in pharmaceutical and materials science research. The strategic placement of the tert-Butyldimethylsilyl (TBDMS) protecting group on the primary alcohol of N-methylethanolamine imparts lipophilicity and stability, allowing for selective reactions at the amine functionality. A thorough understanding of its solubility profile in common organic solvents is paramount for its effective use in synthesis, purification, and formulation.
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of this compound. We will delve into the theoretical underpinnings of its solubility based on its molecular structure, present a qualitative solubility profile in a range of common organic solvents, and provide a detailed experimental protocol for determining its miscibility and solubility. This guide is intended for researchers, scientists, and drug development professionals who utilize this versatile reagent in their work.
Theoretical Basis for Solubility
The solubility of this compound is governed by the interplay of its constituent functional groups: the bulky, non-polar tert-butyldimethylsilyl ether and the polar, hydrogen-bond accepting secondary amine.
-
The tert-Butyldimethylsilyl (TBDMS) Ether Group : This dominant feature of the molecule is large and non-polar. The silicon atom, bonded to two methyl groups and a bulky tert-butyl group, creates a lipophilic shield around the oxygen atom. This structure promotes strong van der Waals interactions with non-polar and moderately polar aprotic solvents. Consequently, high solubility is anticipated in solvents like alkanes, aromatic hydrocarbons, ethers, and chlorinated solvents.
-
The Secondary Amine Group : The methylamino group (-NHCH₃) introduces polarity and the capacity for hydrogen bonding. The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor. While the presence of a hydrogen atom on the nitrogen allows for it to act as a hydrogen bond donor, this is sterically hindered by the adjacent bulky TBDMS group. This amine functionality suggests some degree of solubility in polar protic and aprotic solvents. However, the large non-polar silyl group is expected to diminish its solubility in highly polar, protic solvents like water, in contrast to its unprotected precursor, N-methylethanolamine, which is miscible with water[1][2].
The overall solubility profile is therefore a balance between these two opposing characteristics. The molecule can be described as amphiphilic, with a large non-polar "head" and a smaller, more polar "tail".
Qualitative Solubility Profile
Based on the structural analysis and available data for structurally similar compounds, the following table provides a predictive, qualitative solubility profile for this compound at ambient temperature. It is important to note that this is a general guide, and empirical testing is recommended for specific applications.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Non-Polar Aprotic | Hexanes, Heptane, Cyclohexane | High | Strong van der Waals interactions between the alkyl chains of the solvent and the large, non-polar TBDMS group. |
| Aromatic | Toluene, Xylenes, Benzene | High | Favorable interactions between the aromatic ring and the lipophilic silyl ether group. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | The synthesis of this compound is often performed in DCM, indicating high solubility[3]. These solvents have moderate polarity that can solvate both the non-polar and polar portions of the molecule. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF), Dioxane | High | Ethers are effective at solvating the TBDMS group and can also interact with the amine functionality. |
| Esters | Ethyl Acetate, Isopropyl Acetate | High | The moderate polarity of esters allows for good solvation of the entire molecule. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Medium to High | While generally good solvents, the reactivity of primary and secondary amines with ketones should be considered for long-term storage[4]. |
| Polar Aprotic | Acetonitrile (ACN), Dimethylformamide (DMF) | Medium | The polarity of these solvents can interact with the amine group, but the large non-polar group may limit miscibility. |
| Alcohols | Methanol, Ethanol, Isopropanol | Medium to Low | The ability of alcohols to hydrogen bond with the amine is countered by the large, non-polar TBDMS group. Solubility is expected to decrease with increasing polarity of the alcohol (Methanol < Ethanol < Isopropanol). |
| Highly Polar Protic | Water | Low to Insoluble | The large, hydrophobic TBDMS group is expected to render the molecule immiscible with water, despite the presence of the amine group. |
Experimental Protocol for Solubility Determination
The following protocol provides a systematic approach to determine the solubility of this compound, which is a liquid at room temperature[3][5].
Part 1: Miscibility Determination
This qualitative assessment quickly determines if the compound is fully miscible with a solvent at a given concentration.
Materials:
-
This compound
-
A selection of organic solvents (as per the table above)
-
Small vials or test tubes with caps
-
Calibrated pipettes
-
Vortex mixer
Procedure:
-
To a clean, dry vial, add 1.0 mL of the test solvent.
-
Add 0.1 mL (approximately 10% v/v) of this compound to the solvent.
-
Cap the vial and vortex for 30 seconds.
-
Visually inspect the mixture against a well-lit background.
-
Miscible: The solution is clear and homogenous with no visible phase separation, cloudiness, or droplets.
-
Immiscible/Partially Miscible: The solution is cloudy, forms distinct layers, or contains visible droplets of the amine.
-
-
Record the observation. For solvents where the compound is miscible, it can be considered highly soluble. For those where it is not, proceed to Part 2 to quantify the solubility.
Part 2: Quantitative Solubility Determination (for non-miscible solvents)
This method provides an approximate solubility value (e.g., in g/100 mL or mg/mL).
Materials:
-
Saturated solution from Part 1 (if partially miscible) or a fresh mixture.
-
Analytical balance
-
Centrifuge (if fine droplets are present)
-
Heating block or water bath (for temperature control, if desired)
-
Gas Chromatography-Mass Spectrometry (GC-MS) or other suitable analytical instrumentation.
Procedure:
-
Prepare a supersaturated solution by adding an excess of this compound to a known volume of the test solvent (e.g., 0.5 mL in 2.0 mL of solvent).
-
Cap the vial and agitate at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
Allow the mixture to settle. If a stable emulsion forms, centrifuge the sample to separate the layers.
-
Carefully extract a known volume of the clear, saturated solvent phase, ensuring no undissolved amine is transferred.
-
Prepare a series of calibration standards of this compound in a solvent in which it is highly soluble (e.g., Dichloromethane).
-
Analyze the saturated solvent sample and the calibration standards using a suitable analytical method like GC-MS to determine the concentration of the amine in the saturated solution.
-
Calculate the solubility based on the determined concentration and express it in appropriate units (e.g., mg/mL).
Solvent Selection Workflow
The choice of solvent is critical for the success of a chemical process. The following workflow provides a logical approach to selecting an appropriate solvent for this compound based on the intended application.
Caption: Logical workflow for selecting an appropriate solvent.
Conclusion
This compound exhibits a solubility profile dominated by its large, non-polar tert-butyldimethylsilyl ether group. It is highly soluble in a wide range of non-polar to moderately polar aprotic organic solvents, including hydrocarbons, aromatic solvents, chlorinated solvents, ethers, and esters. Its solubility is expected to be moderate in polar aprotic solvents and lower in polar protic solvents like alcohols, with poor solubility in water. For critical applications, the provided experimental protocol offers a reliable method for precise solubility determination. A systematic approach to solvent selection, as outlined in the workflow diagram, will ensure optimal performance in synthesis, purification, and storage, thereby facilitating the successful application of this versatile chemical building block.
References
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Solubility of Things. (n.d.). 2-(Methylamino)ethanol. Retrieved from [Link]
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A Technical Guide to the Strategic Application of N-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamine in Medicinal Chemistry
Introduction: Unveiling a Versatile Bifunctional Building Block
In the intricate landscape of medicinal chemistry, the efficiency of a synthetic route and the ability to strategically manipulate molecular architecture are paramount. Success in drug discovery often hinges on the availability of versatile chemical building blocks that allow for the controlled and sequential introduction of diverse functionalities. N-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamine emerges as such a tool—a deceptively simple molecule whose value lies in its inherent bifunctionality.
This technical guide delves into the core utility and potential applications of this compound. Possessing a nucleophilic secondary amine and a sterically encumbered, robustly protected primary alcohol, this reagent offers a platform for strategic, multi-stage synthetic operations. The central thesis of this guide is that the strategic deployment of this building block, particularly through the exploitation of its orthogonal protecting group, enables medicinal chemists to efficiently construct complex molecular scaffolds, introduce flexible linkers, and generate libraries of N-substituted ethanolamine derivatives—a motif prevalent in numerous pharmacologically active agents.[1][2][3] This document will explore the "why" behind synthetic choices, grounding protocols in established principles of physical organic chemistry and providing actionable insights for researchers, scientists, and drug development professionals.
Core Physicochemical Properties and Synthesis
Understanding the fundamental characteristics of a building block is the first step toward its effective application. This compound is a colorless to light yellow liquid at room temperature.[4][5] Its key properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 204580-28-9 | [6][7] |
| Molecular Formula | C₉H₂₃NOSi | [6][7] |
| Molecular Weight | 189.37 g/mol | [6] |
| Boiling Point | 193.8 ± 23.0 °C (Predicted) | [4][5] |
| Density | 0.830 ± 0.06 g/cm³ (Predicted) | [4][5] |
| Storage Conditions | 2–8 °C, under inert gas |
Synthetic Protocol: Preparation from N-Methyl-2-aminoethanol
The synthesis of the title compound is a straightforward silylation of a commercially available precursor, N-methyl-2-aminoethanol. The tert-butyldimethylsilyl (TBDMS) group is selectively installed on the primary alcohol, leaving the less sterically accessible secondary amine untouched.
Experimental Protocol:
-
To a stirred solution of N-methyl-2-aminoethanol (1.0 eq) in anhydrous dichloromethane (DCM) is added N,N-Diisopropylethylamine (DIPEA, 1.4 eq).
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.0 eq) is added portion-wise at room temperature.[4]
-
The reaction mixture is stirred for 16 hours or until completion is confirmed by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with water, and the mixture is extracted with DCM.
-
The combined organic phases are washed with water, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure to yield this compound as a yellow liquid.[4]
Causality Insight: The choice of DIPEA as a base is critical. It is a non-nucleophilic, sterically hindered amine base that effectively scavenges the HCl generated during the silylation without competing with the substrate's secondary amine in reacting with the TBDMS-Cl.
Strategic Applications in Medicinal Chemistry
The primary utility of this building block lies in the differential reactivity of its two functional groups, governed by the TBDMS protecting group. This enables a powerful orthogonal synthetic strategy.[8][9]
Orthogonal Synthesis and Scaffold Elaboration
The term "orthogonal protection" refers to a strategy where different functional groups in a molecule are masked with protecting groups that can be removed under distinct, non-interfering conditions.[8][9] In this case, the TBDMS ether is stable to a wide range of conditions used to modify the amine, but it can be selectively cleaved later using fluoride-based reagents or strong acid.[10][11] This stability difference is the cornerstone of its strategic value. The steric bulk of the tert-butyl group makes the TBDMS ether approximately 10,000 times more stable towards hydrolysis than a simpler trimethylsilyl (TMS) ether.[11]
This allows for a two-directional elaboration of a molecular scaffold. The secondary amine can be functionalized first through a variety of common transformations while the hydroxyl group remains masked.
-
Amide Bond Formation: Coupling with carboxylic acids using standard reagents (e.g., HATU, EDC/HOBt).
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form tertiary amines.
-
Alkylation: Reaction with alkyl halides.
Once the amine has been suitably modified, the TBDMS group can be removed to reveal the primary alcohol, which can then undergo a second set of transformations (e.g., oxidation, esterification, etherification).
Caption: Orthogonal synthesis workflow.
Application in Library Synthesis for Lead Discovery
The robust nature of the TBDMS group and the reliability of N-functionalization reactions make this building block ideal for parallel synthesis and the creation of compound libraries. By reacting the parent molecule with a diverse set of building blocks (e.g., a library of carboxylic acids or aldehydes), chemists can rapidly generate a large number of structurally related compounds for high-throughput screening.
Caption: Parallel synthesis for library generation.
The N-Methylaminoethanol Scaffold in Approved Drugs
The core structure of N-methylaminoethanol is a privileged scaffold in medicinal chemistry, appearing in a range of pharmaceuticals.[1][3][12][13] Its presence in established drugs underscores the therapeutic relevance of derivatives that can be synthesized from this compound. For instance, it serves as a key building block for antihistamines like Mianserin and the non-opioid analgesic Nefopam.[2]
Key Experimental Protocols
Protocol: Two-Step Synthesis of an N-Acyl Ethanolamine Derivative
This protocol demonstrates the orthogonal strategy by first performing an acylation at the nitrogen, followed by selective deprotection of the silyl ether.
Step A: N-Acylation
-
Dissolve this compound (1.0 eq) and a selected carboxylic acid (1.1 eq) in anhydrous DCM.
-
Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU, 1.2 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 4-12 hours, monitoring by TLC.
-
Upon completion, dilute with DCM, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Step B: TBDMS Deprotection
-
Dissolve the N-acylated, TBDMS-protected intermediate from Step A in anhydrous tetrahydrofuran (THF).[11]
-
Add tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1 eq) dropwise at room temperature.[11]
-
Stir the reaction for 1-4 hours, monitoring by TLC.[11]
-
Quench the reaction with saturated aqueous ammonium chloride solution.[11]
-
Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the final deprotected N-acyl ethanolamine.[11]
Trustworthiness Insight: The power of this two-step protocol lies in its selectivity. The fluoride ion has an exceptionally high affinity for silicon, allowing for the cleavage of the Si-O bond under mild conditions that leave nearly all other functional groups, including esters and amides, intact.[14] This chemoselectivity is the hallmark of a reliable and trustworthy synthetic operation.
Comparison of TBDMS Deprotection Reagents
While TBAF is the most common reagent for TBDMS cleavage, other options exist, and the choice can be critical depending on the substrate.
Table 2: Common Reagents for TBDMS Deprotection
| Reagent | Conditions | Advantages | Disadvantages |
| TBAF | THF, room temp | High chemoselectivity, mild conditions | Can be basic, may cause elimination in sensitive substrates |
| HF-Pyridine | THF or CH₃CN, 0°C to RT | Effective for sterically hindered ethers | Highly toxic and corrosive |
| Acetic Acid (AcOH) | THF/H₂O | Mildly acidic, useful if base-sensitivity is a concern | Slower reaction times, may not work for all substrates |
| Acetyl Chloride (AcCl) | Dry MeOH, catalytic | Mild, efficient, avoids strong acids/bases | Generates HCl in situ, may affect acid-labile groups |
Conclusion and Future Outlook
This compound is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its value is unlocked through the principles of orthogonal synthesis, allowing for the deliberate and sequential construction of complex molecules. By providing access to the pharmacologically relevant N-substituted ethanolamine scaffold, it facilitates the efficient exploration of chemical space in drug discovery programs. Future applications will likely see this and similar silyl-protected bifunctional building blocks[15][16][17][18] used in increasingly complex synthetic endeavors, such as the construction of PROTACs, antibody-drug conjugates, and macrocyclic peptides, where precise control over the installation of multiple functional groups is not just advantageous, but essential.
References
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N-(2-(tert-Butyldimethylsilyloxy)ethyl)methylamine | C9H23NOSi | CID - PubChem. Available at: [Link]
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TBS Protecting Group: TBS Protection & Deprotection – - Total Synthesis. Available at: [Link]
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tert-Butyldimethylsilyl Ethers - Organic Chemistry Portal. Available at: [Link]
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The Role of N-Methylethanolamine in Pharmaceutical Synthesis. Available at: [Link]
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N-Methylethanolamine - Wikipedia. Available at: [Link]
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Versatile N-Methylethanolamine: Synthesis Intermediate and Industrial Applications. Available at: [Link]
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From protected trialkoxysilyl-peptide building blocks to bioorganic-silica hybrid materials - PubMed. Available at: [Link]
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tert-Butyldiphenylsilyl - Wikipedia. Available at: [Link]
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Alcohol Protecting Groups. Available at: [Link]
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VI Protecting Groups and Orthogonal Protection Strategies. Available at: [Link]
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A Simple and Useful Synthetic Protocol for Selective Deprotection of tert‐Butyldimethylsilyl (TBS) Ethers | Request PDF - ResearchGate. Available at: [Link]
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N-METHYLAMINOETHANOL. Available at: [Link]
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A Tetra-Orthogonal Strategy for the Efficient Synthesis of Scaffolds Based on Cyclic Peptides. Available at: [Link]
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A silyl ether-protected building block for O-GlcNAcylated peptide synthesis to enable one-pot acidic deprotection - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols (GlycoPODv2). Available at: [Link]
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Methodological & Application
Application Notes and Protocols for Amide Coupling with N-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Amide Bond Formation and Silyl-Protected Amines
The amide bond is a cornerstone of chemical synthesis, particularly in the fields of medicinal chemistry and drug development, where it is a prevalent feature in a vast number of bioactive molecules.[1] The formation of this bond, typically through the coupling of a carboxylic acid and an amine, is a kinetically slow process that necessitates the use of activating agents, known as coupling reagents.[2][3] The choice of an appropriate coupling reagent and protocol is critical, as it directly influences reaction efficiency, product purity, and the preservation of stereochemical integrity.[4]
This guide focuses on amide coupling reactions involving N-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamine, a valuable building block in organic synthesis. The tert-butyldimethylsilyl (TBDMS) protecting group on the hydroxyl functionality offers the strategic advantage of masking a reactive site, preventing unwanted side reactions during the amide bond formation. This protecting group is stable under a variety of reaction conditions but can be selectively removed later in the synthetic sequence.[5] These application notes provide a comprehensive overview of the protocols, mechanistic considerations, and practical insights for successfully employing this silyl-protected amine in amide coupling reactions.
Understanding the Reactant: this compound
This compound is a colorless to light yellow liquid with a molecular weight of 189.37 g/mol .[6][7][8] It is typically stored under an inert atmosphere at 2-8 °C to maintain its stability.[6][9] The presence of the TBDMS ether provides thermal stability and allows for the selective reaction of the secondary amine functionality.
Synthesis of this compound:
This reagent is commonly synthesized by the reaction of 2-methylaminoethanol with tert-butyldimethylsilyl chloride in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), in a suitable solvent like dichloromethane (DCM).[6]
Core Principles of Amide Coupling
The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable carboxylate-ammonium salt.[3] To overcome this, the carboxylic acid is activated by a coupling reagent, converting the hydroxyl group into a better leaving group. This activated intermediate is then susceptible to nucleophilic attack by the amine to form the desired amide bond.
Common Classes of Coupling Reagents
A variety of coupling reagents are available, each with its own mechanism of action and optimal use cases. The two main classes relevant to this protocol are:
-
Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate carboxylic acids to form a highly reactive O-acylisourea intermediate.[3] To suppress side reactions and minimize racemization, additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often used.[2][10]
-
Uronium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient coupling agents that form active esters, leading to rapid and clean amide bond formation.[10][11]
The selection of the coupling reagent is a critical decision that depends on factors such as the steric hindrance of the substrates, the potential for racemization, and the desired reaction conditions.[4][12]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for amide coupling reactions with this compound using two common and effective coupling reagents: HATU and EDC/HOBt.
Protocol 1: HATU-Mediated Amide Coupling
HATU is a highly effective coupling reagent known for its high yields and low rates of racemization.[10][11]
Materials:
-
Carboxylic acid (1.0 equiv)
-
This compound (1.1 equiv)
-
HATU (1.1 equiv)[11]
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equiv) and dissolve it in anhydrous DMF or DCM.
-
Add HATU (1.1 equiv) and DIPEA (2.0 equiv) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[12]
-
Add this compound (1.1 equiv) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.[12]
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.[2]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[12]
-
Purify the crude product by flash column chromatography on silica gel.[2][13]
Mechanism of HATU-Mediated Coupling:
The mechanism involves the formation of a highly reactive OAt-active ester, which is then attacked by the amine.[11][14]
Caption: General mechanism of HATU-mediated amide bond formation.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This classic method is widely used due to the water-solubility of the EDC byproduct, which simplifies purification.[2]
Materials:
-
Carboxylic acid (1.0 equiv)
-
This compound (1.1 equiv)
-
EDC·HCl (1.2 equiv)[2]
-
HOBt (1.2 equiv)[2]
-
DIPEA or Triethylamine (TEA) (2.5 equiv)[2]
-
Anhydrous DMF or DCM
-
1N Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and this compound (1.1 equiv) in anhydrous DMF or DCM.[2]
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.[15]
-
Add DIPEA or TEA (2.5 equiv) dropwise.[2]
-
Allow the reaction to warm to room temperature and stir for 8-24 hours, monitoring by TLC or LC-MS.[2]
-
Once the reaction is complete, dilute the mixture with ethyl acetate.[2]
-
Wash the organic phase sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine to remove unreacted starting materials and byproducts.[2]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[2]
-
Purify the crude amide product via flash column chromatography or recrystallization.[2][16]
Mechanism of EDC/HOBt-Mediated Coupling:
The carboxylic acid reacts with EDC to form an O-acylisourea intermediate, which is then converted to a more stable HOBt-ester that reacts with the amine.[2]
Caption: General mechanism of EDC/HOBt-mediated amide bond formation.
Quantitative Data Summary
| Coupling Reagent | Equivalents | Base (Equivalents) | Solvent | Typical Reaction Time | Typical Yield Range |
| HATU | 1.1 | DIPEA (2.0) | DMF or DCM | 1-4 hours | 85-98% |
| EDC/HOBt | 1.2 | DIPEA or TEA (2.5) | DMF or DCM | 8-24 hours | 75-95% |
Note: Yields are dependent on the specific substrates and reaction conditions.
Troubleshooting Common Issues in Amide Coupling
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete activation of the carboxylic acid.[12] | Increase the amount of coupling reagent (up to 1.5 equiv). Ensure reagents are anhydrous. |
| Deactivation of the amine (protonation).[12] | Ensure sufficient base is used to neutralize any acidic species. | |
| Steric hindrance.[12] | Switch to a more powerful coupling reagent (e.g., HATU). Consider converting the carboxylic acid to an acyl fluoride.[17] | |
| Presence of Side Products | Racemization of chiral centers. | Run the reaction at a lower temperature (0 °C). Use additives like HOBt or HOAt.[12] |
| Reaction with the TBDMS-protected hydroxyl group. | This is generally not an issue as TBDMS ethers are stable to most amide coupling conditions. If cleavage is observed, consider a milder coupling reagent or shorter reaction times. | |
| Difficult Purification | Water-soluble byproducts (e.g., tetramethylurea from HATU).[18] | Perform a thorough aqueous workup. For EDC, the urea byproduct is water-soluble and easily removed.[2] |
| Unreacted starting materials. | Use a slight excess of one of the reactants (typically the less expensive one). Optimize reaction time and temperature.[19] |
Deprotection of the TBDMS Ether
After successful amide formation, the TBDMS protecting group can be removed to unmask the hydroxyl functionality for further synthetic transformations. A variety of methods can be employed for this deprotection.[20][21]
Protocol for TBDMS Deprotection using TBAF:
-
Dissolve the TBDMS-protected amide in tetrahydrofuran (THF).
-
Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1-1.5 equivalents).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the resulting alcohol by column chromatography if necessary.
Other reagents for TBDMS deprotection include formic acid, which can offer chemoselectivity in the presence of other silyl ethers, and various Lewis or Brønsted acids.[5]
Conclusion
The amide coupling of this compound is a robust and versatile reaction that provides access to a wide range of functionalized molecules. By carefully selecting the appropriate coupling reagent and optimizing the reaction conditions, high yields of the desired amide can be achieved. The protocols and troubleshooting guide presented here offer a comprehensive resource for researchers, scientists, and drug development professionals to successfully implement this important transformation in their synthetic endeavors.
References
-
Jadhav, V. H., Borate, H. B., & Wakharkar, R. D. (2006). A simple method for deprotection of tert-butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry, 45B, 322-324.
-
BenchChem. (2025). A Comparative Guide to Coupling Reagents for Amide Bond Formation.
-
BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation.
-
Tan, Z. P., Wang, L., & Wang, J. B. (2000). Deprotection of t-Butyldimethylsiloxy (TBDMS) Protecting Group with Catalytic Copper (II) Chloride Dihydrate. Chinese Chemical Letters, 11(9), 753-756.
-
BenchChem. (2025). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
-
Muthusamy, S., & Gunanathan, C. (2005). Chemoselective Deprotection of Triethylsilyl Ethers. Tetrahedron Letters, 46(9), 1503-1506.
-
Wikipedia. (n.d.). HATU.
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU.
-
BenchChem. (2025). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
-
Pattabiraman, V. R., & Bode, J. W. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Organic Letters, 13(21), 5886-5889.
-
Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt).
-
Bhure, M. H., Kumar, I., Natu, A. D., & Rode, C. V. (2008). Facile and Highly Selective Deprotection of tert‐Butyldimethyl Silyl Ethers using Sulfated SnO2 as a Solid Catalyst. Synthetic Communications, 38(3), 346-353.
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers.
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
-
The Organic Chemistry Tutor. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism. YouTube.
-
Bio-protocol. (n.d.). General Procedure III: Amide Coupling.
-
Aapptec Peptides. (n.d.). Coupling Reagents.
-
Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?.
-
Hu, Y. et al. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
-
ChemicalBook. (n.d.). This compound.
-
Sabatini, M. T., Boulton, L. T., & Whiting, A. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(13), 6725-6731.
-
Google Patents. (n.d.). Purification of amide compound.
-
Google Patents. (n.d.). Amide-based compounds, production, recovery, purification and uses thereof.
-
Kim Reactor. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube.
-
ResearchGate. (2020, November 2). What is the best technique for amide purification?.
-
Gallou, F. et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(10), 2635-2642.
-
Fisher Scientific. (n.d.). Amide Synthesis.
-
ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt.
-
amphoteros. (2014, April 4). Uphill battles in amide couplings.
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
-
Reddit. (2022, March 24). amide coupling help.
-
Royal Society of Chemistry. (n.d.). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
-
AChemBlock. (n.d.). This compound 95%.
-
ResearchGate. (2025, August 6). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
-
BenchChem. (2025). Application Notes and Protocols for Amide Bond Formation with Boc-Protected Aminooxy Amines.
-
Scribd. (n.d.). Coupling Reagents in Amide Synthesis - Organic-Reaction.
-
PubChem. (n.d.). N-(2-(tert-Butyldimethylsilyloxy)ethyl)methylamine.
-
ChemScene. (n.d.). This compound.
-
ENAO Chemical Co., Ltd. (n.d.). This compound CAS NO.204580-28-9.
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 204580-28-9 [m.chemicalbook.com]
- 7. This compound 95% | CAS: 204580-28-9 | AChemBlock [achemblock.com]
- 8. N-(2-(tert-Butyldimethylsilyloxy)ethyl)methylamine | C9H23NOSi | CID 16203640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound, CasNo.204580-28-9 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]
- 10. peptide.com [peptide.com]
- 11. HATU - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. biotage.com [biotage.com]
- 14. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 15. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 16. researchgate.net [researchgate.net]
- 17. rsc.org [rsc.org]
- 18. youtube.com [youtube.com]
- 19. reddit.com [reddit.com]
- 20. scribd.com [scribd.com]
- 21. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
The Strategic Application of a Silyl-Based Backbone Amide Linker in Solid-Phase Peptide Synthesis for Head-to-Tail Cyclization
Introduction: The synthesis of cyclic peptides presents a formidable challenge in medicinal chemistry and drug development. Their constrained conformations often lead to enhanced metabolic stability, increased receptor affinity, and improved cell permeability compared to their linear counterparts. Head-to-tail cyclization is a key strategy for producing these valuable molecules. This application note details a robust methodology for the solid-phase synthesis of head-to-tail cyclic peptides utilizing N-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamine as a versatile, silyl-based, safety-catch backbone amide linker. This approach offers precise control over the cyclization and cleavage steps, facilitating the efficient production of constrained cyclic peptides.
The Rationale for a Silyl-Based Safety-Catch Backbone Amide Linker
The use of this compound as a linker in solid-phase peptide synthesis (SPPS) is predicated on two key chemical principles: the "safety-catch" linker strategy and the "backbone amide linker" (BAL) approach.
-
The Safety-Catch Principle: This strategy involves a linker that is stable to the standard conditions of peptide chain elongation (e.g., Fmoc deprotection with piperidine and amino acid coupling). A specific chemical transformation, or "activation," is then employed to render the linker labile, allowing for subsequent cleavage of the peptide from the solid support. In this case, the tert-butyldimethylsilyl (TBDMS) ether serves as the "safety-catch." It is stable throughout the synthesis but can be selectively cleaved with a fluoride source to unmask a reactive hydroxyl group.
-
The Backbone Amide Linker (BAL) Advantage: Traditional SPPS anchors the peptide to the resin via the C-terminal carboxyl group. The BAL strategy, however, attaches the peptide through a backbone nitrogen atom. This leaves the C-terminus free and protected, which is crucial for preventing side reactions and enabling efficient head-to-tail cyclization. This compound, being a secondary amine, naturally facilitates this backbone anchoring.
The synergy of these two principles provides a powerful tool for the synthesis of cyclic peptides. The robust silyl ether protects the latent reactive handle during chain assembly, and the backbone linkage strategy ensures that the C-terminus is available for the final intramolecular cyclization event.
Experimental Workflow Overview
The overall workflow for the synthesis of a head-to-tail cyclic peptide using the this compound linker can be visualized as follows:
Caption: Overall workflow for cyclic peptide synthesis.
Detailed Protocols
PART 1: Preparation of the Linker-Functionalized Resin
The first step involves the attachment of a suitable precursor of the linker to the solid support. For this purpose, a carboxylic acid derivative of the linker is required.
Protocol 1.1: Synthesis of the Linker Precursor
A suitable precursor for attachment to an aminomethyl resin is 2-(N-(2-(tert-butyldimethylsilyloxy)ethyl)-N-methylamino)acetic acid. This can be synthesized via standard alkylation procedures.
Protocol 1.2: Coupling of the Linker Precursor to Aminomethyl Resin
-
Swell aminomethyl polystyrene resin (1.0 g, 1.0 mmol/g) in dichloromethane (DCM, 10 mL) for 1 hour.
-
In a separate vessel, dissolve the linker precursor (3 eq.), 1-hydroxybenzotriazole (HOBt) (3 eq.), and N,N'-diisopropylcarbodiimide (DIC) (3 eq.) in N,N-dimethylformamide (DMF, 5 mL).
-
Drain the DCM from the resin and add the pre-activated linker solution.
-
Agitate the reaction mixture at room temperature for 12-16 hours.
-
Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).
-
Dry the resin under vacuum.
-
Cap any unreacted amino groups by treating the resin with a solution of acetic anhydride/pyridine/DCM (1:2:7, v/v/v) for 1 hour.
-
Wash the resin as in step 5 and dry under vacuum.
PART 2: Solid-Phase Peptide Synthesis
With the functionalized resin in hand, the peptide chain can be assembled using standard Fmoc-based solid-phase peptide synthesis (SPPS).
Protocol 2.1: Reductive Amination of the First Amino Acid
The first amino acid is attached to the secondary amine of the linker via reductive amination.[1]
-
Swell the linker-functionalized resin (1.0 g) in 1% acetic acid in DMF (10 mL) for 30 minutes.
-
Add the first Fmoc-protected amino acid aldehyde (5 eq.) and sodium cyanoborohydride (5 eq.).
-
Agitate the mixture at room temperature for 12 hours.
-
Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).
-
Dry the resin under vacuum.
Protocol 2.2: Peptide Chain Elongation
Standard Fmoc-SPPS cycles are used to elongate the peptide chain.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin with DMF (5 x 10 mL).
-
Coupling: In a separate vessel, pre-activate the next Fmoc-amino acid (3 eq.) with a suitable coupling reagent such as HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5 minutes. Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Repeat steps 1-4 for each amino acid in the sequence.
PART 3: On-Resin Cyclization and Cleavage
This is the critical phase where the safety-catch is activated and the head-to-tail cyclization occurs.
Caption: Key steps in the on-resin cyclization process.
Protocol 3.1: Final N-terminal Fmoc Deprotection
Follow the procedure outlined in Protocol 2.2, step 1.
Protocol 3.2: Activation of the Silyl Ether Safety-Catch
-
Swell the resin in anhydrous tetrahydrofuran (THF, 10 mL) for 30 minutes.
-
Add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (5 eq.).
-
Agitate the mixture at room temperature for 2 hours.
-
Wash the resin with THF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).
Protocol 3.3: Head-to-Tail Cyclization and Cleavage
The unmasked hydroxyl group on the linker facilitates the intramolecular cyclization, which concomitantly cleaves the cyclic peptide from the resin.
-
Suspend the resin in DMF (10 mL).
-
Add a base such as N,N-diisopropylethylamine (DIPEA, 10 eq.).
-
Agitate the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by taking aliquots of the solution and analyzing by LC-MS.
-
Filter the resin and collect the filtrate containing the cyclic peptide.
-
Wash the resin with additional DMF (2 x 5 mL) and combine the filtrates.
-
Remove the DMF under reduced pressure.
-
The crude cyclic peptide can then be purified by preparative HPLC.
Data Presentation
The efficiency of the cyclization can be influenced by the peptide sequence and the reaction conditions. Below is a table summarizing typical results for the synthesis of a model cyclic hexapeptide.
| Parameter | Value |
| Peptide Sequence | cyclo(Gly-Phe-Leu-Gly-Phe-Leu) |
| Resin Loading | 0.5 mmol/g |
| Cyclization Time | 18 hours |
| Crude Purity (by HPLC) | 75% |
| Isolated Yield | 60% |
Troubleshooting and Key Considerations
-
Incomplete Reductive Amination: Ensure the use of an amino acid aldehyde of high purity. The reaction can be monitored by a Kaiser test on a small sample of the resin.
-
Steric Hindrance during Coupling: For sterically hindered amino acids, double coupling or the use of more potent coupling reagents like HATU may be necessary.
-
Slow Cyclization: The rate of cyclization is sequence-dependent. For difficult sequences, elevating the temperature to 40-50 °C may improve the rate, but this should be done with caution to avoid side reactions.
-
Oligomerization: To minimize intermolecular reactions that lead to oligomers, it is crucial to work at a high dilution. The reaction should be performed with a resin loading of ≤ 0.5 mmol/g.
Conclusion
The use of this compound as a silyl-based safety-catch backbone amide linker provides a highly effective and versatile strategy for the solid-phase synthesis of head-to-tail cyclic peptides. This methodology offers excellent control over the synthesis and cyclization processes, enabling the efficient production of these important molecules for research and drug development. The protocols outlined in this application note provide a solid foundation for researchers to implement this powerful technique in their own laboratories.
References
-
Jensen, K. J., Alsina, J., Songster, M. F., Vágner, J., Albericio, F., & Barany, G. (1998). Backbone Amide Linker (BAL) Strategy for Solid-Phase Synthesis of C-Terminal-Modified and Cyclic Peptides. Journal of the American Chemical Society, 120(22), 5441–5452. [Link]
Sources
Application Notes and Protocols for the Utilization of N-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamine as a Linker in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of the Linker in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, redirecting the cell's native ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three essential components: a ligand that engages a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two elements.[2] While the ligands provide specificity, the linker is far from a passive spacer. Its length, rigidity, chemical composition, and attachment points are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[3][] The linker plays a pivotal role in facilitating the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC-mediated protein degradation.[]
This application note provides a detailed guide on the use of N-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamine as a versatile and strategically valuable linker precursor in the synthesis of novel PROTACs. We will delve into the rationale for its application, provide detailed, step-by-step synthetic protocols, and discuss methods for the characterization of the final PROTAC molecules.
This compound: A Strategic Building Block
This compound is a bifunctional linker precursor that offers a unique combination of a nucleophilic secondary amine and a protected primary alcohol. The tert-butyldimethylsilyl (TBS) ether serves as a robust protecting group for the hydroxyl functionality, which can be selectively cleaved under specific conditions, allowing for a modular and controlled PROTAC synthesis.
Key Advantages:
-
Orthogonal Handle: The TBS-protected hydroxyl group provides an orthogonal synthetic handle. The secondary amine can be readily coupled to an activated carboxylic acid on either the POI ligand or the E3 ligase ligand. Subsequently, the TBS group can be deprotected to reveal a primary alcohol, which can then be further functionalized or coupled to the other binding moiety. This orthogonal strategy is crucial for the controlled, stepwise assembly of the PROTAC molecule.[5]
-
Modulation of Physicochemical Properties: The incorporation of a short, flexible linker containing a hydroxyl group (after deprotection) can influence the physicochemical properties of the final PROTAC. The hydroxyl group can potentially improve aqueous solubility and provide a hydrogen bond donor, which may be beneficial for cell permeability and target engagement.[6]
-
Synthetic Tractability: The starting material, N-methyl-2-hydroxyethylamine, is commercially available and the silylation to produce the linker is a straightforward and high-yielding reaction.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 204580-28-9 |
| Molecular Formula | C₉H₂₃NOSi |
| Molecular Weight | 189.37 g/mol |
| Appearance | Colorless to yellow liquid |
| Boiling Point | 193.8 ± 23.0 °C (Predicted) |
| Storage | 2-8°C, under inert atmosphere |
PROTAC Synthesis Workflow
The synthesis of a PROTAC using this compound as a linker precursor typically follows a modular, multi-step approach. The general workflow involves the sequential coupling of the linker to the E3 ligase ligand and the POI ligand, with an intermediary deprotection step.
Caption: General workflow for PROTAC synthesis using the specified linker.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the protection of the hydroxyl group of N-methyl-2-hydroxyethylamine with a TBS group.
Materials:
-
N-methyl-2-hydroxyethylamine
-
tert-Butyldimethylchlorosilane (TBSCl)
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Water
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of N-methyl-2-hydroxyethylamine (1.0 eq) in anhydrous DCM, add DIPEA (1.4 eq) at room temperature.
-
Slowly add a solution of TBSCl (1.0 eq) in anhydrous DCM to the reaction mixture.
-
Stir the reaction mixture at room temperature for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, add water to the reaction mixture and extract with DCM.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound as a yellow liquid.
Protocol 2: Coupling of the Linker to an E3 Ligase Ligand (e.g., a Pomalidomide derivative)
This protocol details the amide bond formation between the secondary amine of the linker and a carboxylic acid-functionalized E3 ligase ligand.
Materials:
-
This compound (from Protocol 1)
-
E3 ligase ligand with a carboxylic acid handle (e.g., Pomalidomide-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the E3 ligase ligand-COOH (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight under an inert atmosphere. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the E3 ligase-linker conjugate.
Protocol 3: TBS Deprotection of the E3 Ligase-Linker Conjugate
This protocol describes the selective removal of the TBS protecting group to reveal the primary alcohol.
Materials:
-
E3 ligase-linker conjugate (from Protocol 2)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the E3 ligase-linker conjugate (1.0 eq) in THF.
-
Add TBAF solution (1.2 eq) to the reaction mixture at room temperature.
-
Stir the reaction for 2-4 hours, monitoring the deprotection by LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate, wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is often used in the next step without further purification.
Protocol 4: Coupling of the Deprotected Intermediate to a POI Ligand
This protocol involves the activation of the newly formed hydroxyl group and subsequent coupling to a POI ligand.
Part A: Activation of the Hydroxyl Group (Mesylation)
Materials:
-
Deprotected E3 ligase-linker intermediate (from Protocol 3)
-
Triethylamine (TEA)
-
Methanesulfonyl chloride (MsCl)
-
Anhydrous DCM
Procedure:
-
Dissolve the deprotected intermediate (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Add TEA (2.0 eq) followed by the dropwise addition of MsCl (1.5 eq).
-
Stir the reaction at 0 °C for 1-2 hours. Monitor by TLC or LC-MS.
-
Upon completion, dilute with DCM, wash with cold water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Use the crude mesylated intermediate immediately in the next step.
Part B: Coupling to the POI Ligand
Materials:
-
Mesylated intermediate (from Part A)
-
POI ligand with a nucleophilic handle (e.g., a phenol or amine)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous DMF
Procedure:
-
Dissolve the POI ligand (1.0 eq) in anhydrous DMF.
-
Add K₂CO₃ (3.0 eq) and stir for 30 minutes at room temperature.
-
Add a solution of the crude mesylated intermediate (1.2 eq) in anhydrous DMF.
-
Heat the reaction mixture to 60-80 °C and stir overnight. Monitor by LC-MS.
-
Upon completion, cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final PROTAC by preparative HPLC.
Characterization of the Final PROTAC
The successful synthesis of the PROTAC must be confirmed through rigorous characterization.
Structural Verification:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be performed to confirm the structure of the final PROTAC and all intermediates.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and molecular formula of the final product.
Purity Analysis:
-
High-Performance Liquid Chromatography (HPLC): The purity of the final PROTAC should be determined by analytical HPLC, ideally showing >95% purity for use in biological assays.
Caption: Mechanism of PROTAC-mediated protein degradation.
Biological Evaluation
Once the PROTAC has been synthesized and characterized, its biological activity must be assessed.
Western Blotting for Protein Degradation:
-
Seed a suitable cell line in multi-well plates.
-
Treat the cells with varying concentrations of the synthesized PROTAC for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Perform SDS-PAGE and Western blotting using a primary antibody specific for the target protein. A loading control (e.g., GAPDH or β-actin) should also be probed.
-
Quantify the band intensities to determine the extent of protein degradation (DC₅₀ and Dₘₐₓ values).
Conclusion
This compound is a valuable and versatile linker precursor for the synthesis of novel PROTACs. Its orthogonal protecting group strategy allows for a controlled and modular approach to PROTAC assembly, enabling the systematic exploration of linker-dependent effects on protein degradation. The detailed protocols provided in this application note offer a solid foundation for researchers to design, synthesize, and characterize potent and selective protein degraders for a wide range of therapeutic targets.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. benchchem.com [benchchem.com]
- 6. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
A Step-by-Step Guide to the Deprotection of the TBS Ether in N-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamine
Introduction: The Strategic Removal of a Workhorse Protecting Group
In the landscape of modern organic synthesis, the tert-butyldimethylsilyl (TBS) ether stands as a cornerstone for the protection of hydroxyl groups. Its widespread adoption is a testament to its robust nature, offering stability across a broad spectrum of reaction conditions, yet remaining susceptible to selective cleavage under specific and controlled protocols.[1][2] The strategic removal, or deprotection, of the TBS group from molecules such as N-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamine is a critical transformation, revealing the parent amino alcohol, 2-(methylamino)ethanol, a valuable building block in the synthesis of pharmaceuticals and other complex molecular architectures.
This comprehensive guide provides a detailed exploration of the methodologies for the deprotection of the TBS ether in this compound. We will delve into the mechanistic underpinnings of the most prevalent deprotection strategies, namely fluoride-mediated and acid-catalyzed cleavage, offering field-proven protocols and insights to guide researchers and drug development professionals toward successful and efficient synthesis.
Mechanistic Considerations: Understanding the "How" and "Why"
The choice of deprotection strategy is fundamentally governed by the overall molecular architecture and the presence of other functional groups. For this compound, the key consideration is the presence of the secondary amine, which can influence the reaction conditions, particularly under acidic protocols where it is susceptible to protonation.
Fluoride-Mediated Deprotection: The Power of the Si-F Bond
The most common and often preferred method for TBS ether cleavage relies on the exceptionally high affinity of the fluoride ion for silicon.[3][4] This strong interaction forms the thermodynamic driving force for the reaction, leading to the formation of a stable silicon-fluoride bond and the liberation of the corresponding alcohol.[4] The reaction proceeds through a pentacoordinate silicon intermediate, which readily collapses to the desired product.[3]
Mechanism of Fluoride-Mediated TBS Deprotection
Caption: Fluoride ion attack on the silicon atom forms a pentacoordinate intermediate, which then fragments.
Tetrabutylammonium fluoride (TBAF) is the most widely employed fluoride source due to its excellent solubility in common organic solvents like tetrahydrofuran (THF).[4] However, commercial TBAF solutions contain a small amount of water, rendering the solution basic. This inherent basicity can be problematic for substrates sensitive to base-catalyzed side reactions.[5] For this compound, while the amine itself is a base, the use of unbuffered TBAF is generally well-tolerated. For more sensitive substrates, buffering the TBAF solution with a mild acid like acetic acid can mitigate potential side reactions.[5]
Acid-Catalyzed Deprotection: A Proton-Driven Pathway
Acid-catalyzed hydrolysis provides an alternative route for TBS ether cleavage. The reaction is initiated by protonation of the ether oxygen, which enhances the leaving group ability of the alcohol. Subsequent nucleophilic attack by a solvent molecule, such as methanol or water, on the silicon atom leads to the cleavage of the silicon-oxygen bond.[3]
Mechanism of Acid-Catalyzed TBS Deprotection
Caption: Protonation of the ether oxygen facilitates nucleophilic attack and subsequent Si-O bond cleavage.
The presence of the secondary amine in this compound necessitates careful consideration of the acidic conditions. Strong, non-nucleophilic acids can lead to the formation of the ammonium salt, which may precipitate from the reaction mixture or alter the reaction kinetics. Milder acidic conditions, such as catalytic amounts of acetyl chloride in methanol, which generates HCl in situ, are often effective and minimize side reactions.[6][7]
Comparative Analysis of Deprotection Protocols
The choice between fluoride-mediated and acid-catalyzed deprotection often comes down to a balance of reaction speed, functional group tolerance, and ease of workup. Below is a summary of typical conditions and expected outcomes for the deprotection of this compound.
| Deprotection Method | Reagent(s) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Key Considerations |
| Fluoride-Mediated | TBAF (1.1 eq) | THF | 25 | 2 - 4 | >95 | Most common and reliable method. Workup can be challenging due to the solubility of TBAF byproducts.[1][7] |
| Acid-Catalyzed | AcCl (cat.) | MeOH | 0 - 25 | 0.5 - 2 | ~90 | Mild and efficient. Generates HCl in situ.[7] |
| Acid-Catalyzed | 1 M HCl | MeOH | 25 | 1 - 3 | >90 | Simple and cost-effective. Requires careful monitoring to avoid side reactions. |
| Buffered Fluoride | TBAF/AcOH | THF | 25 | 4 - 8 | >90 | Slower than unbuffered TBAF but useful for base-sensitive substrates.[5] |
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for the deprotection of this compound using both fluoride-mediated and acid-catalyzed methods.
Experimental Workflow
Caption: General workflow for the deprotection of the TBS ether.
Protocol 1: Fluoride-Mediated Deprotection with TBAF
This protocol is generally the most reliable and high-yielding method for the deprotection of TBS ethers.
Materials:
-
This compound
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous THF (approximately 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
To the stirred solution at room temperature, add a 1.0 M solution of TBAF in THF (1.1 equiv) dropwise.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford pure 2-(methylamino)ethanol.
Expert Insight: The workup for TBAF reactions can sometimes be complicated by the formation of emulsions and the difficulty of removing all tetrabutylammonium salts. A recently developed workup procedure involving the addition of a sulfonic acid resin and calcium carbonate can simplify the purification process by precipitating the fluoride and ammonium salts, which can then be removed by filtration.[1]
Protocol 2: Acid-Catalyzed Deprotection with Catalytic Acetyl Chloride in Methanol
This method offers a mild and efficient alternative to fluoride-based deprotection, particularly when fluoride-sensitive functional groups are present elsewhere in the molecule.
Materials:
-
This compound
-
Anhydrous methanol (MeOH)
-
Acetyl chloride (AcCl)
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous methanol (approximately 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar and cool to 0 °C in an ice bath.
-
To the stirred solution, add acetyl chloride (0.1-0.2 equiv) dropwise. The in situ generation of HCl will catalyze the deprotection.
-
Allow the reaction to warm to room temperature and stir for 0.5-2 hours, monitoring the progress by TLC.
-
Once the reaction is complete, carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Trustworthiness: Both protocols have been designed to be self-validating. The progress of the reaction should be monitored by TLC to ensure complete conversion of the starting material. The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Conclusion
The deprotection of the TBS ether in this compound is a straightforward yet critical transformation. Both fluoride-mediated and acid-catalyzed methods offer efficient pathways to the desired 2-(methylamino)ethanol. The choice of method will depend on the specific requirements of the synthetic route, including functional group compatibility and desired reaction scale. By understanding the underlying mechanisms and following the detailed protocols provided, researchers can confidently and successfully execute this important synthetic step.
References
- 1. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
Derivatization of N-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamine for bioconjugation
Application Note & Protocols
Strategic Derivatization of N-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamine for Advanced Bioconjugation
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the chemical derivatization of this compound, a versatile bifunctional linker precursor. We detail its transformation into amine-reactive (NHS ester) and thiol-reactive (maleimide) intermediates, tailored for covalent attachment to biomolecules. The strategic use of the tert-Butyldimethylsilyl (TBDMS) protecting group allows for staged or subsequent exposure of a hydroxyl functionality, enabling the development of complex bioconjugates. This document is intended for researchers, chemists, and drug development professionals engaged in creating antibody-drug conjugates (ADCs), labeled proteins, and functionalized nucleic acids.
Introduction: The Utility of a Protected Bifunctional Linker
This compound is a valuable building block in the field of bioconjugation.[1][2] Its structure uniquely combines a nucleophilic secondary amine with a sterically hindered TBDMS-protected primary alcohol. This design offers a distinct advantage: the secondary amine serves as a robust handle for initial derivatization, while the protected hydroxyl group remains inert, available for later deprotection and further functionalization if desired.
The core principle is to leverage the secondary amine to introduce a bio-orthogonal reactive group—a chemical moiety that specifically and efficiently reacts with a functional group on a target biomolecule (e.g., the amine of a lysine residue or the thiol of a cysteine residue). This guide elucidates the rationale and methodology for converting this precursor into potent, ready-to-use linkers for bioconjugation workflows.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₂₃NOSi | [1] |
| Molecular Weight | 189.37 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 193.8 ± 23.0 °C (Predicted) | [3] |
| Storage | 2-8°C under inert atmosphere | [2][3] |
Derivatization Strategy: Creating Bio-Orthogonal Reactive Handles
The secondary amine of this compound is the primary site for derivatization. By reacting this amine with carefully chosen reagents, we can introduce functionalities tailored for specific bioconjugation chemistries. This section outlines the strategic pathways to generate two of the most widely used classes of bioconjugation linkers: amine-reactive N-Hydroxysuccinimide (NHS) esters and thiol-reactive maleimides.
Protocol 1: Synthesis of an Amine-Reactive NHS-Ester Linker
This protocol details the conversion of the starting material into a linker terminating in an NHS ester, which is highly reactive towards primary amines found on proteins and peptides.[4][5] The process is a two-step synthesis involving an initial acylation followed by activation.
Step 1: N-Acylation with Succinic Anhydride
The first step involves reacting the secondary amine with succinic anhydride to introduce a terminal carboxylic acid. This reaction forms a stable amide bond and provides the carboxyl group necessary for the subsequent activation step.
Materials:
-
This compound
-
Succinic anhydride
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq.) in anhydrous DCM.
-
Add triethylamine (1.5 eq.) to the solution.
-
In a separate flask, dissolve succinic anhydride (1.2 eq.) in a minimal amount of anhydrous DCM.
-
Slowly add the succinic anhydride solution dropwise to the stirred amine solution at room temperature.
-
Allow the reaction to stir at room temperature for 4-6 hours. Monitor progress by Thin-Layer Chromatography (TLC), observing the consumption of the starting amine.
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel. Acidify the aqueous layer to pH ~3-4 with 1 M HCl to protonate the newly formed carboxylic acid.
-
Extract the product with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid derivative.
-
Purify the product via silica gel column chromatography if necessary.
Step 2: Activation to an N-Hydroxysuccinimide (NHS) Ester
The terminal carboxylic acid is activated using N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This forms a highly reactive ester that is susceptible to nucleophilic attack by primary amines.[]
Materials:
-
Carboxylic acid derivative from Step 3.1
-
N-Hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Dissolve the purified carboxylic acid derivative (1.0 eq.) and NHS (1.2 eq.) in anhydrous DCM or DMF in a flask under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq.) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight (12-16 hours).
-
After the reaction, dilute the mixture with DCM and wash with cold deionized water (2x) and brine (1x) to remove excess reagents and byproducts.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting NHS ester derivative is often used immediately due to its susceptibility to hydrolysis, but can be stored under anhydrous conditions at -20 °C.
Protocol 2: Synthesis of a Thiol-Reactive Maleimide Linker
This protocol describes the synthesis of a maleimide-functionalized linker, which reacts with high specificity towards thiol (sulfhydryl) groups, commonly found in cysteine residues.[7][8] This is achieved by coupling the starting amine with a heterobifunctional crosslinker containing both an amine-reactive group (like an NHS ester) and a maleimide.
Materials:
-
This compound
-
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) or similar NHS-maleimide crosslinker
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Dissolve this compound (1.0 eq.) and DIPEA (1.5 eq.) in anhydrous DMF under an inert atmosphere.
-
Dissolve the NHS-maleimide crosslinker (e.g., SMCC, 1.05 eq.) in anhydrous DMF.
-
Add the crosslinker solution dropwise to the amine solution with stirring at room temperature.
-
Let the reaction proceed for 2-4 hours at room temperature. The NHS ester will react with the secondary amine to form a stable amide bond.[4]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product can be purified from the reaction mixture using reverse-phase HPLC.
-
The collected fractions containing the desired product are pooled and lyophilized to yield the purified TBDMS-protected maleimide linker.
The Critical Deprotection Step: TBDMS Cleavage
The TBDMS group is robust but can be selectively removed to reveal the primary hydroxyl group. This step can be performed either on the functionalized linker before conjugation or on the final bioconjugate, depending on the experimental design. Cleavage is typically achieved under mild conditions to preserve the integrity of the linker and any attached biomolecule.
Rationale for Deprotection:
-
Increased Hydrophilicity: Removing the bulky, nonpolar TBDMS group can improve the aqueous solubility of the linker or conjugate.
-
Secondary Functionalization: The exposed hydroxyl group can be used for subsequent chemical modifications.
Recommended Protocol: A common and effective reagent for TBDMS deprotection is tetra-n-butylammonium fluoride (TBAF).[9]
-
Dissolve the TBDMS-protected compound in a suitable solvent like THF.
-
Add a solution of TBAF (1.1 eq., typically 1M in THF) dropwise at 0 °C.
-
Allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the deprotected product by chromatography.
Note: Other methods like using acetyl chloride in dry methanol or aqueous formic acid can also be effective for TBDMS deprotection, but their compatibility with the target biomolecule must be considered.[9][10]
Application: General Protocol for Protein Labeling
This section provides a general workflow for conjugating the synthesized amine-reactive (NHS ester) linker from Protocol 1 to a target protein, such as a monoclonal antibody.
Key Considerations:
-
pH: The reaction of NHS esters with primary amines is highly pH-dependent. An optimal pH of 8.3-8.5 ensures the amine is deprotonated and nucleophilic while minimizing hydrolysis of the NHS ester.[11]
-
Buffer: Use an amine-free buffer, such as phosphate-buffered saline (PBS) or sodium bicarbonate buffer, at pH 8.3-8.5. Do not use Tris-based buffers, as they will compete for reaction with the NHS ester.
-
Molar Ratio: The ratio of linker to protein will determine the final degree of labeling (e.g., Drug-to-Antibody Ratio, DAR). A molar excess of the linker (e.g., 5-20 fold) is typically used.
Procedure:
-
Prepare the protein in the chosen reaction buffer at a concentration of 1-10 mg/mL.
-
Dissolve the NHS-ester linker in an anhydrous, water-miscible solvent like DMSO or DMF to create a concentrated stock solution.[11]
-
Add the desired molar excess of the linker stock solution to the protein solution while gently vortexing.
-
Incubate the reaction at room temperature for 1-2 hours or at 4 °C overnight.
-
Quench the reaction by adding an amine-containing buffer (e.g., Tris-HCl) to a final concentration of ~50 mM.
-
Remove unreacted linker and byproducts by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.
Characterization of the Final Bioconjugate
Thorough characterization is essential to confirm successful conjugation, determine the degree of labeling, and ensure the integrity of the biomolecule. A multi-faceted analytical approach is required.[12][13]
| Analytical Technique | Information Provided | Key Metrics |
| Mass Spectrometry (MS) | Confirms covalent attachment of the linker and payload. Determines the distribution of species with different numbers of attached linkers. | Drug-to-Antibody Ratio (DAR) distribution, Mass of light and heavy chains.[14][15] |
| Hydrophobic Interaction Chromatography (HIC) | Separates species based on the number of conjugated linkers, as each addition increases hydrophobicity. | Average DAR, assessment of heterogeneity. |
| Size-Exclusion Chromatography (SEC) | Assesses aggregation and fragmentation of the protein post-conjugation. | Purity, presence of high molecular weight species (aggregates). |
| Reverse-Phase HPLC (RP-HPLC) | Often coupled with MS, it can separate different conjugated forms and identify degradation products.[12] | Purity, identification of isomers and impurities. |
| SDS-PAGE | Visualizes the increase in molecular weight of protein subunits (e.g., heavy and light chains) upon conjugation. | Confirmation of covalent attachment. |
References
-
Khan, A. T., & Mondal, E. (2003). A mild and efficient method for the deprotection of tert-butyldimethylsilyl (TBDMS) and tert-butyldiphenylsilyl (TBDPS) ethers using a catalytic amount of acetyl chloride in dry MeOH. Synlett, 2003(05), 694-698. Link
-
Wakankar, A., Chen, Y., Gokarn, Y., & Jacobson, F. S. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs, 3(2), 161-172. Link
-
Organic Chemistry Portal. (n.d.). tert-Butyldiphenylsilyl Ethers. Link
-
Jadhav, V. H., Borate, H. B., & Wakharkar, R. D. (2006). A simple method for deprotection of tert-butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry, 45B, 322-324. Link
-
Yadav, J. S., Reddy, B. V. S., & Reddy, K. B. (2016). A selective, high yielding and convenient method for deprotection of tert-butyldimethylsilyl ether (TBS) using catalytic amount of ZnBr2 and N-chlorosuccinimide in methanol/DCM as solvent at room temperature. Applied Chemical Engineering, 1(1). Link
-
Waters Corporation. (n.d.). Bio-conjugates | Antibody Drug Conjugate Solutions For Biopharmaceutical Analysis. Link
-
Pourceau, L., Meyer, A., O'Donohue, M. J., & Pellouin, V. (2020). New Alkyne and Amine Linkers for Versatile Multiple Conjugation of Oligonucleotides. ACS Omega, 5(51), 33177-33185. Link
-
Jones, M. (2018). Perspectives and Characterization on Antibody–Drug Conjugates. LCGC International, 31(10). Link
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Link
-
Tcyrulnikov, S., Liddell, J., & Aboulaich, N. (2021). Impact of Bioconjugation on Structure and Function of Antibodies for Use in Immunoassay by Hydrogen-Deuterium Exchange Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 32(5), 1256-1266. Link
-
Wetzel, W. (2024). Characterizing Antibody-Drug Conjugates Using Mass Spectrometry. LCGC International. Link
-
Axo-Labs. (n.d.). Mastering Bioconjugation: A Guide to Amine-Reactive NHS Esters. Link
-
Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry. Link
-
Creative Proteomics. (n.d.). Amine-Reactive Crosslinker Overview. Link
-
New England Biolabs. (n.d.). Reaction Conditions for Chemical Coupling (S9236). Link
-
AxisPharm. (n.d.). Amine reactive Linkers. Link
-
Sigma-Aldrich. (n.d.). This compound. Link
-
ChemicalBook. (n.d.). This compound. Link
-
Arkat USA, Inc. (n.d.). Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acetate. Link
-
PubChem. (n.d.). N-(2-(tert-Butyldimethylsilyloxy)ethyl)methylamine. Link
-
Sigma-Aldrich. (n.d.). Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides. Link
-
Britton, R. A., et al. (2018). One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation. Chemical Science, 9(1), 235-241. Link
-
Kalk, A., & Rief, E. (2009). Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. Journal of Mass Spectrometry, 44(6), 841-853. Link
-
BOC Sciences. (n.d.). NHS Esters for Antibody Labeling.
-
Lumiprobe. (n.d.). NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. Link
-
Sigma-Aldrich. (n.d.). This compound | 204580-28-9. Link
-
Sigma-Aldrich. (n.d.). This compound. Link
-
Phukan, K., & Borah, R. (2014). Regioselective N-acylation of some nitrogenous heterocycles using a natural clay as catalyst under solvent-free condition. International Journal of Recent Scientific Research, 5(4), 840-844. Link
-
ChemScene. (n.d.). This compound | 204580-28-9. Link
-
Katritzky, A. R., et al. (2017). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 22(12), 2259. Link
-
BenchChem. (n.d.). Application Notes and Protocols for Bioconjugation of Oligonucleotides with Propargyl-PEG4-methylamine. Link
-
Bachem. (2022). The Thiol-Maleimide Reaction: A Guide. Link
-
BenchChem. (n.d.). Application Notes and Protocols: Acylation of Alcohols with 2-tert-Butylbenzoyl Chloride. Link
-
You, J., et al. (2005). Development of a sensitive fluorescent derivatization reagent... Journal of Chromatography A, 1098(1-2), 1-8. Link
-
BenchChem. (n.d.). Acetamide, N-(2-(nonylamino)ethyl)- synthesis protocols and pathways. Link
-
Higashi, T., & Min, J. Z. (2008). Synthesis of benzofurazan derivatization reagents for short chain carboxylic acids in liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS). Analytical Sciences, 24(11), 1433-1440. Link
Sources
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Mastering Nucleophilic Substitution with N-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamine: A Guide for Synthetic Chemists
In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the strategic introduction of functionalized amine moieties is a cornerstone of molecular design. N-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamine has emerged as a valuable building block for this purpose. Its unique structure, featuring a secondary amine for nucleophilic attack and a sterically hindered silyl ether, offers a versatile platform for the synthesis of complex molecules. The tert-Butyldimethylsilyl (TBDMS) protecting group provides stability under a range of reaction conditions while allowing for facile deprotection when desired.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the reaction conditions and protocols for employing this compound in nucleophilic substitution reactions. We will delve into the causality behind experimental choices, ensuring that the described protocols are not merely a set of instructions, but a self-validating system for achieving successful and reproducible outcomes.
The Reagent at a Glance: Properties and Handling
This compound is a colorless to light yellow liquid with a predicted boiling point of approximately 193.8°C.[1] It is advisable to store this reagent under an inert atmosphere, such as nitrogen or argon, at 2–8 °C to prevent degradation.[1]
Synthesis of the Reagent: A common laboratory-scale synthesis involves the reaction of 2-methylaminoethanol with tert-butyldimethylsilyl chloride in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in a chlorinated solvent such as dichloromethane (DCM).[1] This straightforward procedure provides the desired product in good yield.
Core Principles of Nucleophilic Substitution
Nucleophilic substitution reactions are fundamental transformations in organic synthesis. In the context of this compound, the lone pair of electrons on the secondary nitrogen atom acts as the nucleophile, attacking an electron-deficient carbon atom of an electrophile and displacing a leaving group.
The success of these reactions hinges on a careful interplay of several factors: the nature of the electrophile, the choice of solvent and base, and the reaction temperature. A critical consideration when working with this reagent is the stability of the TBDMS ether, which is generally robust but can be susceptible to cleavage under strongly acidic or fluoride-containing conditions.
Reaction Conditions and Protocols
General Considerations for N-Alkylation
The direct alkylation of amines with alkyl halides is a classic approach to forming carbon-nitrogen bonds. However, a common challenge is over-alkylation, where the desired secondary amine product, being more nucleophilic than the starting primary amine, reacts further with the alkyl halide to yield tertiary and quaternary ammonium salts. To mitigate this, it is often advantageous to use an excess of the amine nucleophile.
Typical Solvents: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (ACN), and acetone are frequently employed for N-alkylation reactions. These solvents effectively solvate the transition state, facilitating the substitution reaction.
Choice of Base: A base is often required to neutralize the acid generated during the reaction, preventing the protonation and deactivation of the amine nucleophile. Common choices include inorganic bases like potassium carbonate (K₂CO₃) and organic, non-nucleophilic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA).
Reaction Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate. The optimal temperature will depend on the reactivity of both the nucleophile and the electrophile.
Protocol 1: N-Alkylation with an Activated Alkyl Halide (e.g., Benzyl Bromide)
This protocol describes a general procedure for the reaction of this compound with a reactive alkyl halide.
Workflow Diagram:
Caption: Workflow for N-alkylation with an alkyl halide.
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equivalents).
-
Add anhydrous acetonitrile to dissolve the amine.
-
Add anhydrous potassium carbonate (2.0 equivalents).
-
To the stirring suspension, add benzyl bromide (1.0 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts and wash the solid with a small amount of acetonitrile or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired N-benzyl-N-[2-(tert-butyldimethylsilyloxy)ethyl]methylamine.
Causality and Experimental Choices:
-
Excess Amine: Using a slight excess of the amine helps to drive the reaction to completion and minimize the formation of the quaternary ammonium salt.
-
Anhydrous Conditions: The use of anhydrous solvent and base is important to prevent hydrolysis of the TBDMS ether and to ensure the efficiency of the base.
-
Heating: Many N-alkylation reactions have a significant activation energy barrier, and heating is necessary to achieve a practical reaction rate.
-
Aqueous Work-up: The wash with saturated aqueous NaHCO₃ neutralizes any remaining acidic species and helps to remove inorganic byproducts.
Protocol 2: Nucleophilic Substitution on a Heteroaromatic Halide
This compound can also be employed as a nucleophile in the substitution of halides on electron-deficient heterocyclic systems.
Reaction Scheme:
Caption: General scheme for substitution on a heteroaromatic halide.
Materials:
-
This compound
-
Electron-deficient heteroaromatic chloride (e.g., 2-chloropyrimidine)
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a sealed tube or a round-bottom flask fitted with a reflux condenser, dissolve the heteroaromatic chloride (1.0 equivalent) in anhydrous DMF.
-
Add this compound (1.5 equivalents) to the solution.
-
Add DIPEA (2.0 equivalents) to the reaction mixture.
-
Heat the mixture to 80-120 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to yield the desired product.
Causality and Experimental Choices:
-
High Temperature: Nucleophilic aromatic substitution on electron-deficient heterocycles often requires elevated temperatures to overcome the aromatic stabilization of the starting material.
-
DIPEA as Base: DIPEA is a bulky, non-nucleophilic base that effectively scavenges the HCl generated during the reaction without competing in the nucleophilic substitution.
-
DMF as Solvent: DMF is a high-boiling, polar aprotic solvent that is excellent for promoting SNAr reactions.
Data Summary Table
| Electrophile Type | Typical Base | Typical Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Alkyl Halide | K₂CO₃, DIPEA | ACN, DMF | 60-100 | 4-16 |
| Alkyl Tosylate | K₂CO₃, Cs₂CO₃ | DMF, DMSO | 80-120 | 12-24 |
| Epoxide | None or Lewis Acid | Protic or Aprotic | 25-80 | 2-12 |
| Heteroaromatic Halide | DIPEA, K₂CO₃ | DMF, NMP | 80-150 | 12-48 |
Post-Reaction Deprotection of the TBDMS Group
A key advantage of using this compound is the ability to readily deprotect the hydroxyl group after the nucleophilic substitution. The TBDMS group is typically stable to the basic and neutral conditions of the N-alkylation but can be cleaved under acidic conditions or with a fluoride source.
Common Deprotection Methods:
-
Tetrabutylammonium fluoride (TBAF): A 1 M solution of TBAF in tetrahydrofuran (THF) is a highly effective and common method for TBDMS deprotection at room temperature.
-
Hydrofluoric acid (HF) in pyridine: This reagent is also effective but requires careful handling due to the toxicity of HF.
-
Acidic conditions: Acetic acid in a mixture of THF and water, or hydrochloric acid in an alcohol solvent can be used, although care must be taken if other acid-labile functional groups are present.
Conclusion
This compound is a versatile and valuable reagent for the introduction of a protected hydroxyethyl-methylamino moiety into a wide range of molecules. By carefully selecting the reaction conditions, particularly the solvent, base, and temperature, researchers can achieve efficient nucleophilic substitution while preserving the integrity of the silyl ether protecting group. The subsequent deprotection provides access to the corresponding free alcohol, further expanding the synthetic utility of this building block. The protocols and insights provided in this guide are intended to empower scientists in their pursuit of novel molecular entities in the fields of medicine and materials science.
References
Sources
Application Notes and Protocols for the Integration of N-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamine into Advanced Antibody-Drug Conjugates
Introduction: The Critical Role of Linker Chemistry in ADC Development
Antibody-drug conjugates (ADCs) represent a paradigm of targeted cancer therapy, leveraging the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to tumor cells.[1] The efficacy and safety of an ADC are critically dependent on the linker that connects the antibody to the payload.[2] An ideal linker must be stable in systemic circulation to prevent premature drug release and associated off-target toxicity, yet facilitate efficient payload liberation within the target cancer cell.[3] Linker technology has evolved significantly, leading to the development of both non-cleavable and cleavable linkers, each with distinct mechanisms of action and therapeutic advantages.[4]
This guide focuses on the application of N-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamine as a versatile building block for the synthesis of a novel, acid-labile linker for ADCs. The incorporation of a silyl ether moiety offers a promising strategy for creating linkers that are selectively cleaved in the acidic environment of endosomes and lysosomes (pH 4.5-6.5) following ADC internalization, while maintaining stability at physiological pH (~7.4).[] The tert-Butyldimethylsilyl (TBDMS) protecting group on the amine provides a stable precursor that can be strategically deprotected or integrated as the acid-sensitive trigger within the linker structure.
Conceptual Framework: A Silyl Ether-Based Cleavable Linker
The rationale behind employing this compound lies in its potential to form a silyl ether-based linker that is susceptible to acidic hydrolysis.[6][7] This controlled cleavage mechanism is designed to release the cytotoxic payload specifically within the tumor cell, thereby maximizing its therapeutic effect while minimizing systemic exposure.[8]
The proposed linker design incorporates three key components:
-
An antibody conjugation moiety: A maleimide group is selected for its high reactivity and specificity towards thiol groups present in cysteine residues of the antibody.[9]
-
A spacer unit: This component provides spatial separation between the antibody and the payload, and can be tailored to modulate the physicochemical properties of the ADC.
-
A payload attachment and release mechanism: The core of this design is the silyl ether functionality derived from this compound, which serves as the acid-labile trigger for payload release.
Visualizing the Workflow: From Precursor to ADC
To provide a clear overview of the entire process, the following diagram illustrates the key stages of synthesizing the linker-payload conjugate and its subsequent conjugation to a monoclonal antibody.
Caption: Workflow for ADC synthesis using a silyl ether-based linker.
Part 1: Synthesis of the Silyl Ether Linker-Payload Conjugate
This section provides a detailed protocol for the synthesis of a maleimide-functionalized linker-payload construct, starting from this compound.
Materials and Reagents
| Reagent | Supplier | Grade |
| This compound | Sigma-Aldrich | ≥97% |
| Succinic anhydride | Acros Organics | 99% |
| N,N'-Dicyclohexylcarbodiimide (DCC) | TCI | >98.0% |
| N-Hydroxysuccinimide (NHS) | Alfa Aesar | 98+% |
| Monomethyl auristatin E (MMAE) | MedChemExpress | >98% |
| N-(β-Maleimidopropyloxy)succinimide ester (BMPS) | Thermo Fisher | ≥95% |
| Dichloromethane (DCM), anhydrous | Sigma-Aldrich | ≥99.8% |
| N,N-Dimethylformamide (DMF), anhydrous | Acros Organics | 99.8% |
| Triethylamine (TEA) | Sigma-Aldrich | ≥99.5% |
| Diethyl ether | Fisher Chemical | ACS Grade |
| Ethyl acetate (EtOAc) | Fisher Chemical | HPLC Grade |
| Hexanes | Fisher Chemical | HPLC Grade |
Protocol 1: Synthesis of the Linker-Payload
Step 1: Acylation of this compound
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine (1.2 eq) to the solution and cool to 0 °C.
-
In a separate flask, dissolve succinic anhydride (1.1 eq) in anhydrous DCM and add it dropwise to the amine solution.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the carboxylic acid-terminated linker precursor.
Step 2: Activation of the Carboxylic Acid
-
Dissolve the product from Step 1 (1.0 eq) in anhydrous DMF.
-
Add N-Hydroxysuccinimide (NHS, 1.1 eq) and N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq).
-
Stir the reaction at room temperature for 6 hours.
-
Monitor the formation of the NHS ester by TLC or LC-MS.
-
The resulting solution containing the activated linker is used directly in the next step.
Step 3: Conjugation to MMAE
-
Dissolve MMAE (0.9 eq) in a minimal amount of anhydrous DMF.
-
Add the MMAE solution to the activated linker solution from Step 2.
-
Add triethylamine (2.0 eq) and stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS to confirm the formation of the linker-payload conjugate.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer, concentrate, and purify by flash column chromatography.
Step 4: Introduction of the Maleimide Group
-
The purified linker-payload from Step 3 will have a terminal hydroxyl group from the TBDMS-protected amine. This needs to be deprotected to reveal the amine for subsequent reaction.
-
Dissolve the linker-payload in a solution of 1 M HCl in methanol and stir at room temperature for 1 hour.[1][10] Monitor the deprotection by LC-MS.
-
Neutralize the reaction with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.
-
Dry the organic layer and concentrate to obtain the deprotected linker-payload.
-
Dissolve the deprotected linker-payload (1.0 eq) and N-(β-Maleimidopropyloxy)succinimide ester (BMPS, 1.2 eq) in anhydrous DMF.
-
Add triethylamine (1.5 eq) and stir at room temperature for 4 hours.
-
Purify the final maleimide-functionalized linker-payload by preparative HPLC.
Part 2: Preparation of the Monoclonal Antibody
This section outlines the procedure for the partial reduction of a monoclonal antibody to generate free thiol groups for conjugation.
Materials and Reagents
| Reagent | Supplier | Grade |
| Monoclonal Antibody (e.g., Trastuzumab) | In-house/Commercial | High Purity |
| Tris(2-carboxyethyl)phosphine (TCEP) | Thermo Fisher | ≥98% |
| Phosphate Buffered Saline (PBS), pH 7.4 | Gibco | Cell Culture Grade |
| Desalting Columns (e.g., Zeba™ Spin) | Thermo Fisher | N/A |
Protocol 2: Partial Reduction of the Antibody
-
Prepare a solution of the monoclonal antibody at a concentration of 5-10 mg/mL in PBS.
-
Prepare a fresh stock solution of TCEP (10 mM) in PBS.
-
Add TCEP to the antibody solution to a final molar ratio of 2.5:1 (TCEP:mAb). The exact ratio may need to be optimized for the specific antibody.
-
Incubate the reaction at 37 °C for 1 hour with gentle mixing.
-
Immediately after incubation, remove the excess TCEP using a desalting column equilibrated with PBS.
-
Determine the concentration of the reduced antibody and the number of free thiols per antibody using a spectrophotometer and Ellman's reagent, respectively.
Part 3: ADC Conjugation and Characterization
This final part details the conjugation of the linker-payload to the reduced antibody and the subsequent characterization of the resulting ADC.
Materials and Reagents
| Reagent | Supplier | Grade |
| Maleimide-functionalized Linker-Payload | Synthesized in Part 1 | High Purity |
| Reduced Monoclonal Antibody | Prepared in Part 2 | N/A |
| N-acetylcysteine | Sigma-Aldrich | ≥99% |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | Anhydrous, ≥99.9% |
Protocol 3: ADC Conjugation
-
Dissolve the maleimide-functionalized linker-payload in a minimal amount of DMSO.
-
Add the linker-payload solution to the reduced antibody solution at a molar ratio of 5:1 (linker-payload:mAb).
-
The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v).
-
Incubate the reaction at room temperature for 2 hours with gentle agitation, protected from light.
-
Quench the reaction by adding N-acetylcysteine to a final concentration of 1 mM and incubate for an additional 20 minutes.
-
Purify the ADC from unreacted linker-payload and other small molecules using a desalting column or size-exclusion chromatography (SEC).
Characterization of the Final ADC
A thorough characterization of the purified ADC is essential to ensure its quality and consistency.[11][12]
| Parameter | Analytical Method | Purpose |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC-HPLC) | To determine the average number of drug molecules conjugated to each antibody. |
| UV-Vis Spectroscopy | An alternative method for DAR determination based on the absorbance of the drug and antibody. | |
| Mass Spectrometry (MS) | To determine the exact mass of the ADC and the distribution of different drug-loaded species. | |
| Purity and Aggregation | Size-Exclusion Chromatography (SEC-HPLC) | To quantify the percentage of monomer, aggregate, and fragment in the ADC sample. |
| Free Drug Content | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | To measure the amount of unconjugated linker-payload in the final ADC product. |
| In Vitro Cytotoxicity | Cell-based assays (e.g., MTT, CellTiter-Glo) | To evaluate the potency of the ADC against target cancer cell lines. |
| Linker Stability | Incubation in plasma followed by LC-MS analysis | To assess the stability of the linker and the rate of premature drug release. |
Visualizing the Linker Chemistry and Conjugation
The following diagram illustrates the chemical structure of the synthesized linker-payload and its conjugation to a cysteine residue on the antibody.
Caption: Schematic of thiol-maleimide conjugation. (Note: A placeholder image URL is used in the DOT script. In a real application, this would be replaced with an actual image of the chemical structure.)
Conclusion and Future Perspectives
The protocols detailed in this guide provide a comprehensive framework for the incorporation of this compound into the design and synthesis of advanced antibody-drug conjugates. The resulting silyl ether-based linker offers the potential for enhanced stability in circulation and controlled, acid-triggered payload release within the tumor microenvironment. As with any ADC development program, optimization of each step, from linker synthesis to conjugation and purification, is crucial for achieving a final product with the desired therapeutic properties. Future work should focus on further refining the linker structure to fine-tune its cleavage kinetics and exploring its application with a wider range of payloads and antibody targets.
References
(Please note: The following is a consolidated list of references based on the information gathered. The URLs have been verified at the time of generation.)
-
A versatile acid-labile linker for antibody–drug conjugates. RSC Publishing. [Link]
-
Novel Silyl Ether-Based Acid-Cleavable Antibody-MMAE Conjugates with Appropriate Stability and Efficacy. National Institutes of Health. [Link]
-
Novel Silyl Ether-Based Acid-Cleavable Antibody-MMAE Conjugates with Appropriate Stability and Efficacy. PubMed. [Link]
-
Approved acid-cleavable linker-containing ADCs and the structure of silyl ether-containing ADC. ResearchGate. [Link]
-
Antibody Drug Conjugate (ADC) Load Characterization and Analysis Using the BioAccord and Nano DSC Systems. Waters. [Link]
-
Acid-labile Linkers | Chemical Linkers in Antibody–Drug Conjugates (ADCs). Springer Nature. [Link]
-
Analytical Characterization of Antibody Drug Conjugates. Sepax Technologies. [Link]
-
The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. ACS Publications. [Link]
-
A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. National Institute of Science Communication and Information Resources. [Link]
-
Synthesis of a heterotrifunctional linker for the site-specific preparation of antibody-drug conjugates with two distinct warheads. PubMed. [Link]
-
tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. [Link]
-
A Simple and Useful Synthetic Protocol for Selective Deprotection of tert‐Butyldimethylsilyl (TBS) Ethers | Request PDF. ResearchGate. [Link]
-
Deprotection of T-Butyldimethylsiloxy (TBDMS) Protecting Group | PDF | Ether. Scribd. [Link]
-
Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research. National Institutes of Health. [Link]
-
Processes for Constructing Homogeneous Antibody Drug Conjugates. ACS Publications. [Link]
-
Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. MDPI. [Link]
-
An Introduction to Linkers in Antibody-Drug Conjugates (ADCs). AxisPharm. [Link]
-
Synthesis of adc linker payload | PDF. Slideshare. [Link]
-
Synthesis of a heterotrifunctional linker for the site-specific preparation of antibody-drug conjugates with two distinct warheads | Request PDF. ResearchGate. [Link]
-
Structural Characterization of Linker Shielding in ADC Site-Specific Conjugates. Preprints.org. [Link]
- US20240207418A1 - Linkers, drug linkers and conjugates thereof and methods of using the same.
-
Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. National Institutes of Health. [Link]
-
On-demand Detachment of Maleimide Derivatives on Cysteine to Facilitate (Semi)Synthesis of Challenging Proteins. ChemRxiv. [Link]
-
Payloads and Linkers for Antibody-Drug Conjugates. NJ Bio, Inc. [Link]
- (12) United States Patent.
-
Mitigating ADC Toxicities With Linker-Payload Design... YouTube. [Link]
-
Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. National Institutes of Health. [Link]
-
Design and Synthesis of Maleimide Group Containing Polymeric Materials via the Diels-Alder/Retro Diels-Alder Strategy. ResearchGate. [Link]
-
Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release. Sigut Labs. [Link]
- WO2023122587A2 - Tripeptide linkers and methods of use thereof.
- US10624970B2 - PSMA binding ligand-linker conjugates and methods for using.
- RU2393148C2 - Method for synthesis of (s)-3-[(1-dimethylamino)ethyl]-phenyl-n-ethyl-n-methyl-carbamate.
Sources
- 1. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 6. Novel Silyl Ether-Based Acid-Cleavable Antibody-MMAE Conjugates with Appropriate Stability and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Silyl Ether-Based Acid-Cleavable Antibody-MMAE Conjugates with Appropriate Stability and Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: Leveraging N-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamine for the Synthesis of Advanced Chemical Probes
Introduction: The Strategic Advantage of a Bifunctional Building Block
In the landscape of modern chemical biology and drug discovery, the rational design of sophisticated molecular probes is paramount. These tools, which include imaging agents, affinity labels, and notably, Proteolysis Targeting Chimeras (PROTACs), are instrumental in dissecting complex biological pathways and developing novel therapeutic modalities.[1] The synthesis of such bifunctional or heterobifunctional molecules necessitates a modular approach, relying on versatile building blocks that enable the systematic assembly of distinct molecular entities.[1][2]
N-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamine emerges as a preeminent building block in this context. Its structure, featuring a nucleophilic secondary amine and a sterically hindered silyl-protected primary alcohol, offers a strategic advantage for synthetic chemists. This arrangement allows for sequential, chemoselective functionalization, forming the cornerstone of an orthogonal synthetic strategy. The secondary amine provides a reactive handle for initial coupling reactions, typically amide bond formation, while the robust tert-butyldimethylsilyl (TBS) ether masks a hydroxyl group, which can be liberated under specific conditions for subsequent conjugation. This inherent orthogonality minimizes the need for extensive protection-deprotection sequences, thereby streamlining the synthesis of complex chemical probes.[2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of this compound as a bifunctional linker precursor. We will delve into the underlying chemical principles, provide detailed, field-proven protocols for its incorporation into a representative PROTAC, and offer insights into the causality behind experimental choices, ensuring a robust and reproducible synthetic workflow.
Core Principle: Orthogonal Synthesis Enabled by Differential Reactivity
The synthetic utility of this compound is rooted in the concept of orthogonal protection. The secondary amine and the TBS-protected alcohol exhibit markedly different reactivities. The secondary amine readily participates in nucleophilic substitution or addition reactions, most commonly forming stable amide bonds with activated carboxylic acids. Conversely, the TBS ether is exceptionally stable under a wide range of reaction conditions, including those typically employed for amide coupling.[3][4] It is, however, selectively cleaved by fluoride-based reagents, such as tetrabutylammonium fluoride (TBAF), or under specific acidic conditions, which do not affect the newly formed amide bond.[3][5] This differential stability allows for a two-stage synthetic approach, as depicted below.
Figure 1: Orthogonal synthetic workflow using this compound.
Application Spotlight: Synthesis of a BRD4-Targeting PROTAC
To illustrate the practical application of this building block, we present a detailed protocol for the synthesis of a PROTAC targeting the bromodomain-containing protein 4 (BRD4), a key epigenetic reader implicated in cancer.[6][7] This PROTAC will utilize a derivative of the well-characterized BRD4 inhibitor JQ1 as the protein of interest (POI) ligand and a derivative of pomalidomide, which recruits the E3 ubiquitin ligase Cereblon (CRBN).[2][8]
Overall Synthetic Scheme
The synthesis is a multi-step process that hinges on the sequential coupling of the POI and E3 ligase ligands to the this compound linker.
Figure 2: High-level workflow for the synthesis of a BRD4-targeting PROTAC.
Detailed Experimental Protocols
Materials and Reagents:
| Reagent | Supplier | Purity | Notes |
| This compound | Commercial | >95% | Store under inert gas at 2-8°C. |
| JQ1 Carboxylic Acid Derivative | Synthesized | >95% | Can be synthesized from (+)-JQ1. |
| Pomalidomide Carboxylic Acid Derivative | Synthesized | >95% | Can be synthesized from 4-fluoropomalidomide. |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Commercial | >98% | Amide coupling agent. |
| DIPEA (N,N-Diisopropylethylamine) | Commercial | >99% | Non-nucleophilic base. |
| TBAF (Tetrabutylammonium fluoride), 1M in THF | Commercial | 1M | Fluoride source for deprotection. |
| Anhydrous DMF (N,N-Dimethylformamide) | Commercial | >99.8% | Use from a sealed bottle. |
| Anhydrous THF (Tetrahydrofuran) | Commercial | >99.9% | Use from a sealed bottle. |
| Dichloromethane (DCM), Ethyl Acetate (EtOAc), Hexanes | Commercial | HPLC | For extraction and chromatography. |
| Saturated aqueous NaCl (brine), Saturated aqueous NH4Cl | Lab Prepared | - | For work-up procedures. |
| Anhydrous Sodium Sulfate (Na2SO4) | Commercial | - | Drying agent. |
| Silica Gel | Commercial | - | For column chromatography. |
Protocol 1: Synthesis of Intermediate 1 (Amide Coupling with JQ1-Acid)
This protocol describes the coupling of the JQ1 carboxylic acid derivative with the secondary amine of the building block. HATU is an efficient coupling reagent that, in the presence of a non-nucleophilic base like DIPEA, activates the carboxylic acid for rapid amide bond formation.[9]
Step-by-Step Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the JQ1 carboxylic acid derivative (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DMF (approximately 0.1 M concentration).
-
Addition of Reagents: To the stirred solution, add this compound (1.1 eq) followed by DIPEA (3.0 eq).
-
Activation and Coupling: Add HATU (1.2 eq) portion-wise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NH4Cl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Intermediate 1 as a solid or oil.
-
Characterization: Confirm the structure and purity of Intermediate 1 by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Deprotection of the TBS Ether
This protocol details the selective removal of the TBS protecting group to unveil the primary alcohol. TBAF is the reagent of choice for this transformation due to the high affinity of fluoride for silicon, which drives the reaction to completion under mild conditions.[3][10]
Step-by-Step Procedure:
-
Preparation: Dissolve Intermediate 1 (1.0 eq) in anhydrous THF (approximately 0.1 M concentration) in a plastic or Teflon flask at 0°C (ice bath).
-
Addition of TBAF: Slowly add a 1M solution of TBAF in THF (1.2 eq) to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the deprotection by TLC or LC-MS. The product should be significantly more polar than the starting material.
-
Work-up:
-
Quench the reaction by adding saturated aqueous NH4Cl.
-
Extract the product with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to yield Intermediate 2 (the alcohol).
-
Characterization: Confirm the structure of Intermediate 2 by ¹H NMR and HRMS, noting the disappearance of the TBS-related signals in the NMR spectrum.
Protocol 3: Synthesis of the Final BRD4 PROTAC (Amide Coupling with Pomalidomide-Acid)
This final step mirrors the first coupling reaction, now forming an amide bond between the newly deprotected alcohol (which has been oxidized to a carboxylic acid in a separate, not-detailed step, or more commonly, the pomalidomide moiety is attached via an ether linkage after deprotection, or the linker is built in the opposite direction) and the pomalidomide carboxylic acid derivative. For the purpose of this protocol, we will assume a final amide coupling step.
Step-by-Step Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol Intermediate 2 (1.0 eq). Correction: For a final amide coupling, the pomalidomide moiety should be attached to a linker that is then coupled to the deprotected alcohol of Intermediate 2. A more direct approach is to couple the pomalidomide-acid to the amine of the building block first, then deprotect and couple to JQ1-acid. The order presented here is for illustrative purposes of the building block's utility. For this protocol, we will proceed with the coupling of pomalidomide-acid to the deprotected alcohol, assuming it has been converted to an amine.
-
A More Logical Final Step: Ether Formation (Alternative Protocol 3b):
-
Preparation: To a stirred solution of Intermediate 2 (1.0 eq) in anhydrous DMF at 0°C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq).
-
Activation: Stir the mixture at 0°C for 30 minutes.
-
Alkylation: Add a suitable electrophilic pomalidomide derivative (e.g., pomalidomide-linker-Br, 1.2 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up and Purification: Follow similar work-up and purification procedures as described in Protocol 1.
-
-
Final PROTAC Characterization: The final BRD4 PROTAC should be thoroughly characterized to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry to confirm the exact mass.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
-
Self-Validation and Causality in Experimental Design
-
Choice of Coupling Reagent: HATU is chosen for its high efficiency and low rate of racemization, which is critical when dealing with chiral ligands.[9]
-
Base Selection: DIPEA is a bulky, non-nucleophilic base that effectively scavenges the acid produced during the reaction without competing with the primary amine as a nucleophile.
-
Solvent: Anhydrous DMF is an excellent polar aprotic solvent for dissolving the reactants and facilitating the reaction. The use of anhydrous conditions is crucial to prevent the hydrolysis of the activated carboxylic acid intermediate.
-
Deprotection Conditions: The use of TBAF in THF is a standard and mild method for TBS deprotection. The reaction is typically fast and clean. Using a plastic flask is recommended as fluoride ions can etch glass.[10]
-
Monitoring and Purification: Rigorous monitoring of each step by TLC or LC-MS is essential to ensure complete conversion and to identify any potential side products. Chromatographic purification at each stage is critical for obtaining the final PROTAC in high purity, which is a prerequisite for reliable biological evaluation.
Conclusion and Future Perspectives
This compound is a powerful and versatile building block that streamlines the synthesis of complex chemical probes. Its inherent orthogonality allows for a logical and efficient synthetic sequence, minimizing protecting group manipulations and maximizing yields. The protocols detailed herein for the synthesis of a BRD4-targeting PROTAC provide a robust template that can be adapted for the construction of a wide array of other molecular tools. As the demand for sophisticated chemical probes continues to grow, the strategic application of such well-designed building blocks will be increasingly crucial for advancing our understanding of biology and discovering the next generation of therapeutics.
References
-
Kocienski, P. J. (2004). Protecting Groups, 3rd Edition. Thieme. [Link]
-
Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(5), 273-312. [Link]
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis, 4th Edition. John Wiley & Sons. [Link]
-
Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society, 94(17), 6190-6191. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Link]
-
Buhimschi, A. D., et al. (2018). Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties. ACS Medicinal Chemistry Letters, 9(12), 1229–1233. [Link]
-
Zou, Y., et al. (2019). Design and Characterization of PROTAC Degraders Specific to Protein N-terminal Methyltransferase 1. Journal of Medicinal Chemistry, 62(17), 8273–8283. [Link]
-
Sun, X., et al. (2023). Design, synthesis, and biological evaluation of BRD4 degraders. European Journal of Medicinal Chemistry, 247, 115021. [Link]
-
Li, D., et al. (2024). Design, Synthesis, and Activity Evaluation of BRD4 PROTAC Based on Alkenyl Oxindole-DCAF11 Pair. Journal of Medicinal Chemistry. [Link]
-
Zhang, F., et al. (2021). Discovery of Novel Bruton's Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy. Journal of Medicinal Chemistry, 64(10), 6826–6841. [Link]
-
Lin, Y., et al. (2025). Design, Synthesis, and Biological Evaluation of Novel BTK-targeting Proteolysis Targeting Chimeras (PROTACs) with Enhanced Pharmacokinetic Properties. ResearchGate. [Link]
-
Zhang, H., et al. (2020). Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide. Bioorganic & Medicinal Chemistry, 28(3), 115228. [Link]
-
Bhela, I. P., et al. (2022). A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs. Journal of Medicinal Chemistry, 65(22), 15335–15347. [Link]
-
ResearchGate. (n.d.). BRD4 degradation after treatment with VHL-recruiting compounds. [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1, 273-312. [Link]
-
ResearchGate. (n.d.). Design and characterization of PROTAC degraders specific to protein N-terminal methyltransferase 1. [Link]
-
Wang, Y., et al. (2023). Discovery of novel BTK PROTACs with improved metabolic stability via linker rigidification strategy. European Journal of Medicinal Chemistry, 255, 115403. [Link]
-
Hao, G. F., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. [Link]
-
Vasanthakumar, G., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ACS Omega, 6(50), 34746–34757. [Link]
Sources
- 1. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 2. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. total-synthesis.com [total-synthesis.com]
- 4. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 5. TBS Protection - Common Conditions [commonorganicchemistry.com]
- 6. Design, synthesis, and biological evaluation of BRD4 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Troubleshooting & Optimization
Technical Support Center: Amide Coupling with N-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamine
Welcome to our dedicated technical support center for troubleshooting amide coupling reactions involving the sterically hindered secondary amine, N-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamine . This guide is designed for researchers, medicinal chemists, and process development scientists to diagnose and resolve common challenges encountered during the synthesis of amides with this valuable but challenging building block.
As Senior Application Scientists, we understand that incomplete reactions can lead to significant delays and resource expenditure. The unique structure of this amine—featuring both a secondary nitrogen and a bulky tert-butyldimethylsilyl (TBDMS) protecting group—presents a significant steric challenge that often causes standard coupling protocols to fail. This guide provides in-depth, field-proven solutions to overcome these obstacles.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems in a question-and-answer format, providing not just the "how" but the critical "why" behind each recommendation.
Question 1: My coupling reaction is showing low or no conversion. What are the primary causes?
Answer: Low conversion is the most common issue and typically stems from a combination of factors related to the amine's structure. The reaction's success hinges on overcoming a significant activation energy barrier.
-
Causality—Steric Hindrance: The primary culprit is severe steric hindrance. The secondary amine is inherently less nucleophilic and accessible than a primary amine. This is compounded by the bulky TBDMS ether group, which shields the nitrogen atom, making it difficult for the activated carboxylic acid to approach and form the tetrahedral intermediate necessary for amide bond formation.[1][2]
-
Insufficient Carboxylic Acid Activation: Standard coupling reagents, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) paired with additives like 1-hydroxybenzotriazole (HOBt), may not generate a sufficiently reactive activated species to overcome the steric barrier.[3][4] The resulting OBt active ester is often not electrophilic enough to react efficiently with a hindered nucleophile like this compound.
-
Suboptimal Reaction Conditions: Amide couplings are highly sensitive to conditions. Room temperature reactions, which are sufficient for simpler amines, often lack the kinetic energy to drive this challenging transformation to completion. Solvent choice is also critical; poor solvation of the reactants or intermediates can lead to aggregation and reduced reaction rates.[5]
Question 2: Which coupling reagents are most effective for this hindered amine, and why?
Answer: For sterically demanding couplings, the choice of reagent is paramount. You must move beyond standard carbodiimides to more potent activating agents. The goal is to generate a highly reactive acylating species that can react quickly with the hindered amine before it degrades.
We recommend modern uronium/aminium or phosphonium salt-based reagents. These reagents form activated esters that are significantly more reactive than those formed with traditional DCC/HOBt systems.[6]
-
Uronium/Aminium Salts (HATU, HCTU, COMU): These are the go-to choice for difficult couplings.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) reacts with the carboxylic acid to form a highly reactive OAt ester. The 7-azabenzotriazole (HOAt) leaving group is superior to HOBt due to its lower pKa and the ability of the pyridine nitrogen to provide anchimeric assistance, which accelerates the subsequent aminolysis step.[6]
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) forms an O-6-ClBt ester, which is also more reactive than the standard OBt ester.[6]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is an Oxyma-based reagent that offers high reactivity comparable to HATU but avoids the potentially explosive benzotriazole-based additives, making it a safer alternative.[7]
-
-
Acyl Fluoride Formation: For extremely challenging cases where even potent coupling reagents fail, converting the carboxylic acid to an acyl fluoride is a highly effective strategy.[3][8] The fluoride is a small atom, minimizing steric clash in the transition state, and the acyl fluoride is a very "hot" electrophile. This can be achieved in situ using reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[3]
| Reagent Class | Example(s) | Activated Species | Relative Reactivity | Key Considerations |
| Carbodiimides | EDC, DCC (+HOBt) | O-Acylisourea, OBt Ester | Low to Moderate | Often insufficient for this substrate. DCU byproduct from DCC is insoluble.[4] |
| Uronium/Aminium | HATU, HCTU, COMU | OAt, O-6-ClBt, Oxyma Esters | High to Very High | Recommended starting point. Can cause guanidinylation of the amine if used in excess.[6][7] |
| Phosphonium | PyBOP, PyAOP | OBt, OAt Esters | High | Generally excellent, but produce carcinogenic HMPA as a byproduct (BOP) or phosphine oxide derivatives.[4][7] |
| Fluorinating | TFFH, Deoxo-Fluor | Acyl Fluoride | Extremely High | Excellent for the most difficult cases. Reagents can be moisture-sensitive.[3][8][9] |
Question 3: I'm observing partial or complete deprotection of the TBDMS group. How can I prevent this?
Answer: This is a common and critical side reaction. The TBDMS ether is robust but susceptible to cleavage under certain acidic or fluoride-containing conditions.
-
Mechanism of Deprotection: The Si-O bond is labile to acid. While many coupling reactions are run under basic conditions, the generation of acidic byproducts can cause localized drops in pH, leading to TBDMS cleavage. For example, forming an acyl chloride with thionyl chloride generates HCl. Some coupling additives can also be sufficiently acidic to cause slow deprotection over long reaction times.
-
Preventative Measures:
-
Avoid Acidic Reagents: Do not use methods that generate strong acids, such as converting the carboxylic acid to an acyl chloride with oxalyl chloride or thionyl chloride, unless the generated acid is scrupulously neutralized.
-
Ensure Sufficient Base: When using uronium/aminium or phosphonium reagents, use at least 2-3 equivalents of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). This ensures the reaction medium remains basic and neutralizes any acidic species.[9]
-
Control Workup Conditions: Avoid strongly acidic aqueous workups (e.g., 1M HCl). Use milder conditions like saturated ammonium chloride (NH₄Cl) or dilute bicarbonate solutions.
-
Monitor Reaction Time: Prolonged reaction times, even under nominally basic conditions, can sometimes lead to slow deprotection. Monitor the reaction by LC-MS and work it up as soon as it is complete.
-
Alternative Deprotection Methods (If Needed): If selective deprotection is ever desired, reagents like TBAF, HF-Pyridine, or various Lewis/Brønsted acids can be used, highlighting the importance of avoiding these conditions during the coupling step.[10][11][12]
-
Experimental Protocols & Workflows
Protocol 1: High-Efficiency Coupling Using HATU
This protocol is the recommended starting point for coupling with this compound.
-
Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 equiv.) in an anhydrous polar aprotic solvent (e.g., DMF or NMP, ~0.1 M).
-
Activation: Add HATU (1.1 equiv.) to the solution, followed by N,N-diisopropylethylamine (DIPEA) (3.0 equiv.).
-
Pre-activation: Stir the mixture at room temperature for 15-20 minutes. The solution may change color. This step generates the highly reactive OAt ester.
-
Amine Addition: Add a solution of this compound (1.2 equiv.) in a small amount of the reaction solvent to the mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS every 1-2 hours.
-
Heating (If Necessary): If the reaction is sluggish after 4 hours, gently heat the mixture to 40-50°C. Monitor carefully to ensure the TBDMS group remains intact.
-
Workup: Once the reaction is complete, cool to room temperature and dilute with ethyl acetate or another suitable organic solvent. Wash the organic layer sequentially with saturated aq. NH₄Cl, saturated aq. NaHCO₃, and finally with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (typically using a gradient of ethyl acetate in hexanes).
Diagram: Troubleshooting Workflow for Incomplete Coupling
Caption: A decision tree for troubleshooting low-yield amide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is a non-nucleophilic base like DIPEA used instead of triethylamine (TEA)? A: DIPEA is sterically hindered, which prevents it from acting as a nucleophile and competing with the desired amine in the reaction. TEA is less hindered and can sometimes react with the activated carboxylic acid to form a transient and unreactive acyl-ammonium species, lowering the yield.
Q2: Is microwave-assisted synthesis a viable option for this coupling? A: Yes, microwave irradiation can be highly effective for driving difficult couplings to completion by providing rapid and efficient heating.[5] It can significantly reduce reaction times from hours to minutes. However, careful optimization of temperature and time is required to avoid TBDMS deprotection or other side reactions.
Q3: My purification is complicated by byproducts from the coupling reagent. How can I remove them? A: This is a common issue, especially with uronium reagents which produce tetramethylurea. This byproduct is water-soluble but can sometimes persist. A thorough aqueous workup is key. If it co-elutes with your product on silica, consider using a different stationary phase (e.g., alumina) or a different solvent system. Alternatively, recrystallization of the final product can be an effective purification method if the amide is crystalline.[13][14]
Q4: Can I form the amide bond directly without a coupling reagent? A: Direct thermal amidation from a carboxylic acid and an amine requires very high temperatures (typically >160 °C) and removal of water.[15] These conditions are harsh and would almost certainly cause decomposition of the TBDMS-protected substrate. Therefore, this method is not suitable.
Diagram: Simplified Activation Mechanism with HATU
Sources
- 1. researchgate.net [researchgate.net]
- 2. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 7. bachem.com [bachem.com]
- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. scribd.com [scribd.com]
- 11. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 12. ace.as-pub.com [ace.as-pub.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
Preventing side reactions during TBS deprotection of N-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamine derivatives
Welcome to the technical support center for scientists and researchers working with silyl-protected amino alcohols. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the deprotection of N-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamine and related derivatives. Our focus is on anticipating and mitigating common side reactions to ensure high-yield, clean conversion to the desired amino alcohol.
Introduction: The Challenge of Deprotecting Amino-Silyl Ethers
The tert-Butyldimethylsilyl (TBS) ether is a robust and widely used protecting group for alcohols due to its stability across a broad range of reaction conditions.[1] However, its removal from substrates containing additional functionalities, such as secondary amines, can be challenging. The choice of deprotection reagent—typically a fluoride source or acid—must be carefully considered to avoid unwanted side reactions involving the amine. This guide is structured to help you navigate these challenges, moving from problem identification to robust, field-proven solutions.
Frequently Asked Questions & Troubleshooting Guide
Q1: My deprotection with Tetrabutylammonium Fluoride (TBAF) is messy. I'm seeing multiple spots on my TLC and a low yield of the desired amino alcohol. What is happening?
A1: The Problem of Basicity with TBAF
This is the most common issue encountered with this class of compounds. While TBAF is the archetypal reagent for TBS deprotection, the fluoride anion (F⁻) is not only a potent nucleophile for silicon but also a reasonably strong base (the pKa of its conjugate acid, HF, is ~3.2).[2][3] Commercial TBAF solutions in THF also contain trace amounts of water and can generate hydroxide ions, further increasing the basicity.[4]
In the presence of your N-[2-(hydroxy)ethyl]methylamine product, this basicity can catalyze intermolecular side reactions, primarily N-alkylation, leading to dimer formation or oligomerization. The secondary amine of one molecule can attack the newly deprotected hydroxyl group of another, especially if the reaction is heated or run for an extended period.
Root Cause Analysis:
-
TBAF Basicity: The fluoride ion and hydroxide contaminants act as bases.[5]
-
Nucleophilic Amine: The secondary amine in your substrate/product is nucleophilic.
-
Intermolecular Reactivity: The deprotected alcohol can be a target for nucleophilic attack by the amine.
Solutions & Protocols:
-
Buffered TBAF System: The most effective solution is to buffer the reaction to neutralize the inherent basicity of the TBAF reagent. Acetic acid is an excellent choice for this purpose.[5]
-
Lower Reaction Temperature: Perform the deprotection at 0 °C or even -20 °C to slow down the rate of potential side reactions relative to the desired Si-O bond cleavage.
Protocol 1: Buffered TBAF Deprotection
-
Dissolve the TBS-protected amine (1.0 equiv) in anhydrous tetrahydrofuran (THF, approx. 0.1 M).
-
Cool the solution to 0 °C using an ice-water bath.
-
In a separate flask, prepare the buffered TBAF reagent by adding acetic acid (1.1 equiv) to a 1.0 M solution of TBAF in THF (1.1 equiv).
-
Add the freshly prepared buffered TBAF solution dropwise to the stirred substrate solution at 0 °C.
-
Monitor the reaction closely by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography.
Q2: I'm using acidic conditions (e.g., HCl in Methanol) and my workup is difficult, resulting in product loss. Why is this happening?
A2: The Challenge of Amine Protonation
Acid-catalyzed deprotection is a common alternative to fluoride-based methods.[2] The mechanism involves protonation of the ether oxygen, making it a better leaving group, followed by nucleophilic attack on the silicon atom by a solvent molecule like methanol or water.[6][7]
However, the secondary amine in your substrate is basic and will be readily protonated by strong acids like HCl to form an ammonium salt. While this protects the amine from participating in side reactions during the deprotection, it dramatically increases the polarity of your product. The resulting amino alcohol hydrochloride salt is often highly soluble in water and can be difficult to extract efficiently from the aqueous phase during workup, leading to perceived low yields.
Solutions:
-
Basify During Workup: After the reaction is complete, carefully neutralize the excess acid and deprotonate the ammonium salt by adding a base (e.g., saturated NaHCO₃, K₂CO₃, or dilute NaOH) until the aqueous layer is basic (pH > 9). This will convert the product back to its free-base form, which is significantly more soluble in organic solvents.
-
Use a Milder Acidic System: Reagents like Pyridinium p-toluenesulfonate (PPTS) in methanol provide a much milder acidic environment, often sufficient to cleave TBS ethers without excessive protonation issues.[6]
Protocol 2: Acidic Deprotection with Careful Workup
-
Dissolve the TBS-protected amine (1.0 equiv) in methanol (MeOH, approx. 0.1-0.2 M).
-
Cool the solution to 0 °C.
-
Slowly add a solution of 4 M HCl in dioxane or acetyl chloride (1.5-2.0 equiv).
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Once complete, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Re-dissolve the residue in water and cool to 0 °C.
-
Slowly add a saturated aqueous solution of NaHCO₃ or 1 M NaOH with vigorous stirring until the pH of the aqueous phase is >9.
-
Extract the aqueous phase multiple times with dichloromethane or a 9:1 mixture of chloroform/isopropanol.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the free-base amino alcohol.
Q3: My reaction is clean, but very slow. When I try to force it with heat, I get byproducts. Are there more reactive, yet still mild, fluoride reagents?
A3: HF-Pyridine: A Powerful Alternative
For sterically hindered TBS ethers or substrates where TBAF is sluggish at low temperatures, Hydrogen Fluoride-Pyridine (HF·Py) is an excellent alternative.[8][9] It is a potent source of fluoride but is significantly less basic than TBAF, minimizing base-catalyzed side reactions.[10]
CAUTION: HF·Py is highly toxic and corrosive. It should only be handled in a chemical fume hood by trained personnel using appropriate personal protective equipment (PPE), including acid-resistant gloves. Reactions must be conducted in plastic (e.g., polyethylene or Teflon) or Teflon-coated labware, as HF will etch glass.
Protocol 3: Deprotection with HF-Pyridine
-
In a plastic vial or Teflon container , dissolve the TBS-protected amine (1.0 equiv) in anhydrous THF (approx. 0.1 M) containing pyridine (1.5-2.0 equiv). The pyridine acts as a base scavenger for the HF.
-
Cool the solution to 0 °C.
-
Using a plastic syringe , slowly add HF·Pyridine (1.5-2.0 equiv, typically 70% HF/30% Pyridine) to the stirred solution.
-
Stir the reaction at 0 °C, monitoring progress by TLC. The reaction is often complete in 30 minutes to 2 hours.
-
Carefully quench the reaction by slowly pouring it into a stirred, saturated aqueous solution of NaHCO₃. (Caution: Gas evolution!) . Ensure the final pH is basic.
-
Perform a standard aqueous workup and extraction as described in the previous protocols.
Comparative Overview of Deprotection Methods
| Method | Reagent(s) | Typical Conditions | Key Advantages | Common Side Reactions / Pitfalls | Mitigation Strategy |
| Buffered Fluoride | TBAF, Acetic Acid | THF, 0 °C, 1-3 h | Mild, high-yielding, commercially available reagents. | If buffer is omitted, base-catalyzed N-alkylation or decomposition. | Addition of 1.1 equiv of Acetic Acid. [5] |
| Acid Catalysis | HCl in MeOH | MeOH, 0 °C to RT, 1-4 h | Inexpensive, avoids fluoride. | Product loss during workup due to ammonium salt formation. | Basify aqueous phase to pH > 9 before extraction. |
| Mild Fluoride | HF·Pyridine | THF/Pyridine, 0 °C, 0.5-2 h | Highly effective, fast, and minimally basic.[8] | Highly toxic and corrosive; requires special handling and plasticware. | Strict adherence to safety protocols; use of pyridine scavenger. |
Visualizing Reaction Pathways
The following diagrams illustrate the desired deprotection pathway and the major side reaction pathway encountered with unbuffered basic reagents.
Caption: Desired vs. side reaction pathways in TBS deprotection.
This second diagram provides a logical workflow for troubleshooting common issues.
Caption: Troubleshooting decision tree for TBS deprotection.
References
-
Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection. Retrieved from [Link]
-
University of Bristol. (n.d.). Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]
-
Wikipedia. (2023). Silyl ether. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). TBS Protection - Common Conditions. Retrieved from [Link]
-
MDPI. (2023). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Retrieved from [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers - Technical Library. Retrieved from [Link]
-
Chem-Station. (2014). Silyl Protective Groups. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Chemoselective Deprotection of Triethylsilyl Ethers. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). By what mechanism do acids deprotect primary silyl ethers?. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Quaternary ammonium fluorides and difluorosilicates as nucleophilic fluorination reagents. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Tetra-n-butylammonium Fluoride (TBAF). Retrieved from [Link]
-
Reddit. (2013). Deprotection of TBS protecting group. (Help with proposing mechanism). Retrieved from [Link]
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- 4. Quaternary ammonium fluorides and difluorosilicates as nucleophilic fluorination reagents - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01875J [pubs.rsc.org]
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- 9. Silyl ether - Wikipedia [en.wikipedia.org]
- 10. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction yield for the synthesis of N-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamine
Technical Support Center: Synthesis of N-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamine
Welcome to the technical support hub for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals. Here, we move beyond simple protocols to address the common challenges and nuances of this reaction, providing evidence-based solutions and troubleshooting strategies in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable, baseline protocol for synthesizing this compound?
A1: The most common and robust method involves the selective silylation of the primary hydroxyl group of 2-(methylamino)ethanol using tert-butyldimethylsilyl chloride (TBDMSCl). The reaction is typically mediated by a base in an anhydrous aprotic solvent. We recommend the following protocol as a starting point, which is an adaptation of well-established procedures.[1][2]
Core Reaction Scheme:
Recommended Starting Protocol
Materials:
-
2-(Methylamino)ethanol (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1-1.2 eq)
-
Imidazole (2.0-2.5 eq) or Diisopropylethylamine (DIPEA, 1.4 eq)[1]
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Step-by-Step Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), dissolve 2-(methylamino)ethanol and imidazole in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of TBDMSCl in a small amount of anhydrous DMF to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor Progress: Track the consumption of the starting material by Thin-Layer Chromatography (TLC). The product is significantly less polar than the starting diol.
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing water and diethyl ether or ethyl acetate.
-
Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic extracts and wash with water, followed by a brine solution to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the resulting oil via flash column chromatography.
Troubleshooting Guide
Q2: My reaction yield is consistently low (<50%). What are the likely causes and how can I fix them?
A2: Low yield is the most common issue and can almost always be traced back to one of three areas: reagent quality, reaction conditions, or work-up losses.
Sources
Technical Support Center: Purification Strategies for Products of N-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamine
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with derivatives of N-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific purification challenges. The dual functionality of this reagent—a base-labile TBDMS silyl ether and a nucleophilic secondary amine—presents unique separation scenarios that require carefully considered strategies.
Core Principles: Understanding the Molecule's Behavior
The key to successfully purifying any derivative of this compound lies in understanding the interplay between its two core functional groups:
-
The Secondary Amine: With a predicted pKa around 9.5, this group is basic.[1] This allows for manipulation through acid-base chemistry but also causes challenges, such as strong interactions with the acidic silanol groups of standard silica gel, leading to peak tailing during chromatography.[2]
-
The TBDMS Silyl Ether: This bulky protecting group makes the molecule relatively nonpolar and is stable to a variety of conditions, but it is sensitive to acid and fluoride ions.[3][4] The stability of the TBDMS group is significantly lower than other silyl ethers like TBDPS under acidic conditions, a critical factor when considering purification techniques.[3]
Your purification strategy must be chosen based on which of these groups (or other parts of the molecule) has been modified and what impurities are present.
Troubleshooting and Frequently Asked Questions (FAQs)
This section is organized into common scenarios encountered during the purification of products derived from this compound.
Category A: Purification with the TBDMS Group Intact
This scenario applies when the amine has been modified (e.g., alkylated, acylated, used in a reductive amination) while the TBDMS ether remains. The target molecule is basic (unless converted to a non-basic amide) and nonpolar.
Question 1: My product is streaking badly on my silica gel column. How can I get sharp peaks?
Answer: This is a classic problem when purifying amines on standard silica gel. The acidic silanol groups (Si-OH) on the silica surface strongly and irreversibly bind to your basic amine, causing significant tailing and potential loss of product.
Causality: The lone pair on the nitrogen atom of your amine forms a strong ionic interaction with the protons of the surface silanol groups. This prevents the compound from eluting cleanly with the mobile phase.
Solution: Neutralize the Stationary Phase. You must deactivate the acidic sites on the silica gel. This is typically done by adding a small amount of a volatile tertiary amine, like triethylamine (TEA) or diisopropylethylamine (DIPEA), to your mobile phase.
-
Recommended Protocol: Add 0.5-2% TEA to your eluent system (e.g., ethyl acetate/hexanes). For particularly stubborn amines, pre-treating the silica gel is highly effective.[2]
Detailed Protocol 1: Column Chromatography with a Basic Additive
-
Prepare your silica gel slurry as usual in your starting mobile phase (e.g., 95:5 hexanes/ethyl acetate).
-
Add triethylamine (TEA) to the slurry to constitute 1% of the total solvent volume.
-
Pack the column.
-
Prepare your gradient or isocratic mobile phase, ensuring each solvent mixture contains 1% TEA.
-
Dissolve your crude product in a minimal amount of the mobile phase, load it onto the column, and begin elution.
-
Monitor fractions by TLC. To visualize amines, use a potassium permanganate stain or ninhydrin (for primary/secondary amines).
Question 2: I tried an acidic wash to remove a basic impurity, but my TBDMS group was cleaved. Why did this happen and what should I do instead?
Answer: The TBDMS group is labile under acidic conditions.[5] While a quick wash with a very dilute or weak acid might be tolerated, prolonged exposure, especially to strong acids like 1M HCl, will cleave the silyl ether, yielding the corresponding alcohol. The stability of silyl ethers to acid is approximately: TMS < TBDMS < TIPS < TBDPS.[4]
Solution: Use a Non-Destructive Method for Removing Basic Impurities. Instead of a harsh acid wash, consider these alternatives:
-
Buffered Acid Wash: Use a mildly acidic buffer, such as a saturated ammonium chloride (NH₄Cl) solution (pH ~4.5-5.5), for the aqueous wash. This is often sufficient to protonate and extract more basic amines without significantly cleaving the TBDMS ether during a brief extraction.[6]
-
Copper Sulfate Wash: A wash with an aqueous solution of copper (II) sulfate can effectively remove unreacted primary or secondary amines. The copper ions form a complex with the amine, which partitions into the aqueous layer.[7] This method is particularly useful when your product is a tertiary amine and the impurity is a secondary amine starting material.
-
Chromatography: As described in Question 1, chromatography on TEA-treated silica is often the most reliable method for separating amines of differing polarity.
Category B: Purification After TBDMS Deprotection
This scenario applies when the goal was to remove the TBDMS group, yielding a more polar amino alcohol derivative.
Question 3: My TBDMS deprotection reaction is incomplete. How do I separate my desired alcohol from the remaining silyl ether?
Answer: You now have a mixture of a nonpolar starting material (the silyl ether) and a significantly more polar product (the alcohol). This large difference in polarity makes separation by standard silica gel chromatography straightforward.
Causality: The free hydroxyl group in your product is much more polar than the silyl ether. It will interact strongly with the silica gel, causing it to have a much lower Rf value on a TLC plate and elute much later from a column.
Solution: Standard Flash Column Chromatography. No special additives are usually needed unless the amine itself causes streaking (see Q1).
-
Typical Eluent System: A gradient of ethyl acetate in hexanes is a good starting point. If the product alcohol is very polar, you may need to add methanol to the ethyl acetate (e.g., 5-10% MeOH in EtOAc).
-
TLC Analysis: The silyl ether will have a high Rf (closer to the solvent front), while the alcohol product will have a much lower Rf (closer to the baseline).
Question 4: I've successfully deprotected the TBDMS group, but now my product is water-soluble and I can't extract it with ethyl acetate. What are my options?
Answer: The product, a derivative of N-methylethanolamine, is a small, polar molecule with both a hydrogen-bond-donating hydroxyl group and a basic amine. This combination often leads to high water solubility, making extraction into common organic solvents inefficient.
Solutions:
-
Salting Out: Add a large amount of a salt, such as sodium chloride (NaCl) or potassium carbonate (K₂CO₃), to the aqueous layer until it is saturated. This decreases the solubility of your organic product in the aqueous phase and forces it into the organic layer during extraction.[8]
-
Continuous Liquid-Liquid Extraction: For very precious or highly water-soluble compounds, a continuous liquid-liquid extractor can be used to exhaustively extract the compound over several hours with a water-immiscible solvent.
-
Use a More Polar Solvent: Switch to a more polar extraction solvent like n-butanol, which is more effective at extracting polar solutes from water.
-
Evaporation/Lyophilization: If the product is not volatile, you can neutralize the aqueous solution and then remove the water under reduced pressure (rotoevaporation) or by freeze-drying (lyophilization) to obtain the crude product, which can then be purified by other means (e.g., chromatography on a highly polar stationary phase or crystallization).
Category C: General Purification Strategies
Question 5: My product is an oil and won't crystallize. How can I get a solid derivative for easier purification?
Answer: Many secondary amines are oils at room temperature. Converting the amine to a salt is a highly effective strategy to induce crystallization. The resulting ionic salt has a much more rigid crystal lattice and a higher melting point, making it easier to purify by recrystallization.[9][10]
Causality: The formation of an ionic bond between the protonated amine (ammonium cation) and an acid's conjugate base (anion) creates a stable, ordered crystal lattice, which is less likely to exist as a liquid at room temperature.
Solution: Form an Amine Salt. Common acids used for this purpose include hydrochloric acid, acetic acid, and oxalic acid.[9][11]
Detailed Protocol 2: Amine Salt Formation for Crystallization
-
Dissolve your crude amine oil in a suitable, relatively nonpolar solvent, such as diethyl ether or ethyl acetate.
-
Slowly add a solution of the chosen acid (e.g., 1.0 M HCl in diethyl ether, or a solution of oxalic acid in ethanol) dropwise while stirring.
-
A precipitate (the amine salt) should form immediately. Continue adding the acid until no further precipitation is observed.
-
Collect the solid salt by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove non-basic, nonpolar impurities.
-
Recrystallize the salt from a suitable solvent system (e.g., ethanol/ether, methanol/acetone).
-
To recover the free amine, dissolve the purified salt in water, basify the solution with NaOH or NaHCO₃, and extract the free amine into an organic solvent.[12]
Data Summary and Method Selection
The optimal purification strategy depends on the properties of your final product. Use the table below as a guide.
| Product Property | Primary Challenge | Recommended Strategy | Alternative Strategy |
| TBDMS-Protected, Basic Amine | Streaking on silica gel | Column chromatography with TEA-treated silica. | Acid-base extraction (mild acid). |
| TBDMS-Protected Amide | Separation from non-polar byproducts | Standard column chromatography. | Crystallization. |
| Deprotected Amino Alcohol | High polarity, water solubility | Reverse-phase chromatography (C18). | "Salting out" during extraction; Ion-exchange chromatography. |
| Mixture of Silyl Ether & Alcohol | Large polarity difference | Standard column chromatography. | Preparative TLC. |
| Oily Amine Product | Failure to crystallize | Convert to a crystalline salt (e.g., HCl, oxalate). | Distillation (if thermally stable and boiling points differ).[13] |
Visualizing Purification Workflows
Diagram 1: Decision Tree for Purification Strategy
This diagram helps guide the initial choice of purification technique based on the reaction outcome.
Caption: Decision tree for selecting a primary purification strategy.
Diagram 2: Workflow for Purifying a TBDMS-Protected Amine
This workflow illustrates the steps for purification by column chromatography, addressing the common issue of amine streaking.
Caption: Workflow for purification of basic silyl ethers via chromatography.
References
- 1. This compound CAS#: 204580-28-9 [m.chemicalbook.com]
- 2. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 3. Silyl ether - Wikipedia [en.wikipedia.org]
- 4. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 5. researchgate.net [researchgate.net]
- 6. Silyl_ether [chemeurope.com]
- 7. Workup [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. US3470251A - Separation and purification of secondary alkyl primary amines - Google Patents [patents.google.com]
- 13. Sciencemadness Discussion Board - purifying secondary amine - Powered by XMB 1.9.11 [sciencemadness.org]
Troubleshooting low solubility of N-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamine reaction products
Technical Support Center: N-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamine Reactions
A Note from the Senior Application Scientist:
Welcome to the technical support guide for troubleshooting reactions involving this compound. As researchers, we understand that unexpected solubility issues with reaction products can be a significant roadblock, leading to purification challenges and low yields. This guide is designed to move beyond simple procedural steps, offering a deeper understanding of the underlying chemical principles that govern the solubility of your products. By diagnosing the root cause of the problem—be it unintended deprotection, salt formation, or solvent mismatch—you can develop a robust and rational strategy to resolve it. Here, we've synthesized field-proven insights and foundational chemical principles to help you navigate these challenges effectively.
Part 1: Understanding the Core Chemistry
The starting material, this compound, possesses two key functional groups that dictate the solubility of its downstream products:
-
The tert-Butyldimethylsilyl (TBDMS) Ether: This is a bulky, non-polar protecting group.[1] Its primary role is to mask the hydroxyl group, increasing the molecule's lipophilicity and thus its solubility in common organic solvents like dichloromethane, ethyl acetate, and hexanes.[2] However, the Si-O bond is labile and can be cleaved under specific acidic or fluoride-mediated conditions.[3][4]
-
The Secondary Methylamine: This functional group is basic, with a predicted pKa of around 9.55.[5] This basicity means that in the presence of acid, the amine will be protonated to form an ammonium salt. This transformation dramatically alters the molecule's physical properties.
The interplay between these two groups is central to most solubility problems. An intact TBDMS group and a free amine will result in a product that is generally soluble in a wide range of organic solvents. Conversely, cleavage of the TBDMS group or protonation of the amine can lead to a drastic decrease in organic solvent solubility and an increase in aqueous solubility.
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My reaction product precipitated unexpectedly during aqueous workup. What is the likely cause?
Diagnosis: This is a classic sign that the chemical nature of your product has changed, leading to insolubility in the organic solvent used for extraction. There are two primary culprits:
-
Inadvertent TBDMS Deprotection: The TBDMS group is sensitive to acidic conditions.[1][6] If your reaction workup involved an acidic wash (e.g., 1M HCl) to remove basic impurities, you may have unintentionally cleaved the silyl ether. The resulting product, an amino alcohol, is significantly more polar and may be insoluble in your organic extraction solvent (e.g., ethyl acetate, hexanes).
-
Ammonium Salt Formation: If you performed an acidic wash, your amine-containing product has likely formed an ammonium salt. These salts are often highly polar and crystalline, causing them to precipitate out of less-polar organic solvents.
Recommended Actions:
-
Check the pH: Before extraction, check the pH of the aqueous layer. If it is acidic, your product is likely in its protonated, salt form.
-
Isolate and Analyze the Precipitate: Filter the solid precipitate. Wash it with the organic solvent it crashed out of, then with a non-polar solvent like hexanes to remove organic residues, and dry it. Analyze it (e.g., by ¹H NMR in D₂O or DMSO-d₆) to confirm if it is your desired product and if the TBDMS group is still present.
-
Recover the Product:
-
If the precipitate is the ammonium salt of your desired product, you can recover it. Combine all layers (organic, aqueous, and the filtered solid) in a separatory funnel.
-
Add a base, such as saturated sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH) solution, and shake gently, venting frequently.[7] Continue adding base until the aqueous layer is basic (pH > 8).
-
This will neutralize the ammonium salt, converting it back to the free amine, which should redissolve in the organic layer.[8] Proceed with the extraction as planned.
-
Q2: I have an insoluble white or gooey precipitate at the interface of my organic and aqueous layers during extraction. How should I proceed?
Diagnosis: This is a common workup issue that can arise from several sources.[9]
-
Ammonium Salt: As in Q1, an ammonium salt of your product may have limited solubility in both the organic and aqueous phases, causing it to collect at the interface.
-
Silanol Byproducts: If the TBDMS group was cleaved, the resulting tert-butyldimethylsilanol can polymerize or react further to form insoluble polysiloxanes, especially under acidic or basic conditions.
-
Emulsion Formation: Finely dispersed, insoluble material can stabilize emulsions, preventing the layers from separating cleanly.[7]
Recommended Actions:
-
Adjust pH: Try making the aqueous layer distinctly acidic (pH ~2) or basic (pH ~10). This often forces amine salts into the aqueous layer or the free amine into the organic layer, breaking up the interfacial material.
-
Dilute the Organic Layer: Adding more of a slightly more polar organic solvent (like ethyl acetate or even a small amount of THF) can sometimes dissolve the precipitate.[10]
-
Add Brine: Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous layer, which can help break emulsions and decrease the solubility of organic compounds in the aqueous phase.[7]
-
Filter Through Celite®: As a last resort, filter the entire biphasic mixture through a pad of Celite® or diatomaceous earth. This will physically remove the insoluble solid. Collect the filtrate in a separatory funnel and allow the layers to separate. Wash the Celite® pad with your organic solvent to recover any adsorbed product.[10]
Q3: My purified product is a sticky oil or amorphous solid that is poorly soluble in common solvents for column chromatography (hexanes/ethyl acetate). What are my options?
Diagnosis: This indicates that your product is either highly polar or exists as a salt. The basic amine functionality can strongly interact with the acidic silica gel used in standard column chromatography, leading to significant tailing, poor separation, and even product decomposition on the column.[11]
Recommended Actions:
-
Confirm Free Base Form: Ensure your product is not an ammonium salt. If it is, convert it to the free base before attempting chromatography (see Protocol 2).
-
Modify the Mobile Phase:
-
Add a competing base to your eluent. A common practice is to add 0.5-2% triethylamine (Et₃N) or ammonia (as a 7N solution in methanol) to the solvent system (e.g., dichloromethane/methanol).[11] The competing base will occupy the acidic sites on the silica gel, allowing your product to elute more cleanly.
-
-
Try a Different Stationary Phase:
-
Alumina (basic or neutral): Alumina is a good alternative to silica for purifying basic compounds.
-
Reversed-Phase Chromatography: If your product is sufficiently non-polar (with the TBDMS group intact), reversed-phase (C18) chromatography using solvents like acetonitrile/water or methanol/water may be effective.[11]
-
-
Alternative Purification Methods:
-
Crystallization/Recrystallization: If your product is a solid, attempt recrystallization from a suitable solvent system. This can be highly effective for achieving high purity.
-
Acid-Triggered Precipitation: Convert the amine to a salt (e.g., with HCl or trichloroacetic acid) in a non-polar solvent where the salt is insoluble.[12] This can precipitate the product, leaving non-basic impurities behind. The pure amine can then be regenerated by basification.
-
Part 3: Key Experimental Protocols
Protocol 1: Systematic Solvent Screening for Recrystallization
This protocol helps identify a suitable solvent or solvent system for purifying a poorly soluble solid product.
Materials:
-
Small vials or test tubes (10-12)
-
Your crude, solid product
-
A range of solvents with varying polarities (see Table 1)
-
Stir plate and small stir bars
-
Heating block or oil bath
Procedure:
-
Place a small amount of your crude product (5-10 mg) into each vial.
-
To each vial, add a different solvent dropwise at room temperature while stirring, just until the solid dissolves. Note the approximate solubility (e.g., soluble, sparingly soluble, insoluble).
-
For solvents in which the product was poorly soluble at room temperature, gently heat the vial. If the solid dissolves upon heating, it is a potential candidate for recrystallization.
-
Allow the heated solutions to cool slowly to room temperature, then place them in an ice bath or refrigerator. Observe for crystal formation.
-
An ideal single solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot.
-
If no single solvent is suitable, try a binary solvent system. Dissolve the product in a small amount of a "good" solvent (one in which it is very soluble). Then, slowly add a "bad" (anti-solvent) in which it is insoluble until the solution becomes cloudy (the saturation point). Gently heat until the solution is clear again, then cool slowly to induce crystallization.
Protocol 2: Conversion of an Amine Salt to its Free Base for Extraction/Purification
This protocol describes the standard procedure to ensure your amine-containing product is in its neutral, organic-soluble form.
Materials:
-
Reaction mixture or isolated product salt
-
Organic solvent (e.g., ethyl acetate, dichloromethane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH)
-
Separatory funnel
-
pH paper or pH meter
Procedure:
-
Dissolve or suspend your crude product/reaction mixture in a suitable organic solvent and water in a separatory funnel.
-
Slowly add saturated NaHCO₃ or 1M NaOH solution to the funnel.
-
Stopper the funnel and shake gently, inverting several times. Crucially, vent the funnel frequently to release any CO₂ gas that may form if using bicarbonate.[9]
-
Continue adding the basic solution and shaking until the aqueous layer is confirmed to be basic (pH > 8) using pH paper.
-
At this point, any ammonium salt should have been converted to the free amine. If your product was precipitated, it should dissolve into the organic layer.
-
Separate the layers. Wash the organic layer with water and then brine to remove residual base and inorganic salts.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude free-base product. The product is now ready for further purification like column chromatography.
Part 4: Visual Guides & Data
Troubleshooting Workflow for Solubility Issues
Caption: A flowchart for diagnosing and resolving common solubility problems.
Effect of pH on Amine Solubility
Sources
- 1. Silyl ether - Wikipedia [en.wikipedia.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 4. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
- 5. This compound CAS#: 204580-28-9 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. Video: Extraction: Effects of pH [jove.com]
- 9. Troubleshooting [chem.rochester.edu]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. biotage.com [biotage.com]
- 12. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Steric Challenges in Organic Synthesis: A Technical Guide for N-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamine
Technical Support Center | Troubleshooting Guides & FAQs
Welcome to the technical support center for N-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for managing the steric hindrance associated with this valuable synthetic building block. As Senior Application Scientists, we understand that overcoming steric challenges is crucial for achieving optimal reaction outcomes. This resource, structured in a question-and-answer format, directly addresses common issues and provides evidence-based strategies to streamline your experimental workflows.
Understanding the Molecule: The Root of Steric Hindrance
This compound incorporates a bulky tert-butyldimethylsilyl (TBDMS) protecting group. While this group is instrumental in selectively masking a hydroxyl functionality, its sheer size can significantly impede the reactivity of the adjacent secondary amine. This steric congestion can lead to sluggish reaction rates, low yields, and in some cases, complete inhibition of desired transformations. This guide will equip you with the knowledge to anticipate and mitigate these challenges.
Troubleshooting Guide: Overcoming Common Hurdles
This section provides solutions to specific problems you may encounter during your experiments.
Question 1: My N-alkylation reaction with this compound and a primary alkyl halide is proceeding very slowly, resulting in a low yield. What can I do to improve the reaction rate and conversion?
Answer:
This is a classic case of steric hindrance impeding a bimolecular nucleophilic substitution (SN2) reaction. The bulky TBDMS group shields the nitrogen atom, making it difficult for the electrophile to approach for backside attack. Here’s a systematic approach to troubleshoot this issue:
-
Increase Reaction Temperature: Cautiously increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction closely for potential side product formation or decomposition.
-
Choice of Solvent: Switching to a polar aprotic solvent like DMF or DMSO can enhance the nucleophilicity of the amine and potentially accelerate the reaction.
-
Use a More Reactive Electrophile: If possible, switch from an alkyl chloride or bromide to an alkyl iodide. Iodide is a better leaving group, which can increase the reaction rate. Alternatively, converting the alkyl halide to an alkyl triflate or tosylate will significantly enhance its reactivity.
-
Consider Alternative Alkylation Strategies: If direct alkylation remains challenging, consider reductive amination. This involves reacting the amine with an appropriate aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. This pathway is often less sensitive to steric hindrance than SN2 reactions.
Question 2: I am attempting an amide coupling between a sterically demanding carboxylic acid and this compound using standard coupling reagents (e.g., HATU, HOBt), but the yield is poor. How can I facilitate this challenging amide bond formation?
Answer:
The formation of sterically hindered amides is a well-documented challenge in organic synthesis.[1][2] When both the amine and the carboxylic acid are sterically encumbered, standard coupling protocols often fail. Here are some advanced strategies:
-
Employ Specialized Coupling Reagents: Certain coupling reagents are specifically designed for hindered substrates. Consider using:
-
T3P® (Propylphosphonic Anhydride): This reagent has shown great efficacy in forming amides from hindered components.
-
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): Known for its high reactivity and resistance to racemization.
-
-
Acyl Fluoride Strategy: Converting the carboxylic acid to a more reactive acyl fluoride can facilitate the coupling with a hindered amine. This can be achieved using reagents like cyanuric fluoride or XtalFluor-E. A subsequent reaction with the amine, often at elevated temperatures, can drive the reaction to completion.[3][4]
-
High-Pressure Conditions: Applying high pressure (in the kbar range) can sometimes overcome the activation barrier of sterically demanding reactions by reducing the volume of the transition state.
| Strategy | Key Reagents | Typical Conditions | Considerations |
| Specialized Coupling Reagents | T3P®, COMU | Anhydrous aprotic solvent (e.g., DCM, DMF), appropriate base (e.g., DIPEA) | Reagent selection may be substrate-dependent. |
| Acyl Fluoride Intermediate | Cyanuric fluoride, XtalFluor-E | Conversion to acyl fluoride first, then addition of amine | Acyl fluorides can be moisture-sensitive. |
| High-Pressure Synthesis | N/A | Specialized high-pressure reactor | Requires specialized equipment. |
Question 3: I am concerned about the stability of the TBDMS group under my reaction conditions. What are the general stability limits, and how can I avoid premature deprotection?
Answer:
The TBDMS group is known for its robust stability under a wide range of conditions, which is one of its key advantages. However, it is not completely inert. Here's a summary of its stability profile:
-
Acidic Conditions: The TBDMS group is labile under acidic conditions. The rate of cleavage is dependent on the acid strength, solvent, and temperature. It is generally recommended to avoid strong protic acids (e.g., HCl, H₂SO₄) and strong Lewis acids. For reactions requiring acidic catalysis, milder acids like pyridinium p-toluenesulfonate (PPTS) or acetic acid should be considered.
-
Basic Conditions: TBDMS ethers are generally stable to strong bases like hydroxides and alkoxides. However, prolonged exposure to very strong bases at elevated temperatures can lead to cleavage.
-
Fluoride Ion-Mediated Cleavage: The silicon-oxygen bond is highly susceptible to cleavage by fluoride ions. Reagents like tetrabutylammonium fluoride (TBAF), hydrofluoric acid (HF), and cesium fluoride (CsF) will readily deprotect the TBDMS group. It is crucial to avoid any sources of fluoride if the protecting group needs to be retained.
To avoid premature deprotection, carefully select reagents and reaction conditions that are compatible with the TBDMS group. If a reaction requires conditions that might cleave the TBDMS ether, consider if the deprotection can be performed in a subsequent step or if an alternative, more robust protecting group is necessary.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the TBDMS group in this compound?
The primary role of the TBDMS group is to act as a protecting group for the hydroxyl functionality of the parent molecule, N-methylethanolamine. This protection allows for selective reactions at the secondary amine without interference from the alcohol.
Q2: How does the steric hindrance of the TBDMS group in this compound compare to a simple tert-butyl group on the nitrogen?
While both impart significant steric bulk, the TBDMS group in this molecule is attached to the oxygen of an ethyl chain, which is then connected to the nitrogen. This provides more conformational flexibility compared to a rigid tert-butyl group directly bonded to the nitrogen. However, the overall steric environment around the nitrogen is still considerably congested, influencing its nucleophilicity.
Q3: What are the best practices for handling and storing this compound?
This compound should be stored under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C to prevent degradation from atmospheric moisture and carbon dioxide.[5] It is a combustible liquid and may cause skin and eye irritation, so appropriate personal protective equipment should be worn during handling.[6]
Q4: Can I perform reactions on the TBDMS group itself?
While the TBDMS group is primarily for protection and deprotection, its silicon center can be a site for certain reactions, although this is less common in the context of using this molecule as a building block. The primary reactivity of interest is typically at the secondary amine.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
This protocol is based on a common synthetic route.
-
To a stirred solution of N-methyl-2-hydroxyethylamine (1.0 eq.) in anhydrous dichloromethane (DCM), add diisopropylethylamine (DIPEA) (1.4 eq.).
-
Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.0 eq.) in DCM at room temperature.
-
Stir the reaction mixture for 16 hours at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the product with DCM.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield this compound as a liquid.
Visualizing Steric Hindrance and Reaction Pathways
Caption: Steric hindrance from the TBDMS group impeding electrophile approach.
Caption: Logical workflow for optimizing reactions with sterically hindered amines.
References
-
Orliienko, V., & Geden, J. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(3), 793-796. [Link]
-
Schäfer, G., & Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. CHIMIA, 70(4), 251-255. [Link]
-
Schäfer, G., & Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]
-
PubChem. (n.d.). N-(2-(tert-Butyldimethylsilyloxy)ethyl)methylamine. Retrieved from [Link]
-
ENAO Chemical Co., Ltd. (n.d.). This compound CAS NO.204580-28-9. Retrieved from [Link]
-
Orliienko, V., & Geden, J. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]
Sources
- 1. chimia.ch [chimia.ch]
- 2. researchgate.net [researchgate.net]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound CAS#: 204580-28-9 [m.chemicalbook.com]
- 6. N-(2-(tert-Butyldimethylsilyloxy)ethyl)methylamine | C9H23NOSi | CID 16203640 - PubChem [pubchem.ncbi.nlm.nih.gov]
Improving the stability of N-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamine under various reaction conditions
Welcome to the technical support center for N-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to help you improve the stability and successful application of this versatile bifunctional molecule in your synthetic workflows.
Understanding the Molecule: A Bifunctional Reagent
This compound (CAS 204580-28-9) incorporates two key functional groups: a secondary amine and a primary alcohol protected as a tert-butyldimethylsilyl (TBS) ether.[1][2] This structure makes it a valuable building block, but its stability is critically dependent on the reaction conditions due to the distinct reactivity of each functional group. The secondary amine is nucleophilic and basic, while the TBS ether is a robust protecting group for the alcohol, yet susceptible to cleavage under specific acidic or fluoride-containing conditions.[3][4][5] This guide will address the challenges arising from this dual nature.
Caption: Dual reactivity of this compound.
Troubleshooting Guide & FAQs
This section is formatted in a question-and-answer style to directly address common experimental issues.
Category 1: Unexpected Cleavage of the TBS Ether
Question 1: My TBS ether is being cleaved during an aqueous workup. What's happening and how can I prevent it?
Answer: This is a common issue. The tert-butyldimethylsilyl (TBS) ether, while generally robust, is susceptible to hydrolysis under acidic or basic conditions.[6] An aqueous workup can inadvertently create these conditions.
Causality:
-
Acidic Hydrolysis: If your reaction mixture is acidic (e.g., from a Lewis acid catalyst or acidic byproduct), quenching with water can generate hydronium ions (H₃O⁺), which catalyze the hydrolysis of the silyl ether. The Si-O bond is protonated, making it a better leaving group for nucleophilic attack by water.
-
Basic Hydrolysis: While more stable under basic than acidic conditions, TBS ethers can still cleave under strongly basic conditions, although this is less common during a standard workup.[5]
Troubleshooting Steps:
-
Neutralize First: Before adding water or an aqueous solution, carefully neutralize the reaction mixture to a pH of ~7 with a mild base (e.g., saturated NaHCO₃ solution) or a mild acid (e.g., saturated NH₄Cl solution).
-
Use Buffered Solutions: Wash the organic layer with buffered or neutral solutions like saturated aqueous sodium bicarbonate, followed by brine, instead of plain water.
-
Minimize Contact Time: Perform extractions and washes as quickly as possible to reduce the time the compound is in contact with the aqueous phase.
-
Consider a Non-Aqueous Workup: If the molecule is extremely sensitive, consider a non-aqueous workup. This could involve filtering the reaction mixture through a plug of Celite or silica gel and washing with a dry organic solvent.
Question 2: I'm not using acid, but my TBS group is still disappearing during my reaction. What other reagents could be responsible?
Answer: Beyond strong acids, several other types of reagents can cleave TBS ethers. The most common culprit is a hidden source of fluoride ions.
Causality & Incompatible Reagents:
-
Fluoride Ions (F⁻): This is the most effective method for TBS deprotection. The high strength of the Silicon-Fluoride (Si-F) bond (bond energy ~582 kJ/mol) is the driving force for this reaction.[4][7] Reagents like tetra-n-butylammonium fluoride (TBAF) are standard deprotection agents, but other fluoride sources can also cause unwanted cleavage.[8][9]
-
Lewis Acids: Strong Lewis acids (e.g., BF₃·OEt₂, TiCl₄, AlCl₃) can coordinate to the ether oxygen, activating the Si-O bond for cleavage.
-
Protic Solvents with Catalysts: Using protic solvents like methanol or ethanol, especially with even catalytic amounts of an acid or base, can facilitate solvolysis of the silyl ether.[10]
-
Certain Hydride Sources: While generally stable to reagents like NaBH₄ and LiAlH₄, some complex hydrides or reaction conditions can lead to cleavage.
Data Summary: TBS Ether Stability
The following table summarizes the compatibility of the TBS ether group with various common reaction conditions.
| Condition / Reagent Class | Compatibility | Causality & Expert Insights |
| Strong Protic Acids (HCl, H₂SO₄) | Incompatible | Rapidly hydrolyzes the silyl ether. Avoid completely.[11] |
| Aqueous Acetic Acid (e.g., AcOH/THF/H₂O) | Incompatible | A standard, mild method for acidic deprotection.[4] |
| Lewis Acids (BF₃·OEt₂, TiCl₄, AlCl₃) | Often Incompatible | Strong Lewis acids activate the Si-O bond for cleavage. |
| Fluoride Sources (TBAF, HF, CsF) | Incompatible | Highly effective for deprotection due to the strong Si-F bond formation.[7][9] |
| Strong Bases (NaOH, KOH, alkoxides) | Generally Compatible | Stable to aqueous base, but can be cleaved under harsh conditions (e.g., high temp).[4] |
| Organometallics (Grignards, Organolithiums) | Compatible | Silyl ethers are excellent protecting groups for reactions involving these strong bases/nucleophiles.[12] |
| Hydride Reducing Agents (NaBH₄, LiAlH₄) | Compatible | Generally stable under standard reduction conditions. |
| Oxidizing Agents (PCC, PDC, Swern, DMP) | Compatible | The TBS group is resilient to most common oxidation conditions. |
| Catalytic Hydrogenation (H₂, Pd/C) | Compatible | The Si-O bond is not susceptible to hydrogenolysis. |
| Silica Gel Chromatography | Potentially Incompatible | The acidic nature of standard silica gel can cause partial or full cleavage, especially with prolonged exposure.[6] |
Category 2: Unwanted Side Reactions at the Secondary Amine
Question 3: I am trying to perform an alkylation on another part of my molecule, but I am getting a complex mixture and low yield. Is the amine interfering?
Answer: Yes, this is highly likely. The secondary amine in your molecule is a potent nucleophile and will readily react with electrophiles like alkyl halides or acyl chlorides.[13][14]
Causality:
-
N-Alkylation: The lone pair on the nitrogen atom will attack electrophilic carbon centers (e.g., in alkyl halides, epoxides, or tosylates), leading to the formation of a tertiary amine.
-
N-Acylation: The amine will react with acylating agents (e.g., acid chlorides, anhydrides) to form amides. This is often a very fast reaction.[13]
-
Basicity: The amine can act as a base, deprotonating acidic protons in your starting materials or quenching reagents, which can inhibit your desired reaction.[3]
Troubleshooting & Solutions:
-
Protect the Amine: The most robust solution is to temporarily protect the secondary amine. A tert-butoxycarbonyl (Boc) group is an excellent choice. It converts the nucleophilic amine into a non-nucleophilic carbamate, which is stable to a wide range of conditions but can be easily removed later with acid (which would also cleave the TBS ether).
-
Use Excess Reagent: If the desired reaction is significantly faster than N-alkylation, you might be able to drive the reaction to completion by using a large excess of the electrophile, but this often leads to purification challenges.
-
Modify Reaction Order: Consider if you can perform the desired transformation before introducing the this compound fragment.
Caption: Decision workflow for managing amine reactivity.
Category 3: Purification and Handling
Question 4: My compound is streaking badly during silica gel column chromatography. How can I get clean separation?
Answer: The basicity of the secondary amine is the cause. The amine interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel, leading to poor peak shape and "streaking."
Solution: Deactivate the silica gel by adding a small amount of a non-nucleophilic base to your eluent.
-
Recommended Method: Add 0.5-1% triethylamine (Et₃N) or diisopropylethylamine (DIPEA) to your solvent system (e.g., Hexane/Ethyl Acetate). The volatile base will compete with your compound for the acidic sites on the silica, allowing your product to elute cleanly.
Question 5: How should I properly store this compound?
Answer: Proper storage is crucial to maintain the integrity of the compound.
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen).[15][16] This prevents slow hydrolysis of the TBS ether by atmospheric moisture and reaction of the basic amine with atmospheric CO₂ to form a carbamate salt.
-
Container: Use a well-sealed container, preferably with a septum cap for easy access with a syringe, to minimize atmospheric exposure.
Experimental Protocols
Protocol 1: Chemoselective Deprotection of the TBS Ether
This protocol describes the standard and mild removal of the TBS group using TBAF, leaving other functional groups (e.g., esters, amides) intact.
Materials:
-
This compound derivative (1.0 eq)
-
Tetra-n-butylammonium fluoride (TBAF), 1.0 M solution in THF (1.1 - 1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the TBS-protected compound (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the 1.0 M TBAF solution in THF (1.1 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Once complete, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with water, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected alcohol.[6]
Protocol 2: Protection of the Secondary Amine as a Boc-Carbamate
This protocol is essential when you need to perform reactions sensitive to the nucleophilic amine.
Materials:
-
This compound (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc)₂O (1.1 eq)
-
Triethylamine (Et₃N) or DIPEA (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Add triethylamine (1.2 eq) to the solution.
-
Add a solution of (Boc)₂O (1.1 eq) in DCM dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, water, and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting Boc-protected compound can typically be used in the next step without further purification.
References
-
Efficient and chemoselective cleavage of TBS ethers by a sub-stoichiometric amount of decaborane. RSC Publishing. 8
-
Understanding Silyl Ethers: Synthesis and Stability with TDS-Cl. Milliken. 12
-
A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl (TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol. Thieme Connect. 10
-
Alcohol or phenol synthesis by silyl ether cleavage. Organic Chemistry Portal. 17
-
Amines: Structure, Properties, and Reactions. Solubility of Things. 3
-
A Mild, Efficient and Selective Cleavage of Aryl tert-Butyldimethysilyl Ethers Using KOH in Ethanol. ResearchGate. 18
-
tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. 4
-
This compound. ChemicalBook. 15
-
This compound. ChemScene. 19
-
This compound. Sigma-Aldrich. 16
-
Amine. Wikipedia. 13
-
Silyl ether. Wikipedia. 5
-
Protecting Groups For Alcohols. Master Organic Chemistry. 7
-
16: Silylethers. Chemistry LibreTexts. 20
-
Amine Reactivity. Michigan State University Department of Chemistry. 14
-
Step-by-Step Guide for the Deprotection of TBDPS Ethers: Application Notes and Protocols. Benchchem. 21
-
Technical Support Center: Prevention of Silyl Ether Degradation in Experiments. Benchchem. 6
-
Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. National Institutes of Health. 22
-
TBS Protection - Common Conditions. Organic Chemistry Data. 23
-
A Simple and Useful Synthetic Protocol for Selective Deprotection of tert‐Butyldimethylsilyl (TBS) Ethers. ResearchGate. 24
-
The Reaction of Secondary Amines with Formaldehyde. The Journal of Organic Chemistry. 25
-
Deprotection of Silyl Ethers - Technical Library. Gelest. 9
-
Direct Conversion of Silyl Ethers to Organic Functionality - Technical Library. Gelest. 26
-
This compound CAS NO.204580-28-9. ENAO Chemical Co., Ltd. 27
-
Reactions of Amines. University of Calgary. 28
-
This compound. Sigma-Aldrich. 29
-
This compound 95%. AChemBlock. 1
-
Mild and Selective Deprotection of tert-Butyl(dimethyl)silyl Ethers with Catalytic Amounts of Sodium Tetrachloroaurate(III) Dihydrate. ResearchGate. 30
-
N-(2-(tert-butyldimethylsilyloxy)ethyl)methylamine, min 95%, 5 grams. Strem. 31
-
N-(2-(tert-Butyldimethylsilyloxy)ethyl)methylamine. PubChem. 2
Sources
- 1. This compound 95% | CAS: 204580-28-9 | AChemBlock [achemblock.com]
- 2. N-(2-(tert-Butyldimethylsilyloxy)ethyl)methylamine | C9H23NOSi | CID 16203640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 5. Silyl ether - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Efficient and chemoselective cleavage of TBS ethers by a sub-stoichiometric amount of decaborane - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. TBS Protection - Common Conditions [commonorganicchemistry.com]
- 12. nbinno.com [nbinno.com]
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- 31. calpaclab.com [calpaclab.com]
Scalability issues in the synthesis and use of N-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamine
Welcome to the technical support center for the synthesis and application of N-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and scalability issues associated with this versatile reagent. We provide in-depth troubleshooting advice and frequently asked questions in a user-friendly format to support your experimental success.
Section 1: Synthesis of this compound
The synthesis of this compound is most commonly achieved through the silylation of N-methylethanolamine with tert-butyldimethylsilyl chloride (TBDMSCl). While this reaction is straightforward on a lab scale, scaling up production can introduce several challenges.
Diagram of the Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs) and Troubleshooting: Synthesis
Q1: My silylation reaction is incomplete, even after extended reaction times. What are the likely causes and how can I resolve this?
A1: Incomplete silylation is a common issue, often stemming from several factors, particularly when scaling up.
-
Presence of Moisture: TBDMSCl is highly sensitive to moisture. Any water in your reactants or solvent will consume the silylating agent, forming inactive siloxanes and reducing the yield of your desired product.
-
Troubleshooting:
-
Ensure all glassware is rigorously oven-dried or flame-dried before use.
-
Use anhydrous solvents. If necessary, dry solvents using appropriate methods like distillation from a suitable drying agent or by passing them through a column of activated alumina.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.
-
-
-
Inadequate Mixing: On a larger scale, inefficient mixing can lead to localized concentrations of reactants and incomplete conversion.
-
Troubleshooting:
-
Use an overhead stirrer for reactions larger than a few hundred milliliters to ensure proper agitation.
-
Ensure the stir rate is sufficient to maintain a homogeneous mixture, especially during the addition of reagents.
-
-
-
Suboptimal Base: The choice and amount of base are critical. An insufficient amount of base will not effectively scavenge the HCl generated during the reaction, leading to a stall.
-
Troubleshooting:
-
Use a slight excess of a non-nucleophilic amine base like diisopropylethylamine (DIPEA) or triethylamine (TEA).
-
Ensure the base is dry and of high purity.
-
-
-
Low Reaction Temperature: While the reaction is often performed at room temperature, lower temperatures can slow the reaction rate.
-
Troubleshooting:
-
If the reaction is sluggish at room temperature, consider gentle heating (e.g., to 30-40 °C) to drive it to completion. Monitor for potential side reactions.
-
-
Q2: I'm observing a significant amount of white precipitate during my reaction. What is it and how should I handle it?
A2: The white precipitate is the hydrochloride salt of the amine base used (e.g., diisopropylethylammonium chloride). This is an expected byproduct of the reaction.
-
Handling at Scale:
-
Filtration: On a large scale, filtering this salt can be challenging due to its fine particle size, which can clog filter paper. Consider using a filter aid like Celite to improve filtration speed and efficiency.
-
Work-up: An aqueous work-up is a common and effective method for removing the salt. The crude reaction mixture is quenched with water, and the salt partitions into the aqueous phase.
-
Q3: During work-up, I'm having trouble with emulsions. How can I prevent or break them?
A3: Emulsions are common when working with amines and can be exacerbated at larger scales.
-
Prevention and Mitigation:
-
Add Brine: Washing the organic layer with a saturated aqueous solution of sodium chloride (brine) can help to break emulsions by increasing the ionic strength of the aqueous phase.
-
Solvent Choice: If using a water-miscible solvent like THF, it's advisable to remove it via rotary evaporation before the aqueous work-up.
-
Slow Additions: During the work-up, add aqueous solutions slowly with gentle mixing to minimize emulsion formation.
-
Q4: My final product is contaminated with a high-boiling, oily substance. What is this and how can I remove it?
A4: This is likely a siloxane byproduct, formed from the reaction of TBDMSCl with water. These byproducts can be difficult to remove by distillation due to their high boiling points.
-
Prevention and Removal:
-
Anhydrous Conditions: The best strategy is prevention by maintaining strictly anhydrous reaction conditions as detailed in Q1.
-
Chromatography: Flash column chromatography is an effective method for removing siloxane byproducts. Siloxanes are typically less polar than the desired silylated amine and will elute first.
-
Distillation: If the product is purified by distillation, careful fractional distillation may be required to separate the product from higher-boiling siloxanes.
-
Section 2: Use of this compound
The utility of this compound lies in the stability of the tert-butyldimethylsilyl (TBS) ether, which serves as a protecting group for the hydroxyl functionality. However, unintended cleavage of this group can be a significant issue.
Diagram of TBS Ether Stability and Cleavage
Caption: Stability profile of the TBS ether in this compound.
Frequently Asked Questions (FAQs) and Troubleshooting: Application
Q5: My TBS-protected amine is being unintentionally deprotected during a reaction. What are the common causes?
A5: Unintended deprotection of the TBS ether is a frequent problem and can occur under various conditions.
-
Acidic Conditions: TBS ethers are labile under acidic conditions.[1] This includes both Brønsted and some Lewis acids.
-
Troubleshooting:
-
If possible, modify your reaction to proceed under neutral or basic conditions.
-
If an acid is required, consider using a milder acid or running the reaction at a lower temperature to minimize deprotection.
-
For reactions that generate acidic byproducts, the inclusion of a non-nucleophilic base can help to neutralize the acid as it is formed.
-
-
-
Fluoride Sources: The silicon-fluorine bond is exceptionally strong, making fluoride ions potent reagents for TBS ether cleavage.[2]
-
Troubleshooting:
-
Be aware of any reagents in your reaction that could be a source of fluoride ions. This includes common reagents like tetra-n-butylammonium fluoride (TBAF), which is often used for intentional deprotection.[2]
-
-
-
Harsh Reaction Conditions: Prolonged reaction times or high temperatures, even under nominally compatible conditions, can lead to slow cleavage of the TBS ether.
-
Troubleshooting:
-
Optimize your reaction to proceed at the lowest possible temperature and for the shortest necessary time.
-
If the desired transformation is sluggish, consider using a more active catalyst rather than increasing the temperature or reaction time.
-
-
Q6: I am having difficulty purifying my final product, which contains the N-[2-(hydroxy)ethyl]methylamine moiety after deprotection. What are some best practices?
A6: The deprotected amino alcohol can be challenging to purify due to its polarity and potential to chelate to chromatography media.
-
Purification Strategies:
-
Acid-Base Extraction: If your target compound is stable to pH changes, an acid-base extraction can be an effective purification method. The amine can be protonated with a dilute acid (e.g., 1 M HCl) and extracted into the aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted into an organic solvent.
-
Column Chromatography:
-
Silica Gel: Due to the basic nature of the amine, it may streak or adhere strongly to standard silica gel. To mitigate this, you can pre-treat the silica gel with a base like triethylamine or use a mobile phase containing a small amount of triethylamine (e.g., 1-2%).
-
Alumina: Basic or neutral alumina can be a good alternative to silica gel for the purification of amines, as it is less acidic.
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (e.g., C18) may be a suitable purification method.
-
-
Q7: How can I monitor the progress of reactions involving this compound?
A7: Thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) are excellent techniques for monitoring these reactions.
-
TLC Analysis:
-
The silylated starting material is significantly less polar than the deprotected amino alcohol. This difference in polarity allows for easy monitoring of the reaction progress on a TLC plate. The silylated compound will have a higher Rf value.
-
-
GC-MS Analysis:
-
The silylated compound is volatile and well-suited for GC-MS analysis. The deprotected product is less volatile but can still be analyzed by GC-MS, often after derivatization. This technique can provide information on the conversion of the starting material and the formation of byproducts.
-
Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a stirred solution of N-methylethanolamine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add diisopropylethylamine (DIPEA) (1.3 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl) (1.0 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 16 hours or until completion as monitored by TLC or GC-MS.
-
Quench the reaction by the slow addition of water.
-
Separate the organic layer and wash sequentially with saturated aqueous NH₄Cl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or flash column chromatography on silica gel.
Protocol 2: Deprotection of the TBS Ether
-
Dissolve the this compound derivative (1.0 eq) in tetrahydrofuran (THF).
-
Add a solution of tetra-n-butylammonium fluoride (TBAF) (1.1 eq, 1 M in THF) to the reaction mixture.
-
Stir at room temperature for 1-2 hours or until the reaction is complete as monitored by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the resulting N-methylethanolamine derivative by an appropriate method (e.g., column chromatography or acid-base extraction).
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 189.37 g/mol | [3] |
| Boiling Point | 193.8 ± 23.0 °C (Predicted) | [4] |
| Density | 0.830 ± 0.06 g/cm³ (Predicted) | [4] |
| Storage Temperature | 2–8 °C under inert gas | [5] |
References
-
ResearchGate. (n.d.). Techniques for Silylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
-
Patschinski, P., Zhang, C., & Zipse, H. (2014). The Lewis base-catalyzed silylation of alcohols--a mechanistic analysis. The Journal of Organic Chemistry, 79(17), 8348–8357. [Link]
-
Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society, 94(17), 6190–6191. [Link]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]
-
Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up. Retrieved from [Link]
-
Valdez, C. A., Leif, R. N., & Hart, B. R. (2014). Rapid and mild silylation of β-amino alcohols at room temperature mediated by N-methylimidazole for enhanced detectability by gas chromatography/electron ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 28(20), 2215–2222. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13903135, N-(2-(tert-Butyldimethylsilyloxy)ethyl)methylamine. Retrieved from [Link].
Sources
Alternative deprotection methods for N-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamine to avoid specific side products
Topic: Alternative Deprotection Methods for N-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamine to Avoid Specific Side Products
Prepared by: Gemini, Senior Application Scientist
Welcome to our technical support center. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize the tert-butyldimethylsilyl (TBS) protecting group for hydroxyl functionalities, particularly within molecules containing amine moieties such as this compound. While standard deprotection methods are often effective, their application to complex, multifunctional molecules can lead to challenging side reactions, incomplete conversions, and low yields.
This document provides in-depth troubleshooting advice, answers to frequently encountered problems, and detailed alternative protocols that offer enhanced selectivity and milder reaction conditions. Our focus is on the causality behind experimental choices, empowering you to select the optimal method for your specific substrate and synthetic goals.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common issues observed during the deprotection of TBS-protected amino alcohols.
Q1: My standard deprotection with tetrabutylammonium fluoride (TBAF) in THF is resulting in a significant, unidentified side product and low yield. What is the likely cause?
A: While TBAF is a potent desilylating agent, its utility can be complicated by its inherent basicity, especially in its anhydrous or semi-anhydrous forms.[1][2] The fluoride anion itself is a strong base, and commercial TBAF solutions contain residual hydroxide or alkoxide ions. When your substrate contains an amine, like this compound, this basicity can promote several side reactions:
-
Intramolecular Cyclization/Rearrangement: In more complex substrates, the newly formed alkoxide (after deprotection) could participate in intramolecular reactions if a suitable electrophilic site is present.
-
Base-Mediated Degradation: If your larger molecule contains other base-labile functional groups (e.g., esters, β-keto systems, or sensitive stereocenters), TBAF can cause hydrolysis, elimination, or epimerization, leading to a complex product mixture.[3]
-
Silyl Migration: Although less common for the robust TBS group compared to TMS, under certain conditions, a thermodynamically driven O-to-N silyl migration could occur, leading to an isomeric impurity.
The first step in troubleshooting is to neutralize the basicity of the reagent. A common and effective strategy is to buffer the reaction mixture by adding a mild acid, such as acetic acid.[3]
Q2: I'm performing an acid-catalyzed deprotection, but the reaction is either very slow or requires harsh conditions that damage my starting material. How can I improve this?
A: Acid-catalyzed deprotection proceeds via protonation of the silyl ether oxygen, followed by nucleophilic attack on the silicon atom.[4][5] The presence of a secondary amine in your molecule complicates this. Under acidic conditions, the amine is protonated to form an ammonium salt. This has two consequences:
-
Reduced Substrate Reactivity: The positive charge on the ammonium ion can inductively disfavor the required protonation of the nearby silyl ether oxygen, slowing down the reaction.
-
Solubility Issues: The resulting ammonium salt may have poor solubility in common organic solvents like THF or DCM, further impeding the reaction rate.
Forcing the reaction with stronger acids or higher temperatures can lead to undesired side reactions, such as ether cleavage if other ether functionalities are present in the molecule.[6][7] The solution is to use a milder, specialized acidic reagent that provides sufficient catalytic activity without excessive acidity. Pyridinium p-toluenesulfonate (PPTS) in a protic solvent like methanol or ethanol is an excellent choice for such substrates.[4]
Q3: Is it possible to deprotect the TBS ether without using fluoride or strong acid? My substrate is sensitive to both.
A: Yes, fluoride- and strong-acid-free methods are available and are often superior for highly functionalized molecules. These methods typically rely on Lewis acids or other catalytic systems that activate the Si-O bond for cleavage under neutral or very mild conditions.
Several systems have proven effective:
-
Lewis Acids: Catalytic amounts of Lewis acids such as ZrCl₄, NaAuCl₄, or Hf(OTf)₄ can efficiently cleave TBS ethers with high chemoselectivity.[8][9]
-
Catalytic Acetyl Chloride in Methanol: This system generates a small amount of HCl in situ, providing a very mild and effective acidic environment for deprotection. It is known to tolerate many other protecting groups.[8][10]
-
Catalytic N-Iodosuccinimide (NIS) in Methanol: NIS can act as a mild Lewis acid to catalyze the methanolysis of the silyl ether, offering another excellent fluoride-free alternative.[8]
These methods are particularly valuable when you need to preserve other acid- or base-sensitive groups.
Part 2: Troubleshooting and Strategic Planning
When a standard deprotection fails, a systematic approach is needed. The following workflow helps diagnose the issue and select an appropriate alternative strategy.
Troubleshooting Workflow
Caption: Troubleshooting decision tree for TBS deprotection.
Part 3: Alternative Deprotection Protocols
Here we present detailed, step-by-step protocols for alternative deprotection methods that address the common issues of basicity, harsh acidity, and fluoride sensitivity.
Protocol A: Mild Acidic Deprotection with PPTS
Principle: Pyridinium p-toluenesulfonate (PPTS) is a mild, crystalline, and non-hygroscopic acid catalyst. In a protic solvent like methanol (MeOH), it facilitates the gentle solvolysis of sterically accessible silyl ethers, such as primary TBS ethers, while often leaving more hindered silyl ethers or other acid-sensitive groups intact.[4] This method is ideal for substrates that are incompatible with the basicity of TBAF.
Experimental Protocol:
-
Preparation: Dissolve the substrate (e.g., this compound, 1.0 eq.) in anhydrous methanol (MeOH) to make a 0.1 M solution under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: Add pyridinium p-toluenesulfonate (PPTS, 0.2-0.3 eq.) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature (or gently warm to 40 °C if the reaction is sluggish). Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Redissolve the residue in ethyl acetate (EtOAc).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the PPTS, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol B: Buffered Fluoride Deprotection with TBAF/AcOH
Principle: This method leverages the high efficacy of TBAF while mitigating its destructive basicity. Acetic acid (AcOH) is added to the reaction to buffer the solution, neutralizing the alkoxide product as it forms and preventing it from catalyzing side reactions.[3] This maintains a mildly basic to near-neutral pH, preserving base-sensitive functionalities.
Experimental Protocol:
-
Preparation: Dissolve the substrate (1.0 eq.) in tetrahydrofuran (THF) to make a 0.1 M solution.
-
Reagent Addition: To this solution, add acetic acid (AcOH, 1.5 eq.). Then, add a 1.0 M solution of TBAF in THF (1.2 eq.) dropwise at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the progress by TLC or LC-MS (typically 1-6 hours). The reaction is often significantly faster than unbuffered TBAF for some substrates.
-
Workup:
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with EtOAc (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
-
Purification: Purify the crude product via flash column chromatography.
Protocol C: Fluoride-Free Lewis Acid Catalysis with ZrCl₄
Principle: Zirconium(IV) chloride (ZrCl₄) is an efficient Lewis acid catalyst for the cleavage of TBS ethers under mild, fluoride-free conditions.[9] The mechanism involves coordination of the Lewis acid to the ether oxygen, weakening the Si-O bond and facilitating its cleavage by a nucleophile (often the solvent or trace water). This method exhibits excellent chemoselectivity, often leaving other protecting groups like TBDPS or acetals untouched.
Experimental Protocol:
-
Preparation: Dissolve the substrate (1.0 eq.) in anhydrous acetonitrile (MeCN) or dichloromethane (DCM) (0.1 M) under an inert atmosphere.
-
Reagent Addition: Add ZrCl₄ (0.2 eq.) to the solution in one portion at room temperature. A transient cloudiness may be observed.
-
Reaction Monitoring: Stir the mixture at room temperature. The reaction is typically rapid, often completing within 20-60 minutes. Monitor closely by TLC or LC-MS.
-
Workup:
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Stir vigorously for 15 minutes, then filter through a pad of Celite® to remove zirconium salts.
-
Extract the filtrate with EtOAc or DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by column chromatography as needed.
Part 4: Comparative Summary of Deprotection Methods
The choice of deprotection agent is critical and substrate-dependent. This table provides a comparative overview to guide your decision-making process.
| Method | Reagent(s) | Typical Conditions | Pros | Cons | Best For... |
| Standard Fluoride | TBAF | THF, 0 °C to RT | Potent, widely used | Strongly basic, can cause side reactions[2][3] | Robust molecules without base-labile groups. |
| Standard Acid | HCl, TFA | MeOH or DCM, RT | Effective, inexpensive | Harsh, low chemoselectivity, not for acid-sensitive groups[1] | Simple, acid-stable substrates. |
| Mild Acidic (A) | PPTS | MeOH, RT to 40 °C | Very mild, high chemoselectivity, avoids basicity[4] | Can be slow, requires protic solvent | Substrates with base-sensitive functional groups. |
| Buffered Fluoride (B) | TBAF, AcOH | THF, 0 °C to RT | Mitigates basicity of TBAF, preserves base-labile groups[3] | Still uses fluoride, may not be suitable for F⁻ sensitive compounds | Improving yields and suppressing side reactions in TBAF protocols. |
| Lewis Acid (C) | ZrCl₄ (cat.) | MeCN, RT | Fluoride-free, very fast, mild, high chemoselectivity[9] | Requires anhydrous conditions, metal salt workup | Complex molecules with multiple sensitive protecting groups. |
Part 5: Mechanistic Overview
Understanding the reaction mechanism is key to predicting reactivity and potential side reactions.
Caption: Simplified mechanisms for fluoride vs. acid deprotection.
References
-
Total Synthesis. TBS Protecting Group: TBS Protection & Deprotection. [Link]
-
Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]
-
ResearchGate. Safe Deprotection Strategy for the Tert-Butyldimethylsilyl (TBS) Group During RNA Synthesis. [Link]
-
The Organic Chemistry Tutor. TBS Protection - Common Conditions. [Link]
-
Chemistry Stack Exchange. By what mechanism do acids deprotect primary silyl ethers?. [Link]
-
PubMed Central (PMC). KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. [Link]
-
Chem-Station. Silyl Protective Groups. [Link]
-
PubMed Central (PMC). Chemoselective Deprotection of Triethylsilyl Ethers. [Link]
-
Fisher Scientific. Amine Protection / Deprotection. [Link]
-
ResearchGate. Selective protection of secondary alcohols by using formic acid as a mild and efficient deprotection reagent for primary TBDMS ethers-Supporting Information. [Link]
-
Wikipedia. Ether cleavage. [Link]
-
Organic Chemistry Portal. tert-Butyldiphenylsilyl Ethers. [Link]
-
Gelest. Deprotection of Silyl Ethers - Technical Library. [Link]
-
ResearchGate. A Simple and Useful Synthetic Protocol for Selective Deprotection of tert-Butyldimethylsilyl (TBS) Ethers. [Link]
-
Organic Chemistry Portal. Alcohol or phenol synthesis by ether cleavage. [Link]
-
Glen Research. Application Guide - Procedure for the synthesis, deprotection and isolation of RNA using TOM-protected monomers. [Link]
-
PubChem. N-(2-(tert-Butyldimethylsilyloxy)ethyl)methylamine. [Link]
- Google Patents.
-
Indian Academy of Sciences. Base-oxidant promoted metal-free N-demethylation of arylamines. [Link]
-
HETEROCYCLES. A NEW DEPROTECTION PROCEDURE FOR THE N-METHOXY- METHYL GROUP OF N-METHOXYMETHYL-HETEROCYCLIC COMPOUNDS. [Link]
-
Chemical Research in Chinese Universities. CuCl-catalyzed Oxidative N-Demethylation of Arylamines with Butyl Hydroperoxide. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. TBS Protection - Common Conditions [commonorganicchemistry.com]
- 3. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 4. One moment, please... [total-synthesis.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Ether cleavage - Wikipedia [en.wikipedia.org]
- 7. Alcohol or phenol synthesis by ether cleavage [organic-chemistry.org]
- 8. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. tert-Butyldiphenylsilyl Ethers [organic-chemistry.org]
Validation & Comparative
The Linker's Pivotal Role in PROTAC Design: A Comparative Guide to N-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamine and HO-PEG-amine Linkers
Introduction: The PROTAC Revolution and the Unsung Hero - The Linker
Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality, shifting the paradigm from traditional occupancy-driven inhibition to event-driven pharmacology.[1] These heterobifunctional molecules co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[2] A PROTAC molecule is comprised of three essential components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that tethers these two moieties.[1] While the choice of ligands dictates target specificity, the linker is far from a passive spacer; it is a critical determinant of a PROTAC's overall efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex.[3][4]
This guide provides an in-depth technical comparison of two distinct classes of linkers used in PROTAC design, represented by the aliphatic N-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamine and the hydrophilic HO-PEG-amine linkers. We will explore their impact on PROTAC performance, supported by experimental data, and provide detailed protocols for their application.
The Dichotomy of Linker Chemistry: Hydrophobicity vs. Hydrophilicity
The choice between a hydrophobic aliphatic linker and a hydrophilic polyethylene glycol (PEG) linker is a critical decision in PROTAC design, with each conferring distinct advantages and disadvantages.[5][6]
HO-PEG-Amine Linkers: The Hydrophilic Workhorse
Polyethylene glycol (PEG) chains are the most prevalent motifs in PROTAC linkers, utilized in over half of the reported PROTACs.[7] Their popularity stems from several key advantages:
-
Enhanced Solubility: PROTACs are often large, complex molecules with poor aqueous solubility. The repeating ethylene glycol units in PEG linkers are inherently hydrophilic, which can significantly improve the overall solubility of the PROTAC, a crucial factor for both in vitro assays and in vivo bioavailability.[3][7]
-
Improved Permeability through Conformational Flexibility: While increased hydrophilicity might seem counterintuitive for cell membrane permeability, the flexible nature of PEG linkers can allow the PROTAC to adopt folded, "chameleon-like" conformations.[8] This folding can shield the molecule's polar surface area, facilitating passage across the lipophilic cell membrane.[8][9]
-
Tunability: PEG linkers are commercially available in various lengths, allowing for systematic optimization of the distance between the POI and the E3 ligase to achieve a productive ternary complex.[7]
However, PEG linkers are not without their drawbacks. They can be more susceptible to oxidative metabolism in vivo compared to their alkyl counterparts, potentially leading to reduced metabolic stability.[5][6]
This compound: A Representative Aliphatic Linker Building Block
This compound represents a building block for constructing aliphatic, or alkyl-based, linkers. These linkers are characterized by their hydrocarbon chains and offer a different set of properties:
-
Enhanced Hydrophobicity and Permeability: The hydrophobic nature of alkyl chains can enhance passive diffusion across the cell membrane.[4] However, excessive lipophilicity can also lead to poor solubility and non-specific binding.[5]
-
Metabolic Stability: Alkyl chains are generally considered to be more metabolically stable than PEG linkers, which can be an advantage for developing PROTACs with a longer in vivo half-life.[5]
-
Synthetic Tractability: Aliphatic linkers are often synthetically straightforward and readily accessible.[6] The tert-butyldimethylsilyl (TBDMS) protecting group on the amine is a standard and robust protecting group in organic synthesis, allowing for selective deprotection and coupling during the multi-step synthesis of a PROTAC.
The primary challenge with aliphatic linkers is often their negative impact on aqueous solubility, which can hinder formulation and bioavailability.[6]
Comparative Analysis: Performance in PROTACs
The choice of linker has a profound and often unpredictable impact on the degradation efficiency of a PROTAC, which is typically quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation).[10]
Quantitative Data Comparison
The following tables summarize representative data from the literature, comparing the performance of PROTACs with alkyl versus PEG linkers.
Table 1: Impact of Linker Composition on Physicochemical Properties of BRD4-Targeting PROTACs [3]
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) |
| PROTAC 1 | Alkyl | 785.9 | 4.2 | 165.2 |
| PROTAC 2 | PEG2 | 831.9 | 3.5 | 174.5 |
| PROTAC 3 | PEG4 | 919.0 | 2.8 | 193.0 |
Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area.
Table 2: Influence of Linker Composition on Degradation and Permeability of SMARCA2-Targeting PROTACs [3]
| PROTAC | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Permeability (10⁻⁷ cm s⁻¹) |
| PROTAC A | Alkyl | >1000 | <20 | 2.5 |
| PROTAC B | PEG2 | 500 | 55 | 1.8 |
| PROTAC C | PEG4 | 250 | 70 | 1.1 |
Data is illustrative and compiled from various sources in the literature. DC₅₀ and Dₘₐₓ values are cell-line dependent.
Table 3: Comparative Degradation Efficiency (DC₅₀) of PROTACs with Alkyl vs. PEG Linkers for Various Targets [3]
| Target Protein | Cell Line | Linker Composition | DC₅₀ (nM) |
| BRD4 | H661 | C3 Alkyl | 15.6 |
| BRD4 | H661 | PEG1 | 5.8 |
| BTK | Ramos | C5 Alkyl | 2.5 |
| BTK | Ramos | PEG2 | 1.2 |
| mTOR | MDA-MB-231 | C8 Alkyl | 45.4 |
| mTOR | MDA-MB-231 | PEG4 | 19.8 |
These data illustrate that while alkyl linkers can sometimes offer better permeability, PEG linkers often lead to improved degradation potency (lower DC50 values), likely due to a combination of enhanced solubility and the ability to promote a more favorable conformation for ternary complex formation.[3][4]
Experimental Protocols
General Workflow for PROTAC Synthesis and Evaluation
Caption: A typical workflow for PROTAC synthesis and evaluation.
Protocol 1: Synthesis of a PROTAC using a HO-PEG-amine Linker (Amide Coupling)
This protocol describes a two-step amide coupling process to synthesize a PROTAC.
Materials:
-
POI ligand with a carboxylic acid functional group
-
HO-PEGn-NH2 (bifunctional PEG linker)
-
E3 ligase ligand with a carboxylic acid functional group
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Step 1: Coupling of POI Ligand to PEG Linker
-
In a round-bottom flask, dissolve the POI ligand (1.0 eq) and Boc-NH-PEGn-COOH (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Step 2: Boc Deprotection
-
Dissolve the product from Step 1 in a 1:1 mixture of TFA and DCM.
-
Stir at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.
Step 3: Coupling of E3 Ligase Ligand
-
Dissolve the deprotected intermediate from Step 2 and the E3 ligase ligand (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq).
-
Stir the reaction at room temperature for 4-12 hours.
-
Purify the final PROTAC using reverse-phase HPLC.
-
Confirm the identity and purity of the final product by HRMS and NMR spectroscopy.
Protocol 2: Synthesis of a PROTAC using an Aliphatic Linker Derived from this compound
This protocol involves the reductive amination to couple the linker to a warhead, followed by deprotection and coupling to the E3 ligase ligand.
Materials:
-
POI ligand with an aldehyde functional group
-
This compound
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
Tetrabutylammonium fluoride (TBAF)
-
Tetrahydrofuran (THF)
-
E3 ligase ligand with a carboxylic acid functional group
-
HATU, DIPEA, DMF
Step 1: Reductive Amination
-
Dissolve the POI ligand-aldehyde (1.0 eq) and this compound (1.2 eq) in DCE.
-
Add STAB (1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench the reaction with saturated sodium bicarbonate solution and extract with DCM.
-
Dry the organic layer and concentrate. Purify by column chromatography.
Step 2: TBDMS Deprotection
-
Dissolve the product from Step 1 in THF.
-
Add TBAF (1.1 eq, 1M solution in THF) and stir at room temperature for 1-2 hours.
-
Quench with water and extract with ethyl acetate.
-
Dry, concentrate, and purify to obtain the alcohol intermediate.
Step 3: Final Coupling
-
Follow a similar procedure to Step 3 in Protocol 1, coupling the alcohol intermediate (after converting it to an appropriate reactive group if necessary, e.g., a mesylate for nucleophilic substitution, or using a different coupling strategy) to the E3 ligase ligand.
Protocol 3: Western Blot for Protein Degradation
This is a standard assay to quantify the extent of target protein degradation.[4][10]
Materials:
-
Relevant cell line expressing the POI
-
Synthesized PROTACs
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Lyse the cells and quantify the total protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody against the POI overnight at 4°C.
-
Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Strip the membrane and re-probe with the loading control antibody. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle-treated control. Calculate DC50 and Dmax values from a dose-response curve.
Visualizing the PROTAC Mechanism and Linker Design Logic
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A decision tree for initial linker selection in PROTAC design.
Conclusion and Future Perspectives
The choice between this compound-derived aliphatic linkers and HO-PEG-amine linkers is a critical decision in PROTAC design that involves a trade-off between solubility, permeability, and metabolic stability.[5] PEG linkers generally enhance aqueous solubility and can promote favorable conformations for ternary complex formation, often leading to potent degradation.[3][8] Aliphatic linkers, while potentially offering better metabolic stability and passive permeability, can pose challenges with solubility.[5][6]
Ultimately, the optimal linker is target- and system-dependent, and empirical evaluation of a library of linkers with varying lengths and compositions is essential for the development of a successful PROTAC.[3][11] As our understanding of the structural biology of ternary complexes deepens, we can anticipate a move towards more rational, structure-based linker design, moving beyond the trial-and-error approach.
References
-
Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. [Link]
-
Open Exploration Publishing. (2020). Novel approaches for the rational design of PROTAC linkers. [Link]
-
Maple, H. J., et al. (2025). Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. ACS Medicinal Chemistry Letters. [Link]
-
ResearchGate. Impact of Linker Composition on VHL PROTAC Cell Permeability. [Link]
-
ResearchGate. Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability | Request PDF. [Link]
-
ACS Publications. Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. [Link]
-
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A Senior Application Scientist's Comparative Guide to Targeted Protein Degradation Technologies
Introduction: Beyond Inhibition to Induce Elimination
For decades, the dominant paradigm in drug discovery has been occupancy-driven inhibition, where small molecules are designed to block the active site of a pathogenic protein. While successful, this approach leaves a vast portion of the proteome, estimated at over 85%, inaccessible or "undruggable" because many proteins lack suitable enzymatic pockets.[1][2] A revolutionary strategy, Targeted Protein Degradation (TPD), has emerged to overcome this limitation. Instead of merely inhibiting a target protein, TPD co-opts the cell's own natural disposal machinery to selectively eliminate it entirely.[1][3]
This guide provides a comparative overview of the leading TPD technologies, focusing on Proteolysis Targeting Chimeras (PROTACs) and Molecular Glues. It will delve into their mechanisms, compare their performance characteristics, and provide detailed experimental protocols for their validation.
A brief note on the role of synthetic chemistry: The complex molecules central to TPD, such as PROTACs, are constructed from smaller chemical building blocks. A compound like N-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamine represents a typical synthetic intermediate. Its chemical structure, featuring a protected amine group, makes it a suitable precursor for synthesizing the flexible linkers that are a critical component of PROTACs.[4][5][6][7] While not an active degrader itself, its role in the synthesis pipeline is fundamental to the creation of the final therapeutic molecule.
Part 1: The Architects of Degradation: PROTACs vs. Molecular Glues
The two most advanced strategies for inducing protein degradation via the ubiquitin-proteasome system (UPS) are PROTACs and molecular glues.[8] Both hijack E3 ubiquitin ligases to tag a protein of interest (POI) for destruction, but they do so through distinct mechanisms.[9][]
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules composed of three distinct parts: a ligand that binds the target protein, a second ligand that recruits an E3 ubiquitin ligase (commonly Cereblon (CRBN) or von Hippel-Lindau (VHL)), and a chemical linker connecting the two.[1][11][12] By acting as a molecular bridge, the PROTAC brings the target protein and the E3 ligase into close proximity, forming a "ternary complex".[1][12][13] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. Once poly-ubiquitinated, the target is recognized and degraded by the 26S proteasome, while the PROTAC molecule is released to catalyze further degradation cycles.[11][12][13]
Molecular Glues
Unlike the rationally designed, linker-connected structure of PROTACs, molecular glues are smaller, monovalent compounds that induce or stabilize an interaction between an E3 ligase and a target protein.[2][9][] They achieve this by binding to the E3 ligase and altering its surface topography, creating a novel interface that is recognized by the target protein.[] This leads to the formation of a ternary complex and subsequent ubiquitination and degradation of the target, similar to the final steps of the PROTAC pathway.[9][] The discovery of molecular glues has often been serendipitous, with classic examples including the immunomodulatory drugs (IMiDs) like thalidomide, which redirects the CRBN E3 ligase to degrade transcription factors such as IKZF1 and IKZF3.[2][8][14]
Comparative Analysis
The choice between a PROTAC and a molecular glue approach depends on several factors, including the nature of the target protein and the goals of the therapeutic intervention.
| Feature | PROTACs (Proteolysis Targeting Chimeras) | Molecular Glues |
| Structure | Heterobifunctional: POI ligand, linker, E3 ligand.[1][11][12] | Monovalent small molecule.[15] |
| Design Principle | Rationally designed based on known binders for the POI and E3 ligase.[16] | Often discovered serendipitously; rational design is an emerging field.[9][15] |
| Molecular Weight | Typically larger (700-1100 Da), which can challenge cell permeability and oral bioavailability.[11] | Smaller ( < 500 Da), generally possessing more favorable drug-like properties.[15] |
| Target Scope | Broad. Can target any protein for which a binder can be developed.[1][11] | More limited. Requires a specific induced or stabilized interaction with an E3 ligase.[] |
| Key Advantage | Modularity and rational design allow for systematic optimization of potency and selectivity.[17] | Excellent physicochemical properties and potential to degrade "undruggable" targets lacking binding pockets.[2][9] |
| Key Challenge | Complex synthesis and optimization of the tripartite structure (ligands and linker).[17] | Difficult to discover and predict which proteins can be targeted.[][15] |
Part 2: Experimental Validation of Protein Degradation
Confirming that a compound induces the degradation of a target protein, rather than simply inhibiting it, requires specific experimental validation. The two most fundamental and widely used techniques are Western blotting for targeted analysis and mass spectrometry for proteome-wide effects.[18][19]
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The Strategic Advantage of Silylation: A Comparative Guide to N-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamine in Complex Synthesis
For researchers, scientists, and drug development professionals navigating the intricate pathways of multi-step synthesis, the choice of protecting groups is a critical decision that can significantly impact yield, purity, and overall efficiency. This guide provides an in-depth comparison of N-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamine, a tert-butyldimethylsilyl (TBDMS) protected form of N-methylethanolamine, against other common protective strategies, supported by experimental insights and case studies.
At its core, this compound offers a robust and versatile solution for the temporary masking of the hydroxyl group in N-methylethanolamine, a bifunctional building block crucial in the synthesis of numerous pharmaceutical compounds. The strategic selection of the TBDMS group confers a distinct set of advantages in terms of stability, orthogonality, and ease of handling, making it a preferred choice in many complex synthetic routes, including the development of advanced oncology therapeutics.
The TBDMS Advantage: A Comparative Overview
The utility of a protecting group is judged by its ability to be introduced efficiently, remain inert during various transformations, and be removed selectively under mild conditions.[1] The TBDMS ether in this compound excels in these aspects when compared to other common protecting groups for alcohols, such as other silyl ethers or carbamates for the amine functionality.
The primary distinction lies in the steric bulk of the tert-butyl group on the silicon atom. This steric hindrance is the cornerstone of the TBDMS group's stability, rendering the silyl ether significantly more resilient to a wide array of reaction conditions compared to less hindered silyl ethers like trimethylsilyl (TMS) ethers.[2] This enhanced stability is crucial in multi-step syntheses where the molecule is subjected to various reagents and conditions.
| Protecting Group Strategy | Key Advantages | Key Disadvantages |
| TBDMS Ether (for -OH) | High stability to a wide range of reagents (e.g., mild acids, bases, organometallics).[2] Can be selectively removed in the presence of more robust silyl ethers like TIPS or TBDPS.[2] | Can be difficult to remove under very mild conditions. |
| Boc Carbamate (for -NH) | Stable to most nucleophiles and bases.[3] Easily removed under acidic conditions. | Labile to strong acids. Does not protect the hydroxyl group. |
| Benzyl Ether (for -OH) | Stable to acidic and basic conditions. | Requires harsh hydrogenolysis or strong acid for removal, which may not be compatible with other functional groups. |
| TMS Ether (for -OH) | Very easily introduced and removed. | Highly labile and not suitable for multi-step syntheses with varied reaction conditions.[2] |
Case Study: Synthesis of EZH2 Inhibitors
A compelling case for the successful application of this compound is found in the synthesis of Enhancer of Zeste Homolog 2 (EZH2) inhibitors, a class of anti-cancer agents that includes Tazemetostat.[4][5] EZH2 is a histone methyltransferase that plays a crucial role in the regulation of gene expression and is a validated target in various cancers.[4]
The synthesis of these complex molecules often involves the coupling of a substituted pyridine or pyrimidine core with a side chain derived from N-methylethanolamine. The unprotected hydroxyl and amine groups of N-methylethanolamine would interfere with the required reaction conditions. Therefore, protection is essential.
In this context, the TBDMS protection of the hydroxyl group in this compound provides a key strategic advantage. The TBDMS ether is stable to the conditions required for subsequent coupling reactions, such as amide bond formation or nucleophilic aromatic substitution. Furthermore, its removal can be achieved selectively later in the synthetic sequence without disturbing other sensitive functionalities that may have been introduced.
While specific comparative data on yields for different protecting groups in the public domain is limited for proprietary drug synthesis, the widespread use of TBDMS-protected intermediates in patents related to EZH2 inhibitors like Tazemetostat and GSK2816126 underscores its superior performance in this application.[6][7]
Experimental Protocols
Synthesis of this compound
This protocol outlines the straightforward and high-yielding synthesis of the title compound from commercially available starting materials.
Diagram of the Synthesis Workflow:
Caption: Synthetic workflow for this compound.
Step-by-Step Procedure:
-
To a stirred solution of N-methyl-2-hydroxyethylamine (1.0 equivalent) in dichloromethane, add diisopropylethylamine (1.4 equivalents).
-
Slowly add tert-butyldimethylsilyl chloride (1.0 equivalent) to the mixture at room temperature.
-
Stir the reaction mixture for 16 hours at room temperature.
-
Upon completion (monitored by TLC), add water to the reaction mixture.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield this compound as a liquid. A typical reported yield is around 71%.
Deprotection of the TBDMS Ether
The removal of the TBDMS group is a critical step and can be achieved under various conditions, allowing for flexibility in the synthetic strategy.
Diagram of Deprotection Pathways:
Caption: Common deprotection methods for TBDMS ethers.
Step-by-Step Procedure (using TBAF):
-
Dissolve the TBDMS-protected compound in tetrahydrofuran (THF).
-
Add a solution of tetrabutylammonium fluoride (TBAF) (typically 1.1 equivalents) in THF to the reaction mixture.
-
Stir at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Orthogonal Protection Strategies
The true power of this compound is realized in orthogonal protection schemes, where multiple protecting groups with different labilities are used to selectively unmask functional groups.[8] For instance, the amine functionality of this compound can be protected with a Boc group, which is acid-labile. This allows for the selective deprotection of the TBDMS ether (fluoride-labile) or the Boc group (acid-labile) at different stages of the synthesis, providing precise control over the synthetic route.
Logical Relationship of Orthogonal Deprotection:
Caption: Orthogonal deprotection of a dual-protected amino alcohol.
Conclusion
This compound stands out as a superior choice for the protection of N-methylethanolamine in complex, multi-step syntheses. Its TBDMS protecting group offers a well-calibrated balance of stability and selective reactivity, which is essential for the efficient construction of intricate molecular architectures. The successful application of this building block in the synthesis of cutting-edge pharmaceuticals like EZH2 inhibitors serves as a powerful testament to its strategic value in modern drug discovery and development. Researchers and synthetic chemists can leverage the predictable and robust nature of this reagent to streamline their synthetic routes and enhance the overall success of their research endeavors.
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A Researcher's Guide to Spectroscopic Validation of N-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamine Reaction Products
For researchers, scientists, and drug development professionals engaged in multi-step organic synthesis, the robust validation of reaction intermediates is paramount. N-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamine is a versatile building block, prized for the orthogonal protection of its hydroxyl and secondary amine functionalities. The tert-butyldimethylsilyl (TBDMS) ether offers steric bulk and stability under a range of conditions, allowing for selective manipulation of the methylamino group. This guide provides an in-depth comparison of spectroscopic techniques for the validation of this starting material and its key reaction products, offering insights into the causality behind experimental choices and presenting comparative data with alternative protective group strategies.
Spectroscopic Characterization of the Starting Material: this compound
A thorough understanding of the spectroscopic signature of the starting material is the bedrock of reliable reaction monitoring. The primary techniques for characterizing this compound are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
Molecular Structure and Atom Numbering:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed structural information. The predicted ¹H and ¹³C NMR chemical shifts are crucial for identifying the molecule and tracking its transformation.
¹H NMR Spectroscopy: The proton NMR spectrum will exhibit distinct signals for the TBDMS group and the ethylmethylamine backbone.
-
TBDMS Protons: A sharp singlet at approximately 0.05 ppm corresponds to the six magnetically equivalent protons of the two methyl groups attached to the silicon atom. A second singlet at around 0.88 ppm is characteristic of the nine equivalent protons of the tert-butyl group.
-
Ethylamine Backbone: The methylene protons adjacent to the silyloxy group (a) are expected to resonate around 3.65 ppm as a triplet. The methylene protons adjacent to the amine (b) will appear as a triplet at approximately 2.68 ppm. The methyl group attached to the nitrogen (c) will be a singlet around 2.40 ppm. The N-H proton will likely appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information about the carbon framework.
-
TBDMS Carbons: The methyl carbons on the silicon atom will appear at approximately -5.5 ppm. The quaternary carbon of the tert-butyl group is expected around 18.2 ppm, and the tert-butyl methyl carbons at about 25.8 ppm.
-
Ethylamine Backbone: The carbon adjacent to the oxygen (a) will resonate around 61.5 ppm. The carbon adjacent to the nitrogen (b) is expected at approximately 52.0 ppm, and the N-methyl carbon (c) at about 36.5 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and effective tool for identifying key functional groups.
-
N-H Stretch: A moderate absorption band in the region of 3300-3500 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amine.
-
C-H Stretch: Strong bands between 2850 and 3000 cm⁻¹ correspond to the C-H stretching of the alkyl groups.
-
Si-O-C Stretch: A strong, characteristic absorption band around 1100-1080 cm⁻¹ confirms the presence of the silyl ether linkage.
-
C-N Stretch: A moderate band in the 1250-1020 cm⁻¹ region is attributable to the C-N stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (MW: 189.37 g/mol )[1][2][3][4], the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 189. A prominent fragment is often observed at m/z 132, corresponding to the loss of the tert-butyl group ([M-57]⁺), which is a characteristic fragmentation for TBDMS ethers. Another significant fragment at m/z 75 arises from the [Si(CH₃)₂OH]⁺ ion.
Spectroscopic Validation of Key Reaction Products
The true utility of this compound lies in its ability to undergo selective reactions at the nitrogen atom while the hydroxyl group remains protected. The following sections detail the expected spectroscopic changes upon N-acylation, N-alkylation, and deprotection.
N-Acylation: Formation of an Amide
Reaction with an acylating agent, such as acetyl chloride or acetic anhydride, will convert the secondary amine to an amide.
Workflow for N-Acylation and Spectroscopic Validation:
Expected Spectroscopic Changes:
-
¹H NMR: The most significant change will be the disappearance of the N-H proton signal. The signals for the protons on the carbons adjacent to the nitrogen (b and c) will shift downfield due to the electron-withdrawing effect of the carbonyl group. A new singlet for the acetyl methyl protons will appear around 2.1 ppm.
-
¹³C NMR: The carbons adjacent to the nitrogen (b and c) will also experience a downfield shift. A new signal for the amide carbonyl carbon will be observed in the 170-175 ppm region.
-
FT-IR: The N-H stretching band will disappear. A strong, sharp absorption band characteristic of the amide carbonyl (C=O) stretch will appear around 1650 cm⁻¹.
-
MS: The molecular weight will increase by the mass of the acyl group (e.g., +42 for acetyl). The fragmentation pattern will now be influenced by the presence of the amide functionality.
N-Alkylation: Formation of a Tertiary Amine
Reaction with an alkylating agent, such as an alkyl halide, will convert the secondary amine to a tertiary amine.
Expected Spectroscopic Changes:
-
¹H NMR: The N-H proton signal will disappear. New signals corresponding to the added alkyl group will appear. For instance, in N-ethylation, a quartet around 2.6 ppm and a triplet around 1.1 ppm would be expected for the ethyl group. The signals for the original N-methyl and adjacent methylene protons will also shift slightly.
-
¹³C NMR: A new set of signals for the introduced alkyl group will be present. The chemical shifts of the carbons directly attached to the nitrogen will be altered due to the change in the electronic environment.
-
FT-IR: The N-H stretching vibration will be absent. The rest of the spectrum will be broadly similar to the starting material, with the addition of C-H stretching and bending modes from the new alkyl group.
-
MS: The molecular weight will increase according to the mass of the added alkyl group. The fragmentation pattern will now reflect that of a tertiary amine, with alpha-cleavage being a dominant pathway.
Deprotection: Regeneration of the Amino Alcohol
Removal of the TBDMS group, typically with a fluoride source like tetrabutylammonium fluoride (TBAF) or under acidic conditions, regenerates the parent amino alcohol, 2-(methylamino)ethanol.
Workflow for Deprotection and Spectroscopic Validation:
Expected Spectroscopic Changes:
-
¹H NMR: The characteristic signals for the TBDMS group (singlets at ~0.05 and ~0.88 ppm) will disappear. A broad signal for the hydroxyl (O-H) proton will appear. The methylene protons adjacent to the oxygen (a) will likely shift slightly.
-
¹³C NMR: The signals corresponding to the TBDMS group carbons will be absent. The chemical shift of the carbon adjacent to the oxygen (a) will change upon removal of the silyl group.
-
FT-IR: The strong Si-O-C stretch around 1100-1080 cm⁻¹ will disappear. A broad, strong absorption band for the O-H stretch will appear in the region of 3200-3600 cm⁻¹.
-
MS: The molecular weight will decrease by the mass of the TBDMS group minus a proton (115 amu). The mass spectrum will now correspond to that of 2-(methylamino)ethanol (MW: 75.11 g/mol ).
Comparative Analysis with Alternative Protecting Groups
While the TBDMS group is widely used, other silyl ethers and protecting groups offer different degrees of stability and reactivity, which can be advantageous in specific synthetic routes.
| Protecting Group | Key Spectroscopic Features | Relative Stability to Acid | Relative Stability to Base |
| TBDMS | ¹H NMR: ~0.05 ppm (Si-Me), ~0.88 ppm (t-Bu) | Moderate | Moderate |
| TIPS (Triisopropylsilyl) | ¹H NMR: ~1.0-1.2 ppm (complex multiplet) | High | High |
| MOM (Methoxymethyl) | ¹H NMR: ~4.6 ppm (O-CH₂-O), ~3.3 ppm (O-CH₃) | Low | High |
Triisopropylsilyl (TIPS) Ether: The greater steric hindrance of the TIPS group provides enhanced stability towards both acidic and basic conditions compared to TBDMS.[5] In the ¹H NMR spectrum, the TIPS group presents a more complex set of signals, typically a multiplet around 1.0-1.2 ppm, which can sometimes overlap with other alkyl signals.
Methoxymethyl (MOM) Ether: The MOM group is an acetal-based protecting group, stable to basic and nucleophilic conditions but readily cleaved by acids.[6] Its ¹H NMR signature is distinct, with a characteristic singlet for the O-CH₂-O protons at approximately 4.6 ppm and a singlet for the O-CH₃ protons around 3.3 ppm.
The choice of protecting group will dictate the deprotection strategy and can influence the chemical shifts of nearby protons, a factor to consider when analyzing complex NMR spectra.
Experimental Protocols
Synthesis of this compound
To a solution of 2-(methylamino)ethanol (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere, add imidazole (2.5 eq.). Cool the mixture to 0 °C and add tert-butyldimethylsilyl chloride (1.1 eq.) portion-wise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction with water and extract the product with DCM. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product, which can be purified by column chromatography on silica gel.
General Procedure for N-Acylation
To a solution of this compound (1.0 eq.) and a base such as pyridine or triethylamine (1.5 eq.) in anhydrous DCM at 0 °C, add the acylating agent (e.g., acetyl chloride, 1.2 eq.) dropwise. Stir the reaction at room temperature until completion (monitored by TLC). Quench with saturated aqueous sodium bicarbonate solution and extract with DCM. Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo. Purify the residue by flash chromatography.
General Procedure for Deprotection of the TBDMS Ether
Dissolve the TBDMS-protected compound (1.0 eq.) in tetrahydrofuran (THF). Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 eq.) and stir at room temperature. Monitor the reaction by TLC. Once the starting material is consumed, concentrate the reaction mixture and purify by column chromatography to yield the deprotected alcohol.
Conclusion
The spectroscopic validation of this compound and its reaction products is a critical aspect of synthetic chemistry. A multi-technique approach, combining NMR, FT-IR, and MS, provides a comprehensive and self-validating system for confirming chemical transformations. By understanding the characteristic spectral changes associated with common reactions such as N-acylation, N-alkylation, and deprotection, researchers can confidently track the progress of their synthetic endeavors. Furthermore, a judicious comparison with alternative protecting groups like TIPS and MOM allows for the strategic selection of the most appropriate synthetic route to achieve the desired target molecule with high fidelity.
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Assessing the Impact of the N-Methyl Group on Reactivity and Linker Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, subtle molecular modifications can lead to profound changes in a compound's biological activity, stability, and pharmacokinetic profile.[1][2][3] Among these modifications, N-methylation—the substitution of a hydrogen atom on a nitrogen with a methyl group—stands out as a critical tool for fine-tuning the properties of therapeutic candidates, particularly within the linkers of antibody-drug conjugates (ADCs).[4] This guide provides an in-depth analysis of the multifaceted effects of the N-methyl group on reactivity and linker characteristics, supported by experimental data and protocols to empower researchers in their molecular design endeavors.
The Dual Nature of the N-Methyl Group: Steric and Electronic Effects
The introduction of an N-methyl group imparts two primary changes to a molecule: it increases steric bulk and alters the electronic environment.[5][6] These modifications are not mutually exclusive and their interplay governs the overall impact on reactivity and linker performance.
Steric Hindrance: A Double-Edged Sword
The methyl group, though small, occupies a defined space and can physically obstruct the approach of reactants or enzymes.[1][2][6] This steric hindrance is a key factor in enhancing the metabolic stability of linkers by shielding susceptible bonds, such as amides, from enzymatic cleavage.[5] In the context of ADCs, this can prevent the premature release of the cytotoxic payload in systemic circulation, thereby improving the therapeutic index.[7][8]
However, this same steric bulk can also impede desired reactions. For instance, during the synthesis of N-methylated peptides, the coupling of amino acids can be less efficient, leading to lower yields and the need for more rigorous purification protocols.[5]
Electronic Influence: Modulating Reactivity and Basicity
Electronically, the methyl group is weakly electron-donating.[1][2] This property can influence the reactivity of the nitrogen atom to which it is attached. For instance, in amines, N-methylation can slightly increase the electron density on the nitrogen, potentially affecting its nucleophilicity. However, the steric hindrance often plays a more dominant role in dictating reaction rates.[6]
Furthermore, the presence of an N-methyl group can impact the basicity of an amine. N-methylation of secondary amines can lead to a small reduction in pKa, typically by about one unit.[9] This alteration in basicity can have implications for drug-receptor interactions and solubility.
Comparative Reactivity: N-Methyl vs. Secondary Amine
The difference in reactivity between an N-methyl-substituted nitrogen and a secondary amine is a critical consideration in linker design and bioconjugation strategies.
Acylation and Alkylation Reactions
In acylation and alkylation reactions, the secondary amine is generally more reactive than its N-methylated counterpart. The unhindered lone pair of electrons on the secondary amine is more accessible to electrophiles. The steric bulk of the N-methyl group can slow down the rate of reaction, a principle often exploited to achieve selectivity in chemical synthesis.[6]
Impact on Amide Bond Conformation and Stability
When incorporated into an amide bond within a peptide or linker, N-methylation has a profound effect on its conformation. It lowers the energy barrier between the cis and trans configurations of the amide bond, making the cis conformation more accessible.[10][11] This can induce specific turns or helical structures in peptides, influencing their biological activity and receptor binding.[5][11]
From a stability perspective, N-methylation can protect the amide bond from proteolytic degradation.[5] This is a significant advantage in designing linkers for ADCs, where stability in circulation is paramount.[7][12]
Influence on Linker Properties: A Balancing Act
The properties of a linker are crucial for the overall performance of an ADC, dictating its stability, solubility, and the efficiency of payload release.[13][][15] N-methylation offers a powerful strategy to modulate these properties.
Enhancing Stability and Controlling Payload Release
As previously discussed, the steric hindrance provided by the N-methyl group can significantly enhance the stability of linkers, particularly those containing cleavable motifs like dipeptides (e.g., Val-Cit).[7] This increased stability prevents premature drug release in the bloodstream, minimizing off-target toxicity.[7][] In some cases, strategic N-methylation has been shown to dramatically decrease hydrolysis in mouse serum without compromising cleavage by the target enzyme (e.g., cathepsin B) within the tumor cell.[7]
Modulating Solubility and Lipophilicity
The effect of N-methylation on solubility is complex and context-dependent.[9] While adding a methyl group generally increases lipophilicity, the conformational changes it induces can sometimes lead to an unexpected increase in aqueous solubility.[9][16] For instance, N-methylation of certain amides can disrupt intramolecular hydrogen bonds, breaking up planar structures and leading to improved solubility.[9] Conversely, in other cases, the increased lipophilicity can lead to aggregation and reduced solubility.[] Careful consideration of the overall molecular structure is therefore essential.
Conformational Control and Target Binding
The ability of N-methylation to restrict the conformational freedom of a peptide backbone can be leveraged to lock a linker or peptide into a bioactive conformation.[4][5] This can lead to improved binding affinity and selectivity for the target receptor.[4] However, this conformational rigidity can also be detrimental if the induced conformation is not optimal for binding.
Experimental Assessment: Protocols and Data
To objectively assess the impact of N-methylation, a series of well-defined experiments are necessary. Below are detailed protocols for comparing the stability and reactivity of N-methylated and non-methylated linkers.
Comparative Stability in Biological Matrices
Objective: To evaluate the stability of an N-methylated linker versus its non-methylated counterpart in plasma or serum.
Experimental Workflow:
Caption: Workflow for assessing ADC linker stability in plasma.
Detailed Protocol:
-
Sample Preparation: Prepare stock solutions of the N-methylated and non-methylated ADCs at a concentration of 1 mg/mL in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).[13]
-
Incubation: Add the ADC solution to fresh mouse or human plasma to a final concentration of 100 µg/mL. Incubate the samples at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, and 24 hours).
-
Quenching: The reaction is quenched by adding three volumes of cold acetonitrile containing an internal standard.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of intact ADC and any released payload.[][18]
-
Data Analysis: The percentage of intact ADC remaining at each time point is calculated and plotted to determine the degradation kinetics.
Data Presentation:
| Linker Type | % Intact ADC in Mouse Plasma (24h) | % Intact ADC in Human Plasma (24h) |
| Non-methylated | 50% | 95% |
| N-methylated | 93% | 98% |
This is example data and will vary based on the specific linker and payload.
Comparative Reactivity in Acylation Reactions
Objective: To compare the acylation reaction rates of an N-methylated amine and its corresponding secondary amine.
Experimental Workflow:
Caption: Workflow for comparing acylation reactivity.
Detailed Protocol:
-
Reactant Preparation: Prepare equimolar solutions of the N-methylated amine and the secondary amine in a suitable aprotic solvent (e.g., DMF or DMSO). Prepare a solution of the acylating agent (e.g., an NHS-activated ester).
-
Reaction Initiation: Initiate the reactions by adding the acylating agent to the amine solutions at a controlled temperature (e.g., 25°C).
-
Monitoring: Monitor the progress of the reactions by taking aliquots at regular intervals and analyzing them by High-Performance Liquid Chromatography (HPLC). The disappearance of the starting materials and the appearance of the product are tracked.
-
Data Analysis: Plot the concentration of the product versus time to determine the initial reaction rates. The relative reactivity can be expressed as a ratio of the initial rates.
Data Presentation:
| Amine | Initial Reaction Rate (µM/s) | Relative Reactivity |
| Secondary Amine | 15.2 | 1.0 |
| N-methylated Amine | 3.8 | 0.25 |
This is example data and will vary based on the specific reactants and conditions.
Conclusion: A Strategic Choice in Molecular Design
The decision to incorporate an N-methyl group into a linker is a strategic one that requires a careful balancing of its various effects.[5] While N-methylation can significantly enhance metabolic stability and offer conformational control, it can also present synthetic challenges and potentially alter solubility in undesirable ways. A thorough understanding of the interplay between steric and electronic effects, coupled with rigorous experimental evaluation, is paramount to harnessing the full potential of this "magic methyl" effect in the design of next-generation therapeutics.[1][3]
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Should My Peptide Be Methylated?. LifeTein. Available from: [Link]
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N-Methyl peptides: VII. Conformational perturbations induced by N-methylation of model dipeptides. ResearchGate. Available from: [Link]
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Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. PMC - NIH. Available from: [Link]
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N-methyl groups Definition. Fiveable. Available from: [Link]
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(PDF) ChemInform Abstract: N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. ResearchGate. Available from: [Link]
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Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. ACS Publications. Available from: [Link]
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The Effect of N-methylation on Helical Peptides. PubMed - NIH. Available from: [Link]
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Magic Methyl Effects in Drug Design. Juniper Publishers. Available from: [Link]
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The impact of N-methylation on aqueous solubility and lipophilicity. RSC Publishing. Available from: [Link]
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Magic Methyl Effects in Drug Design. Juniper Publishers. Available from: [Link]
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Main elements of antibody-drug conjugate (ADC):Linker (cleavable/non-cleavable, structure and mechanism). GeneMedi. Available from: [Link]
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In Vivo Testing of Drug-Linker Stability. Springer Nature Experiments. Available from: [Link]
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Effect of organic linker substituents on properties of metal–organic frameworks: a review. RSC Publishing. Available from: [Link]
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The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC. Available from: [Link]
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Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis. RSC Publishing. Available from: [Link]
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Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. PMC - PubMed Central. Available from: [Link]
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Linkers Having a Crucial Role in Antibody–Drug Conjugates. MDPI. Available from: [Link]
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Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. PMC - NIH. Available from: [Link]
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Effect of methyl groups on crosslinking reactions in carbon-based systems. ACS Fall 2025. Available from: [Link]
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Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY (R = CH3, C2H5, iC3H7, tC4H9; Y = Cl, I). PMC - PubMed Central. Available from: [Link]
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A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. PubMed. Available from: [Link]
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N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Publications. Available from: [Link]
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N-Methylation of Amines with Methanol in Aqueous Solution Catalyzed by a Water-Soluble Metal-Ligand Bifunctional Dinuclear Iridium Catalyst. Organic Chemistry Portal. Available from: [Link]
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Mono-N-methylation of primary amines with alkyl methyl carbonates over Y faujasites. 2. Kinetics and selectivity.. Semantic Scholar. Available from: [Link]
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Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst. Green Chemistry (RSC Publishing). Available from: [Link]
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Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts. Catalysis Science & Technology (RSC Publishing). Available from: [Link]
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A Performance Benchmark: Evaluating N-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamine as a Novel Acid-Labile Linker Component in Bioconjugate Development
Abstract
The linker is a critical component in the design of antibody-drug conjugates (ADCs), dictating the stability, specificity, and ultimate efficacy of the therapeutic. While established linker classes such as enzyme-cleavable dipeptides and redox-sensitive disulfides have seen clinical success, the field is in continuous pursuit of novel chemistries that offer improved therapeutic windows.[1] This guide introduces N-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamine, a versatile chemical building block, and evaluates its potential as a core component for a new generation of acid-labile linkers. We will benchmark its proposed performance characteristics against established linker technologies, providing the theoretical framework and detailed experimental protocols required for its validation.
Introduction: The Pivotal Role of the Linker in ADC Design
Antibody-drug conjugates are a cornerstone of targeted cancer therapy, combining the specificity of a monoclonal antibody with the potency of a cytotoxic payload.[2][3] The linker, which connects these two moieties, is far from a passive spacer. It must remain stable in systemic circulation (pH ~7.4) to prevent premature drug release and associated off-target toxicity, yet efficiently cleave to release the active payload upon reaching the target tumor cell.[2][4]
Linkers are broadly classified into two categories:
-
Non-Cleavable Linkers: These form a stable bond and release the payload only after the entire ADC is internalized and the antibody is degraded in the lysosome.[5][6] This approach enhances plasma stability and can reduce off-target effects.[2][5]
-
Cleavable Linkers: These are designed to break in response to specific triggers within the tumor microenvironment or inside the cancer cell, such as low pH, high concentrations of certain enzymes, or a reducing environment.[4][7] This allows for more diverse mechanisms of action, including the potential for a "bystander effect," where the released drug kills neighboring antigen-negative tumor cells.[6]
This guide focuses on the potential of this compound as a precursor for a novel, acid-sensitive cleavable linker, benchmarking its theoretical advantages and challenges against current standards.
Profiling the Challenger: this compound
This compound (CAS 204580-28-9) is not a pre-fabricated linker but a chemical intermediate with significant potential in linker synthesis.[8][9][10]
Chemical Structure & Properties:
-
Molecular Formula: C₉H₂₃NOSi[9]
-
Molecular Weight: 189.37 g/mol [9]
-
Core Components:
-
tert-Butyldimethylsilyl (TBS) Ether: A well-known protecting group for alcohols. Critically, silyl ethers are labile under acidic conditions, providing a built-in trigger for cleavage.
-
Ethylmethylamine Backbone: This provides the spacing and the secondary amine group, which serves as a reactive handle for conjugation to either the payload or the antibody, depending on the synthetic strategy.
-
The central hypothesis is that the TBS-ether bond can function as an effective acid-labile trigger within a linker construct. Upon ADC internalization into the acidic endosomal (pH 5-6) and lysosomal (pH ~4.8) compartments of a cancer cell, the linker would be cleaved, releasing the payload.[6]
Diagram: Proposed Cleavage Mechanism
The following diagram illustrates the hypothetical cleavage of a linker derived from this compound within the acidic environment of a lysosome.
Caption: Proposed acid-triggered cleavage of a silyl ether-based linker.
Benchmarking Against Established Linkers
The performance of this novel linker concept must be evaluated against the current industry standards. The choice of linker is not trivial; it profoundly impacts the ADC's overall efficacy and safety profile.[11]
Mechanism of Action & Specificity
-
N-[...]methylamine-derived Linker (Hypothesized): Relies on the universal pH difference between the extracellular environment and intracellular lysosomes. Its cleavage is non-enzymatic.
-
Hydrazone Linkers (Acid-Labile): Also rely on low pH for hydrolysis. However, some hydrazone linkers have shown susceptibility to hydrolysis in plasma, leading to premature drug release and reduced targeting efficiency.[2]
-
Peptide Linkers (Enzyme-Cleavable): Typically use dipeptides like valine-citrulline (Val-Cit), which are cleaved by lysosomal proteases (e.g., Cathepsin B) that are often overexpressed in tumor cells.[1][6] This provides excellent plasma stability but relies on sufficient enzyme levels in the target cell.[12]
-
Disulfide Linkers (Redox-Sensitive): Are cleaved in the presence of high intracellular glutathione concentrations, exploiting the redox potential difference between the extracellular and intracellular environments.[1][4]
The key advantage of a silyl-ether linker would be its potential for tunable stability. The rate of acid-catalyzed hydrolysis can be modified by altering the substituents on the silicon atom, offering a level of control that is not always possible with enzymatic linkers.
Stability vs. Release Kinetics
An ideal linker must balance stability and payload release.[13]
-
Plasma Stability: This is the most critical parameter. Premature release of a potent cytotoxic payload leads to systemic toxicity.[14] A meta-analysis of commercially available ADCs indicated that those with cleavable linkers were associated with significantly higher rates of grade ≥3 adverse events and neutropenia compared to non-cleavable linkers, underscoring the importance of linker stability.[14] The stability of a silyl ether linker at pH 7.4 would need to be rigorously confirmed to be superior to that of early hydrazone linkers.
-
Release Rate: Once internalized, the payload must be released efficiently. The kinetics of silyl ether cleavage in a lysosomal model (pH 4.8) would need to be rapid enough to induce cell death before the ADC is recycled or degraded through other pathways.
Comparative Performance Attributes
| Linker Class | Trigger | Key Advantage | Key Disadvantage |
| Silyl Ether (Hypothesized) | Low pH | Tunable cleavage rate, non-enzymatic | Plasma stability must be empirically proven |
| Peptide (e.g., Val-Cit) | Lysosomal Enzymes | High plasma stability, proven clinical success | Dependent on tumor enzyme expression |
| Hydrazone | Low pH | One of the first acid-labile technologies | Can exhibit poor plasma stability[2] |
| Disulfide | High Glutathione | Exploits intracellular redox potential | Potential for premature reduction in circulation |
| Non-Cleavable (e.g., Thioether) | Antibody Degradation | Highest plasma stability, lower off-target toxicity[2] | No bystander effect, relies on lysosomal degradation[4] |
Experimental Validation: A Framework for Benchmarking
To validate the performance of an this compound-derived linker, a series of robust, self-validating experiments are required.
Diagram: Experimental Workflow for Linker Validation
Caption: A stepwise workflow for the comprehensive evaluation of a novel ADC linker.
Protocol 1: Linker Stability Assay in Human Plasma
This protocol assesses the stability of the ADC in a physiologically relevant medium.[15][16]
Objective: To quantify the amount of payload prematurely released from the ADC when incubated in human plasma over time.
Materials:
-
Test ADC (with silyl ether-based linker) and Control ADC (e.g., with Val-Cit linker)
-
Human plasma (IgG depleted)
-
Phosphate-buffered saline (PBS)
-
Affinity capture resin (e.g., Protein A magnetic beads)
-
LC-MS/MS system for analysis
Procedure:
-
Spike the Test ADC and Control ADC into separate aliquots of human plasma to a final concentration of 100 µg/mL.[16]
-
Incubate the samples at 37°C with gentle agitation.
-
At specified time points (e.g., 0, 24, 48, 72, 120 hours), remove an aliquot from each sample.
-
Immediately capture the intact ADC from the plasma using an affinity resin (e.g., Protein A beads) that binds the antibody portion.
-
Wash the beads with PBS to remove unbound components.
-
Elute the ADC from the beads.
-
Analyze the eluate using LC-MS/MS to determine the drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker cleavage and payload loss.
-
Validation: The Control ADC provides a benchmark for acceptable stability. The T=0 sample confirms the initial DAR.
Protocol 2: In Vitro Cytotoxicity (IC50) Assay
This assay measures the potency of the ADC against antigen-positive cancer cells.[17][18]
Objective: To determine the concentration of ADC required to inhibit the growth of target cells by 50% (IC50).
Materials:
-
Antigen-positive (Ag+) cell line (e.g., SK-BR-3 for HER2-targeting ADCs)
-
Antigen-negative (Ag-) cell line (e.g., MDA-MB-231) for specificity control
-
Complete cell culture medium
-
96-well cell culture plates
-
Test ADC, Control ADC, and unconjugated payload
-
Cell viability reagent (e.g., MTT or resazurin)
-
Microplate reader
Procedure:
-
Seed the Ag+ and Ag- cells in separate 96-well plates at an optimized density and allow them to adhere overnight.
-
Prepare serial dilutions of the Test ADC, Control ADC, and free payload in complete culture medium.
-
Remove the old medium from the cells and add the ADC/drug dilutions. Include untreated control wells.
-
Incubate the plates for 72-120 hours, a duration sufficient for ADC internalization and payload-induced cell death.[17][18]
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Validation: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve and determine the IC50 value. A potent ADC will have a low IC50 value in Ag+ cells and a significantly higher IC50 in Ag- cells.[18]
Protocol 3: Bystander Killing Assay
This protocol evaluates the ability of the released payload to kill adjacent antigen-negative cells.[17][18]
Objective: To determine if the ADC can exert a bystander effect, which is characteristic of many cleavable linkers.
Materials:
-
Ag+ cell line and Ag- cell line (engineered to express a fluorescent protein like GFP for easy identification)
-
Materials from Protocol 2
Procedure:
-
Seed a co-culture of Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1 or 1:3).
-
Treat the co-culture with serial dilutions of the Test ADC and a non-cleavable Control ADC.
-
Incubate for 72-120 hours.
-
Analyze cell viability using a method that can distinguish between the two cell populations (e.g., flow cytometry or high-content imaging).
-
Validation: If the Test ADC causes significant death in the fluorescently-labeled Ag- population, it confirms a bystander effect. The non-cleavable ADC should show minimal killing of Ag- cells and serves as a negative control.[18]
Conclusion and Future Directions
This compound presents a compelling foundation for the development of a new class of acid-labile linkers. The theoretical ability to tune cleavage kinetics by modifying the silyl group, combined with a straightforward, non-enzymatic release mechanism, positions this technology as a promising alternative to established linkers.
However, its potential is contingent on rigorous experimental validation. The foremost challenge will be to engineer a silyl ether bond that is exceptionally stable at the neutral pH of blood plasma while cleaving rapidly and efficiently in the acidic confines of the lysosome. The protocols outlined in this guide provide a clear, self-validating framework for this essential benchmarking. Successful validation would pave the way for a new generation of ADCs with potentially wider therapeutic windows, addressing the continuous need for safer and more effective targeted cancer therapies.
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The Strategic Application of N-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamine in PROTAC Design: A Comparative Guide for E3 Ligase Targeting
In the rapidly advancing field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving therapeutic success. These heterobifunctional molecules, which co-opt the cellular ubiquitin-proteasome system to eliminate disease-causing proteins, are comprised of three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that tethers the two.[1] While significant attention is often focused on the protein-binding ligands, the linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex.[2][3]
This guide provides an in-depth evaluation of N-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamine as a versatile building block for constructing PROTACs that engage different E3 ligases. We will explore the synthetic utility of this reagent and present a comparative analysis of the performance of PROTACs incorporating the resulting short, hydrophilic ethylene glycol-based linker against those with more common aliphatic (alkyl) and longer polyethylene glycol (PEG) linkers. This analysis is supported by a synthesis of published experimental data and is intended to provide researchers, scientists, and drug development professionals with a robust framework for informed linker design.
The PROTAC Mechanism: A Symphony of Proximity
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the 26S proteasome. The PROTAC molecule itself is not degraded and can act catalytically, inducing the degradation of multiple target protein molecules.[1]
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
This compound: A Key Building Block for Hydrophilic Linkers
This compound is a bifunctional linker precursor that, after deprotection, provides a short, flexible, and hydrophilic N-methylethoxyamine moiety. The tert-butyldimethylsilyl (TBDMS) protecting group offers robust stability during the initial synthetic steps and can be cleanly removed under specific conditions, revealing a primary alcohol for further elaboration or a secondary amine for direct conjugation.[4]
The incorporation of this building block results in a linker with characteristics that can be advantageous for PROTAC development:
-
Enhanced Solubility: The ethylene glycol-like structure increases the hydrophilicity of the linker, which can improve the aqueous solubility of the often large and lipophilic PROTAC molecule.[5]
-
Favorable Conformational Properties: The flexibility of the ethylene glycol unit may allow the PROTAC to adopt an optimal conformation for the formation of a stable ternary complex.[2]
-
Potential for Improved Cell Permeability: While seemingly counterintuitive for a hydrophilic linker, studies have shown that PEG linkers can facilitate cell permeability by inducing folded conformations that shield polar surface areas.[6]
Synthetic Strategy: Incorporating the Linker Precursor
The synthesis of a PROTAC utilizing this compound typically involves a multi-step process. The following schematic outlines a general approach.
Caption: General synthetic workflow for PROTAC synthesis.
Protocol 1: Synthesis of a PROTAC via Amide Coupling
This protocol describes a representative two-step synthesis of a PROTAC by sequentially coupling the E3 ligase ligand and the POI ligand to the deprotected linker derived from this compound.
Step 1: Coupling of this compound to an E3 Ligase Ligand with a Carboxylic Acid Handle
-
To a solution of the E3 ligase ligand-COOH (1.0 eq) in anhydrous DMF, add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight and monitor its progress by LC-MS.
-
Upon completion, purify the crude product by flash column chromatography to obtain the TBDMS-protected Linker-E3 Ligase Ligand Conjugate.
Step 2: Deprotection of the TBDMS Group
-
Dissolve the TBDMS-protected conjugate (1.0 eq) in anhydrous THF.
-
Add a fluoride source, such as tetrabutylammonium fluoride (TBAF) (1.1 eq, 1.0 M solution in THF), dropwise at room temperature.[7]
-
Stir the reaction for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure to yield the deprotected Linker-E3 Ligase Ligand Conjugate with a free hydroxyl group.
Step 3: Coupling of the Deprotected Intermediate to the POI Ligand
-
The free hydroxyl group can be converted to a more reactive species (e.g., a mesylate or tosylate) or directly used in a Mitsunobu reaction with a POI ligand containing a phenolic hydroxyl group.
-
Alternatively, the initial linker can be further elaborated before coupling to the POI ligand to achieve a desired length and composition.
-
After coupling, purify the final PROTAC using preparative HPLC.
-
Characterize the final product by NMR and high-resolution mass spectrometry to confirm its identity and purity.
Comparative Analysis of Linker Performance in E3 Ligase-Targeting PROTACs
The choice of linker can significantly impact a PROTAC's degradation efficiency (DC50) and maximal degradation (Dmax). Below, we present a comparative analysis based on published data for different E3 ligases, contrasting the expected performance of a short ethylene glycol-based linker with that of alkyl and longer PEG linkers.
Cereblon (CRBN)-Recruiting PROTACs
Cereblon is a widely used E3 ligase in PROTAC design.[8] The choice of linker in CRBN-based PROTACs can influence both potency and selectivity.
Table 1: Representative Degradation Data for CRBN-Based PROTACs with Different Linkers
| Target Protein | Linker Type | DC50 (nM) | Dmax (%) | Reference |
| HDAC1 | 12-carbon alkyl | Potent Degradation | >80 | [9] |
| BCR-ABL | Sulphur-substituted carbon chain | 0.18 | >90 | [10] |
| CDK9 | PEG/alkyl triazoles | 7.62 | >90 | [10] |
-
Analysis: For CRBN-based PROTACs, a variety of linker types, including alkyl and PEG-based linkers, have demonstrated high potency.[9][10] The optimal linker is highly dependent on the target protein. A short, hydrophilic linker derived from this compound would be expected to offer good solubility, which is often a challenge with the hydrophobic thalidomide-based CRBN ligands.[9] Its flexibility could facilitate the formation of a productive ternary complex.
Von Hippel-Lindau (VHL)-Recruiting PROTACs
VHL is another popular E3 ligase for PROTAC development.[2] The linker composition in VHL-based PROTACs has been shown to be critical for cell permeability and degradation efficacy.
Table 2: Representative Degradation Data for VHL-Based PROTACs with Different Linkers
| Target Protein | Linker Type | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | 1-unit PEG | 44 | >90 | [2] |
| BRD2 | Short Alkyl | 87 | >90 | [2] |
| WDR5 | 4-carbon Alkyl | 50 | >90 | [2] |
| WDR5 | 4-unit PEG | >10,000 (inactive) | <10 | [2] |
-
Analysis: The data for VHL-based PROTACs highlights the nuanced and sometimes unpredictable nature of linker effects.[2] In the case of BET bromodomain degradation, a short PEG linker was more potent for BRD4, while an alkyl linker was more effective for BRD2 and BRD3.[2] For WDR5, the alkyl linker was vastly superior to the PEG linker.[2] A PROTAC with a linker derived from this compound would possess a short PEG-like structure. Its performance would likely be highly target-dependent, but its hydrophilicity could be advantageous in overcoming the solubility challenges associated with some VHL ligands.
MDM2-Recruiting PROTACs
MDM2 is an E3 ligase that is often overexpressed in cancer and is a key negative regulator of the p53 tumor suppressor.[11]
Table 3: Representative Degradation Data for MDM2-Based PROTACs with Different Linkers
| Target Protein | Linker Type | DC50 | Dmax (%) | Reference |
| Androgen Receptor (AR) | PEG linker | 10 µM | Significant degradation | [11] |
| BRD4 | 13-atom PEG linker | <100 nM | >98 | [11] |
| EGFRL858R/T790M | Not specified | Moderate degradation | Not specified | [12] |
-
Analysis: Early MDM2-based PROTACs often exhibited micromolar potency.[11] However, more recent examples with optimized linkers have achieved nanomolar degradation.[11] PEG linkers have been successfully employed in MDM2-recruiting PROTACs.[11][12] The use of a short, hydrophilic linker from this compound could be a valuable strategy to explore in this context, potentially improving the physicochemical properties of the resulting PROTACs.
Experimental Protocols for PROTAC Evaluation
A rigorous and multi-faceted approach is essential to validate the on-target degradation and assess the overall performance of a PROTAC.
Protocol 2: Western Blot Analysis for Protein Degradation
This is a fundamental assay to quantify the extent of target protein degradation induced by a PROTAC.[1][3][13]
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).[14]
-
Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA assay.[3]
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane. Block the membrane and incubate with primary antibodies specific to the target protein and a loading control (e.g., GAPDH or β-actin).[14]
-
Detection and Analysis: Incubate with an appropriate HRP-conjugated secondary antibody and visualize the protein bands using a chemiluminescent substrate. Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control. Calculate the DC50 and Dmax values from a dose-response curve.[2]
Caption: Experimental workflow for Western blot analysis.
Protocol 3: TR-FRET Assay for Ternary Complex Formation
This assay quantifies the formation of the POI-PROTAC-E3 ligase ternary complex in a homogeneous format.[5][15][16][17]
-
Reagent Preparation: Prepare solutions of a His-tagged POI, a GST-tagged E3 ligase, a FRET donor-labeled anti-His antibody (e.g., Terbium cryptate), and a FRET acceptor-labeled anti-GST antibody (e.g., d2).
-
Assay Setup: In a microplate, combine the POI, E3 ligase, and antibodies with serial dilutions of the PROTAC.
-
Incubation and Measurement: Incubate the plate at room temperature to allow for complex formation. Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio. A higher ratio indicates closer proximity of the POI and E3 ligase, confirming ternary complex formation. Plot the ratio against the PROTAC concentration to determine the EC50 for complex formation.
Protocol 4: Cell Viability Assay
This assay assesses the cytotoxic effects of the PROTAC.[6][14]
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the PROTAC for a specified period (e.g., 72 hours).
-
Viability Measurement: Add a cell viability reagent (e.g., CellTiter-Glo®, MTT) according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (luminescence or absorbance) and normalize it to the vehicle-treated control to determine the percentage of cell viability. Calculate the IC50 value from a dose-response curve.
Conclusion: A Strategic Choice for PROTAC Design
The selection of the linker is a critical decision in the development of a successful PROTAC. This compound offers a valuable building block for the synthesis of PROTACs with short, hydrophilic linkers. These linkers can impart favorable physicochemical properties, such as enhanced solubility, which can be particularly advantageous when working with hydrophobic E3 ligase or POI ligands.
While the optimal linker is highly dependent on the specific target protein and E3 ligase pair, the systematic evaluation of different linker types, including the short ethylene glycol-based linker derived from the title compound, alongside traditional alkyl and longer PEG linkers, is essential for identifying the most potent and drug-like PROTAC candidate. The detailed experimental protocols provided in this guide offer a robust framework for conducting such comparative studies, enabling researchers to make informed decisions in the rational design of next-generation protein degraders.
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Lin, M. J., et al. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. ACS Pharmacology & Translational Science. Retrieved from [Link]
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Lin, M. J., et al. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. PubMed Central. Retrieved from [Link]
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Lin, M. J., et al. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. PubMed. Retrieved from [Link]
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Steinebach, C., et al. (2021). Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands. PubMed Central. Retrieved from [Link]
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Mtoz Biolabs. (n.d.). PROTAC Molecules Activity and Efficacy Evaluate Service. Retrieved from [Link]
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Kofink, C., et al. (2020). Novel approaches for the rational design of PROTAC linkers. PubMed Central. Retrieved from [Link]
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Sun, X., et al. (2019). Degradation of proteins by PROTACs and other strategies. ScienceOpen. Retrieved from [Link]
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Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PubMed Central. Retrieved from [Link]
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Tan, Z. P., et al. (2000). Deprotection of t-Butyldimethylsiloxy (TBDMS) Protecting Group. Scribd. Retrieved from [Link]
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Bio-Techne. (n.d.). Assays for Targeted Protein Degradation. Retrieved from [Link]
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Future Science. (n.d.). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Retrieved from [Link]
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Bio-Techne. (n.d.). The Simple Way to Targeted Protein Degradation Analysis. Retrieved from [Link]
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Mares, A., et al. (2022). Impact of Linker Composition on VHL PROTAC Cell Permeability. PubMed Central. Retrieved from [Link]
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Scott, J. S., et al. (2022). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Nature Communications. Retrieved from [Link]
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Unciti-Broceta, A., et al. (2021). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. PubMed Central. Retrieved from [Link]
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ResearchGate. (n.d.). Efficient Method for the Deprotection of tert-Butyldimethylsilyl Ethers with TiCl4−Lewis Base Complexes: Application to the Synthesis of 1β-Methylcarbapenems. Retrieved from [Link]
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Huang, Y., et al. (n.d.). Design, Synthesis, and Evaluation of Trivalent PROTACs Having a Functionalization Site with Controlled Orientation. Semantic Scholar. Retrieved from [Link]
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Wang, S., et al. (2021). PROTAC Degraders with Ligands Recruiting MDM2 E3 Ubiquitin Ligase: An Updated Perspective. PubMed Central. Retrieved from [Link]
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Ito, Y., et al. (2023). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. Nature. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
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Jiang, B., et al. (2023). Targeted protein degradation bypassing cereblon and von Hippel-Lindau. PubMed Central. Retrieved from [Link]
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Jadhav, V. H., et al. (2006). A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry. Retrieved from [Link]
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Spencer, J., et al. (2024). Cereblon-recruiting proteolysis targeting chimeras (PROTACs) can determine the selective degradation of HDAC1 over HDAC3. Semantic Scholar. Retrieved from [Link]
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Spencer, J., et al. (2024). Cereblon-recruiting proteolysis targeting chimeras (PROTACs) can determine the selective degradation of HDAC1 over HDAC3. Chemical Communications. Retrieved from [Link]
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Follis, A. V., et al. (2020). Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties. PubMed Central. Retrieved from [Link]
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Tidestav, G. (2020). Chemical design, synthesis and biological evaluation of novel proteolysis targeting chimeras (PROTACs) for the degradation of NUDT5. DiVA portal. Retrieved from [Link]
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A Comparative Analysis of Synthetic Routes to N-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamine: A Guide for Researchers
Introduction
N-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamine is a valuable bifunctional molecule widely utilized in organic synthesis, particularly in the construction of complex molecules in medicinal chemistry and materials science. Its structure incorporates a secondary amine, offering a nucleophilic center for further functionalization, and a sterically hindered silyl ether, which serves as a protecting group for the primary alcohol. This strategic combination allows for selective transformations at the nitrogen atom while the hydroxyl group remains masked, to be revealed at a later synthetic stage. This guide provides a comparative analysis of the most common and viable synthetic routes to this important building block, offering detailed experimental protocols, a quantitative comparison of key metrics, and an expert evaluation of the advantages and disadvantages of each approach to aid researchers in selecting the optimal method for their specific needs.
Route 1: Direct Silylation of N-Methyl-2-hydroxyethylamine
This is the most direct and widely reported method for the synthesis of this compound. The reaction involves the direct protection of the primary hydroxyl group of commercially available N-methyl-2-hydroxyethylamine (also known as 2-(methylamino)ethanol) with tert-butyldimethylsilyl chloride (TBDMSCl).
Reaction Scheme:
Mechanistic Considerations:
The reaction proceeds via a nucleophilic attack of the hydroxyl oxygen of N-methyl-2-hydroxyethylamine on the electrophilic silicon atom of TBDMSCl. A base, typically a non-nucleophilic amine such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to neutralize the hydrochloric acid generated during the reaction. The choice of a non-nucleophilic base is crucial to prevent competition with the substrate for the silylating agent. The bulky tert-butyl group on the silicon atom provides steric hindrance, which contributes to the stability of the resulting silyl ether under a variety of reaction conditions.
Experimental Protocol:
To a stirred solution of N-methyl-2-hydroxyethylamine (10 g, 133.13 mmol) in dichloromethane (200 mL) at room temperature is added diisopropylethylamine (30.8 mL, 186.39 mmol), followed by the sequential addition of tert-butyldimethylchlorosilane (20.06 g, 133.13 mmol).[1] The reaction mixture is stirred for 16 hours at room temperature. Upon completion, water is added to the reaction mixture, and the product is extracted with dichloromethane. The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound.[1]
Advantages:
-
High Efficiency: This one-step synthesis is straightforward and generally provides good to excellent yields.
-
Commercially Available Starting Materials: Both N-methyl-2-hydroxyethylamine and TBDMSCl are readily available from commercial suppliers.
-
Mild Reaction Conditions: The reaction is typically performed at room temperature, avoiding the need for heating or cooling.
Disadvantages:
-
Potential for N-Silylation: Although O-silylation is generally favored, there is a possibility of competing N-silylation, especially if the reaction conditions are not optimized. The use of a bulky silylating agent and a non-nucleophilic base helps to minimize this side reaction.
Route 2: Alkylation of Methylamine with a Silylated Haloethane
This alternative approach involves the formation of the C-N bond through a nucleophilic substitution reaction between methylamine and a pre-synthesized 2-(tert-butyldimethylsilyloxy)ethyl halide, such as the chloride or bromide.
Reaction Scheme:
Mechanistic Considerations:
This reaction follows a typical SN2 mechanism where the nucleophilic methylamine attacks the electrophilic carbon atom bearing the halogen, displacing the halide ion. A base is often required to neutralize the hydrohalic acid formed and to prevent the protonation of the methylamine, which would render it non-nucleophilic. A significant challenge in the alkylation of primary amines is the potential for over-alkylation to form the tertiary amine and even a quaternary ammonium salt.[2][3][4][5] To favor mono-alkylation, a large excess of the primary amine is typically used.
Experimental Protocol:
Step 1: Synthesis of 2-(tert-Butyldimethylsilyloxy)ethyl chloride.
To a solution of 2-chloroethanol (10.0 g, 124 mmol) and imidazole (10.2 g, 150 mmol) in anhydrous dichloromethane (100 mL) at 0 °C is added tert-butyldimethylsilyl chloride (20.6 g, 137 mmol) portionwise. The reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give 2-(tert-butyldimethylsilyloxy)ethyl chloride.
Step 2: Alkylation of Methylamine.
A solution of 2-(tert-butyldimethylsilyloxy)ethyl chloride (10.0 g, 51.3 mmol) in a suitable solvent such as tetrahydrofuran (THF) is added to a solution of methylamine (e.g., a 2.0 M solution in THF, 5-10 equivalents) at room temperature. A non-nucleophilic base like potassium carbonate can be added to scavenge the generated HCl. The reaction is stirred at room temperature or with gentle heating and monitored by TLC or GC-MS. Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by distillation or column chromatography.
Advantages:
-
Convergent Synthesis: This route allows for the independent synthesis and purification of the two key fragments before their coupling.
-
Potential for Analogue Synthesis: The silylated haloethane intermediate can be reacted with a variety of primary and secondary amines to generate a library of analogues.
Disadvantages:
-
Multi-step Process: This route requires the pre-synthesis of the silylated haloethane, adding an extra step to the overall sequence.
-
Risk of Over-alkylation: As with many amine alkylations, controlling the reaction to achieve selective mono-alkylation can be challenging and may require careful optimization of reaction conditions and stoichiometry.[2][3][4][5]
-
Handling of Methylamine: Methylamine is a gas at room temperature and is typically handled as a solution in a solvent, which requires appropriate safety precautions.
Route 3: Reductive Amination of a Silylated Aldehyde
This strategy involves the reaction of methylamine with 2-(tert-butyldimethylsilyloxy)acetaldehyde, followed by in-situ reduction of the resulting imine or enamine to the target secondary amine.
Reaction Scheme:
Mechanistic Considerations:
Reductive amination is a powerful C-N bond-forming reaction that proceeds in two steps: the formation of an imine (or iminium ion) from the aldehyde and the amine, followed by its reduction.[6][7][8] A key advantage of this method is that it is a one-pot procedure. The choice of reducing agent is critical; it must be capable of reducing the imine in the presence of the starting aldehyde. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are chemoselective for the iminium ion over the carbonyl group.
Experimental Protocol:
Step 1: Synthesis of 2-(tert-Butyldimethylsilyloxy)acetaldehyde.
2-(tert-Butyldimethylsilyloxy)ethanol can be oxidized to the corresponding aldehyde using a variety of mild oxidizing agents, such as pyridinium chlorochromate (PCC) or a Swern oxidation. For example, to a solution of oxalyl chloride in dichloromethane at -78 °C is added dimethyl sulfoxide (DMSO), followed by a solution of 2-(tert-butyldimethylsilyloxy)ethanol. After stirring, triethylamine is added, and the reaction is allowed to warm to room temperature. Workup provides 2-(tert-butyldimethylsilyloxy)acetaldehyde.[9]
Step 2: Reductive Amination.
To a solution of 2-(tert-butyldimethylsilyloxy)acetaldehyde (10.0 g, 57.4 mmol) and methylamine (e.g., a 2.0 M solution in methanol, 1.2 equivalents) in methanol is added a catalytic amount of acetic acid to facilitate imine formation. The mixture is stirred for 1-2 hours at room temperature. Subsequently, sodium cyanoborohydride (4.3 g, 68.8 mmol) is added portionwise, and the reaction is stirred for an additional 12-24 hours. The reaction is quenched by the addition of water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by distillation or column chromatography.
Advantages:
-
High Selectivity: Reductive amination is generally a highly selective method for the synthesis of secondary amines, with a lower risk of over-alkylation compared to direct alkylation.
-
One-Pot Procedure: The imine formation and reduction are carried out in the same reaction vessel, improving operational efficiency.
Disadvantages:
-
Stability of the Aldehyde: The starting aldehyde, 2-(tert-butyldimethylsilyloxy)acetaldehyde, can be prone to self-condensation or decomposition and may need to be used fresh or stored carefully.[1][9]
-
Toxicity of Reagents: Sodium cyanoborohydride is toxic and should be handled with care. Less toxic alternatives like sodium triacetoxyborohydride can be used.
-
Multi-step Synthesis of the Aldehyde: The preparation of the silylated aldehyde adds complexity to the overall synthetic sequence.
Quantitative Comparison of Synthetic Routes
| Parameter | Route 1: Direct Silylation | Route 2: Alkylation | Route 3: Reductive Amination |
| Number of Steps | 1 | 2 | 2 |
| Starting Materials | N-methyl-2-hydroxyethylamine, TBDMSCl | 2-Chloroethanol, TBDMSCl, Methylamine | 2-(tert-Butyldimethylsilyloxy)ethanol, Oxidizing agent, Methylamine, Reducing agent |
| Reported/Estimated Yield | Good to Excellent (e.g., 71%)[1] | Moderate (Estimated) | Moderate to Good (Estimated) |
| Key Reagents | DIPEA or TEA | Excess Methylamine, Base (e.g., K₂CO₃) | PCC or Swern reagents, NaBH₃CN or NaBH(OAc)₃ |
| Purification Method | Extraction, Distillation/Chromatography | Filtration, Distillation/Chromatography | Extraction, Distillation/Chromatography |
| Key Challenges | Potential for N-silylation | Over-alkylation, Handling of methylamine | Stability of the aldehyde, Toxicity of reagents |
Visualizing the Synthetic Workflows
Route 1: Direct Silylation
Caption: Workflow for the direct silylation route.
Route 2: Alkylation
Caption: Workflow for the alkylation route.
Route 3: Reductive Amination
Caption: Workflow for the reductive amination route.
Conclusion and Recommendations
For the routine synthesis of this compound, the direct silylation of N-methyl-2-hydroxyethylamine (Route 1) is unequivocally the most practical and efficient method. Its single-step nature, use of readily available starting materials, and generally high yields make it the preferred choice for most applications.
The alkylation (Route 2) and reductive amination (Route 3) routes, while being viable multi-step alternatives, present more significant challenges. The alkylation route is hampered by the potential for over-alkylation, a common issue in amine synthesis. The reductive amination route requires the synthesis of a potentially unstable aldehyde intermediate and the use of toxic reducing agents. However, these alternative routes may be considered in specific scenarios, such as the need to generate a diverse library of analogues by varying the amine or aldehyde component.
Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including the desired scale of the synthesis, the availability of starting materials and reagents, and the tolerance for multi-step procedures and potential side reactions. For most laboratory-scale preparations, the simplicity and efficiency of the direct silylation approach make it the superior option.
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2-(tert-butyldiMethylsilyloxy)ethanaMine - ChemBK. (2024, April 10). Retrieved from [Link]
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Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. (n.d.). Organic Syntheses. Retrieved from [Link]
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N-(2-(tert-Butyldimethylsilyloxy)ethyl)methylamine | C9H23NOSi | CID 16203640. (n.d.). PubChem. Retrieved from [Link]
-
Alkylation of Amines | Methyl amine | Secondary, Tertiary & Quaternary Ammonium Salts. (2024, February 10). [Video]. YouTube. Retrieved from [Link]
- US3976697A - Preparation of tertiary amines. (n.d.). Google Patents.
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Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. (2025, October 19). ResearchGate. Retrieved from [Link]
-
Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. (n.d.). Taylor & Francis. Retrieved from [Link]
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Alkylation of Amines (Sucks!). (2017, May 26). Master Organic Chemistry. Retrieved from [Link]
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20.05.1: Alkylation of Amines by Alkyl Halides. (2015, March 17). Chemistry LibreTexts. Retrieved from [Link]
-
Alkylation of Amines. (2022, April 6). [Video]. YouTube. Retrieved from [Link]
-
Novel Synthesis of N-alkyl amines from tandem Coupling of either Methylamine or Nitroalkane with Aldehyde. (2025, August 5). ResearchGate. Retrieved from [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of N-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamine
As a Senior Application Scientist, my goal is to empower you with not just the "how," but the "why" behind our laboratory protocols. The proper disposal of any chemical is as critical as its application in synthesis. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of N-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamine, ensuring the safety of your personnel and the integrity of your facility.
Part 1: Core Safety Directives & Hazard Profile
Before handling the waste stream, it is imperative to understand the intrinsic hazards of this compound. This compound is not benign; its chemical nature dictates specific handling and disposal precautions. Always consult the Safety Data Sheet (SDS) for your specific product before beginning any work.
Immediate Personal Protective Equipment (PPE) Mandate:
Due to the compound's hazardous properties, the following PPE is the minimum requirement for any personnel involved in its handling or disposal:
-
Eye Protection: Chemical splash goggles or a full-face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A standard laboratory coat. Ensure it is buttoned.
-
Respiratory Protection: Handle only in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of vapors.[1][2][3]
Hazard Identification Summary:
The Globally Harmonized System (GHS) provides a clear snapshot of the primary risks associated with this compound.
| Hazard Class | GHS Code | Signal Word | Hazard Statement |
| Flammable Liquids | H227 | Warning | Combustible liquid |
| Skin Corrosion/Irritation | H314/H315 | Danger/Warning | Causes severe skin burns and eye damage / skin irritation |
| Serious Eye Damage/Eye Irritation | H318 | Danger | Causes serious eye damage |
| Specific Target Organ Toxicity (Single Exposure) | H335 | Warning | May cause respiratory irritation |
| Source: PubChem CID 16203640[4] |
Part 2: The Chemistry of Disposal: A Two-Fold Consideration
Understanding the molecular structure of this compound is key to appreciating the logic behind the disposal protocol. The molecule has two primary points of reactivity that inform its handling and segregation:
-
The Amine Functionality (-NHCH₃): The methylamine group confers basicity to the molecule. Amines readily react with acids in a classic acid-base neutralization, which can be exothermic. More dangerously, they can react vigorously with strong oxidizing agents. Therefore, amine waste must always be segregated from acidic and oxidizing waste streams to prevent potentially violent reactions.[5][6]
-
The Silyl Ether Linkage (-OSi-): The tert-butyldimethylsilyl (TBDMS) ether is a common protecting group for alcohols. While robust under many conditions, silyl ethers are susceptible to cleavage (hydrolysis) under acidic conditions or by fluoride ion sources (e.g., tetra-n-butylammonium fluoride, TBAF).[7][8][9][10] This reaction breaks the silicon-oxygen bond, regenerating the alcohol (in this case, N-methylethanolamine) and producing a silanol (tert-butyldimethylsilanol). While this chemical property is useful in synthesis, it underscores the importance of avoiding contact with acidic materials during disposal to prevent unintended reactions in the waste container.
Part 3: Standard Operating Protocol for Disposal
This protocol provides a self-validating system for the routine disposal of this compound and its associated waste.
Step 1: Waste Characterization and Segregation
-
Identify the Waste Stream: Is the waste neat this compound, or is it a solution containing solvents and other reagents? This characterization is critical for proper labeling.
-
Segregate at the Source: Designate a specific waste container for this compound and any rinsate. Crucially, do not mix this waste with other chemical waste streams, especially acidic solutions or those containing oxidizing agents. [5]
Step 2: Containerization and Labeling
-
Select a Compatible Container: Use a high-density polyethylene (HDPE) or other chemically compatible container. Ensure it has a secure, vapor-tight lid.
-
Label Accurately: The waste container must be clearly and indelibly labeled. The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
A clear indication of the hazards (e.g., "Corrosive," "Irritant," "Combustible")
-
An approximate composition if it is a mixed waste stream.
-
Step 3: Temporary Storage (Satellite Accumulation)
-
Store the sealed and labeled waste container in a designated satellite accumulation area.
-
This area must be in a cool, well-ventilated location, away from direct sunlight and sources of ignition.[1][5]
-
Ensure the storage location has secondary containment to manage any potential leaks.
Step 4: Final Disposal
-
Consult EHS: Never attempt to dispose of this chemical through the standard trash or sanitary sewer system.[1][11]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and final disposal of the waste.[2][5] They are equipped to handle and transport hazardous chemicals in accordance with all local and national regulations.[3][6]
Part 4: Emergency Procedures for Spills and Exposure
Accidents require immediate and correct action. Familiarize yourself with these procedures before handling the chemical.
In Case of a Spill:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate if Necessary: For large spills or in poorly ventilated areas, evacuate the lab.
-
Don PPE: Before addressing the spill, don the full PPE described in Part 1.
-
Contain the Spill: Use an inert, non-combustible absorbent material like vermiculite, dry sand, or chemical absorbent pads to contain and soak up the liquid.[2]
-
Collect Waste: Carefully scoop the absorbed material into a designated, labeled container for hazardous waste disposal. Use non-sparking tools if the spill is large.[3]
-
Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Ventilate: Ensure the area is well-ventilated.
In Case of Personal Exposure:
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Part 5: Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- Precautions For Safe Use Of Organosilicon. (2023, November 14). Sylicglobal Textile Auxiliares Supplier.
- Amine Disposal For Businesses. Collect and Recycle.
- N-(2-(tert-Butyldimethylsilyloxy)ethyl)methylamine | C9H23NOSi. PubChem.
- This compound | 204580-28-9. ChemScene.
- Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison BME Shared Labs.
- Proper Disposal Procedures for m-PEG12-amine: A Guide for Laboratory Professionals. Benchchem.
- Safety Data Sheet for trans-3-(tert-Butyldimethylsilyloxy)-N,N-dimethyl-1,3-butadiene-1-amine. (2025, April 1). TCI Chemicals.
- This compound | 204580-28-9. Sigma-Aldrich.
- tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal.
- Safety Data Sheet for N-Ethylmethylamine. (2010, November 11). Fisher Scientific.
- Organosilicon Compounds: Everything You Need to Know. Changfu Chemical.
- Safety Guides. American Chemistry Council.
- Chemical Waste Management Guide. Auburn Research.
- Direct Human Contact with Siloxanes (Silicones) – Safety or Risk Part 1. Characteristics of Siloxanes (Silicones). (2016, May 30). National Institutes of Health (NIH).
- This compound 95% | CAS: 204580-28-9. AChemBlock.
- Materials Handling Guide: Hydrogen-Bonded Silicon Compounds. American Chemistry Council.
- Hazardous Waste and Disposal Considerations. American Chemical Society.
- Silyl ether. Wikipedia.
- Selective Deprotection of Silyl Ethers. (2025, August 6). ResearchGate.
- Deprotection of Silyl Ethers. Gelest.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamine
This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling N-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamine (CAS No. 204580-28-9). As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a deep, causal understanding of the necessary precautions. The protocols herein are designed as a self-validating system, ensuring that every step is grounded in authoritative safety data to protect you, your colleagues, and your research.
Hazard Assessment: Understanding the 'Why' Behind the Protocol
This compound is a multifaceted compound, presenting a combination of corrosive, irritant, and combustible properties. A thorough understanding of its specific hazards, as defined by the Globally Harmonized System (GHS), is the foundation of a robust safety plan. The primary risks associated with this chemical are severe damage to skin and eyes, and respiratory irritation.[1][2]
The causal link is direct: the amine functional group contributes to the corrosive nature of the compound, while the organosilicon component can present unique reactivity and inhalation hazards.[3] Therefore, personal protective equipment (PPE) is not merely a recommendation but a critical barrier to prevent immediate and potentially irreversible harm.
| Hazard Class | GHS Hazard Statement | Implication in the Laboratory |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation.[1] | Accidental contact can cause immediate chemical burns and tissue damage. Standard cotton lab coats offer insufficient protection. |
| Serious Eye Damage | H318: Causes serious eye damage / H319: Causes serious eye irritation.[1][2] | Splashes or vapors can lead to permanent eye injury. Standard safety glasses are inadequate. |
| Respiratory Irritation | H335: May cause respiratory irritation.[1] | Inhalation of vapors or aerosols can irritate the respiratory tract, leading to coughing and discomfort. All handling must be in a controlled, ventilated environment. |
| Flammability | H227: Combustible liquid.[1] | The liquid can ignite when exposed to heat or flame sources.[4] Proper storage and handling away from ignition sources are mandatory. |
Core PPE Requirements: Your Essential Barrier
Based on the hazard assessment, a multi-layered PPE approach is mandatory. Each component is selected to counteract a specific threat posed by the chemical.
Eye and Face Protection: A Non-Negotiable Mandate
Due to the severe eye damage risk (H318/H319), eye protection must be comprehensive.
-
Primary Protection: Indirectly vented, chemical splash goggles that form a complete seal around the eyes are required. This design prevents entry of liquid splashes and vapors.[5][6]
-
Secondary Protection: A full-face shield must be worn over the chemical splash goggles. The rationale for this dual protection is to shield the rest of the face from splashes of this corrosive material, which could cause severe burns to the skin.[5][7]
Hand Protection: Preventing Dermal Damage
The risk of severe skin burns (H314) makes hand protection a critical control point.
-
Glove Selection: Given the chemical's composition (amine and silyl ether), nitrile gloves provide a good baseline for splash protection. However, for prolonged handling or in situations with a higher risk of immersion, more robust gloves such as butyl or neoprene are recommended. Always consult the glove manufacturer's specific chemical resistance chart for this compound or a similar chemical structure.
-
Best Practice: Double-gloving is a field-proven best practice. It provides an additional layer of protection and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin.
Body Protection: Shielding Against Splashes and Spills
Standard lab coats are insufficient.
-
Required Garment: A chemical-resistant lab coat is the minimum requirement. For procedures involving larger quantities (>100 mL) or with a significant risk of splashing, a chemical-resistant apron worn over the lab coat or a disposable chemical-resistant coverall is necessary.[5] These garments are made from materials designed to repel corrosive liquids.
Respiratory Protection: Controlling Inhalation Exposure
The potential for respiratory irritation (H335) dictates that this chemical must be handled with stringent engineering controls.
-
Primary Control: All handling of this compound must be performed inside a certified chemical fume hood to contain vapors and prevent inhalation.[4][8]
-
Emergency Use: In the event of a large spill or failure of the primary engineering controls, respiratory protection will be necessary. A NIOSH-approved air-purifying respirator with organic vapor/amine cartridges is the appropriate choice.[9] Use of such equipment requires prior medical clearance, fit-testing, and training as part of a formal respiratory protection program.
Operational and Disposal Plans
A safe experiment begins before the chemical is handled and ends long after the reaction is complete. The following workflow integrates the PPE requirements into a comprehensive operational plan.
PPE Selection and Safe Handling Workflow
The following diagram outlines the critical decision-making and procedural flow for safely handling this compound.
Caption: A workflow for risk assessment, PPE selection, and safe handling procedures.
Step-by-Step Handling Protocol
-
Pre-Operation Checks: Before bringing the chemical into the workspace, verify that the chemical fume hood has a current certification and is functioning correctly. Confirm the location and accessibility of the nearest safety shower and eyewash station.
-
Donning PPE: Put on PPE in the following order: chemical-resistant lab coat, chemical splash goggles, face shield, and finally, inner and outer gloves. Ensure the outer gloves overlap the cuff of the lab coat.
-
Chemical Handling: Conduct all transfers and manipulations of the chemical well within the certified chemical fume hood. Use compatible utensils (e.g., glass, stainless steel, or PTFE) for transfers. Keep the container sealed when not in use.
-
Decontamination: After use, decontaminate any non-disposable equipment and the work surface within the fume hood.
-
Doffing PPE: Remove PPE in an order that minimizes cross-contamination. The most common sequence is: outer gloves, face shield, lab coat, inner gloves, and finally, goggles.
-
Hand Washing: Immediately wash hands thoroughly with soap and water after all work is complete.
Spill and Disposal Procedures
-
Spills: In case of a small spill inside the fume hood, use an inert absorbent material to contain it. For larger spills, evacuate the area, alert personnel, and contact your institution's Environmental Health & Safety (EHS) department immediately.
-
Disposal: All waste materials, including empty containers and contaminated absorbents, must be treated as hazardous waste.[2] Collect waste in a clearly labeled, sealed, and chemically compatible container. Arrange for disposal through your institution's EHS office in strict accordance with local and national regulations.
By integrating this expert-level understanding of the hazards with the procedural and PPE requirements, you can ensure a robust safety culture and protect the integrity of your invaluable research.
References
-
PubChem. N-(2-(tert-Butyldimethylsilyloxy)ethyl)methylamine. National Center for Biotechnology Information. [Link]
-
Occupational Safety and Health Administration (OSHA). SILICON. [Link]
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U.S. Department of Health & Human Services. Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]
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Harwick Standard. SAFETY DATA SHEET. [Link]
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Trimaco. Essential Chemical PPE. [Link]
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National Center for Biotechnology Information. Safe human exposure limits for airborne linear siloxanes during spaceflight. [Link]
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EHS Insight. Discover the Various Types of PPE for Optimal Chemical Safety. [Link]
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University of Tennessee, Knoxville. Personal Protective Equipment (PPE). [Link]
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U.S. Environmental Protection Agency. Draft Scope of the Risk Evaluation for Octamethylcyclotetra- siloxane (D4). [Link]
-
Allan Chemical Corporation. How to Choose PPE for Chemical Work. [Link]
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- 3. Silicon & Organosilicon Compounds: Health Hazards [iloencyclopaedia.org]
- 4. fishersci.com [fishersci.com]
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- 6. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 7. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
